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4-(Piperazin-1-yl)-1H-indazole dihydrochloride Documentation Hub

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  • Product: 4-(Piperazin-1-yl)-1H-indazole dihydrochloride
  • CAS: 2408970-95-4

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-(Piperazin-1-yl)-1H-indazole Dihydrochloride

[1] Executive Summary & Chemical Identity[1][2][3][4] The compound 4-(Piperazin-1-yl)-1H-indazole is a critical heterocyclic scaffold used primarily in the development of kinase inhibitors (e.g., ROCK, Akt, and ERK inhib...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identity[1][2][3][4]

The compound 4-(Piperazin-1-yl)-1H-indazole is a critical heterocyclic scaffold used primarily in the development of kinase inhibitors (e.g., ROCK, Akt, and ERK inhibitors) and GPCR modulators.[1]

While often requested as the dihydrochloride salt for improved aqueous solubility during biological assays, the commercial landscape frequently lists the monohydrochloride or free base .[1] This guide provides the specific CAS registry numbers to navigate this ambiguity and details the synthetic routes to access the desired salt form.

Data Sheet
PropertyDetail
Chemical Name 4-(Piperazin-1-yl)-1H-indazole dihydrochloride
Common Scaffolds 4-Aminoindazole; N-Arylpiperazine
Free Base CAS 105684-53-5 (Primary Reference)
HCl Salt CAS 2438900-68-4 (Listed as Hydrochloride, typically x1 HCl)
Molecular Formula C₁₁H₁₄N₄[1][2][3][4][5][6] · 2HCl (Dihydrochloride)
Molecular Weight 202.26 g/mol (Free Base) / ~275.18 g/mol (2HCl)
SMILES Cl.Cl.C1CN(CCN1)C2=CC=CC3=C2C=NN3
Critical Disambiguation (Safety & Accuracy)

WARNING: Researchers frequently confuse this compound with its Indole analog due to structural similarity and overlapping CAS indexing in non-curated databases.[1]

  • Target Compound: 4-(Piperazin-1-yl)-1H-INDAZOLE (Contains N-N bond in the 5-membered ring).[1][2]

  • Common Decoy: 4-(Piperazin-1-yl)-1H-INDOLE (CAS: 255714-24-0).[1][3][7]

  • Verification: Always verify the presence of the Indazole N2 nitrogen via ¹H-NMR (typically a broad singlet around 13.0 ppm for the NH, and distinct C3-H signal).[1]

Synthesis & Salt Formation Protocols

The introduction of the piperazine moiety at the C4 position of the indazole ring is electronically challenging due to the electron-rich nature of the heterocycle.[1] Nucleophilic aromatic substitution (


) is rarely effective unless strong electron-withdrawing groups are present.[1] The industry-standard protocol utilizes Buchwald-Hartwig Palladium-Catalyzed Amination .[1]
Core Synthesis Workflow (Free Base)[1]

Precursors:

  • 4-Bromo-1H-indazole (CAS: 186407-74-9) - Note: N1-protection (e.g., THP or Boc) is recommended to prevent catalyst poisoning, though unprotected substrates can work with specific ligands.[1]

  • 1-Boc-piperazine (CAS: 57260-71-6)[1]

Reaction Conditions:

  • Catalyst:

    
     or 
    
    
    
  • Ligand: XPhos or BINAP (XPhos is preferred for sterically hindered substrates).[1]

  • Base:

    
     or 
    
    
    
    .[1]
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Temp: 100°C - 110°C (12-18 hours).

Dihydrochloride Salt Formation Protocol

To generate the specific dihydrochloride salt requested, a controlled acidification is required.[1]

  • Dissolution: Dissolve 1.0 eq of the purified Free Base (or N-Boc protected intermediate) in minimal Methanol (MeOH) or Dichloromethane (DCM).

  • Acid Addition:

    • If N-Boc protected: Add 4M HCl in Dioxane (5-10 eq). Stir at RT for 2-4 hours.[1] This achieves simultaneous deprotection and salt formation.[1]

    • If Free Base: Add 2.2 eq of 2M HCl in Diethyl Ether dropwise at 0°C.

  • Precipitation: The dihydrochloride salt is highly polar and will precipitate immediately from Ether/Dioxane.[1]

  • Isolation: Filter the solid under

    
     atmosphere (hygroscopic). Wash with cold 
    
    
    
    .[1]
  • Drying: Vacuum dry over

    
     to remove trace solvent.[1]
    

Visualization: Synthetic Pathway & Logic[1]

The following diagram illustrates the synthetic decision tree, highlighting the critical divergence between the Indazole and Indole pathways to prevent sourcing errors.

G Start Target Identification 4-(Piperazin-1-yl)-1H-indazole Source_Check Check CAS Registry Start->Source_Check Indole_Path CAS 255714-24-0 (INDOLE Analog) WRONG SCAFFOLD Source_Check->Indole_Path Misidentification Risk Indazole_Path CAS 105684-53-5 (INDAZOLE Free Base) Source_Check->Indazole_Path Correct ID Synthesis Buchwald-Hartwig Coupling (Pd-Cat, XPhos) Indazole_Path->Synthesis If Commercial Stock Unavailable Salt_Form Salt Formation (HCl in Dioxane) Synthesis->Salt_Form Final_Product Dihydrochloride Salt (Hygroscopic Solid) Salt_Form->Final_Product

Figure 1: Critical path for identification and synthesis, highlighting the common "Indole" decoy.

Analytical Validation (Self-Validating System)[1]

To ensure the integrity of the dihydrochloride salt, the following analytical checkpoints must be met. The stoichiometry of the salt (2HCl vs 1HCl) significantly affects biological assay results (pH drift) and solubility.[1]

MethodExpected SignalValidation Criteria
¹H-NMR (DMSO-d₆) ~13.2 ppm (s, 1H) Indazole NH proton.[1] Absence confirms N1-alkylation or degradation.[1]
¹H-NMR (DMSO-d₆) ~9.0-9.5 ppm (br s, 2H) Piperazine

protons.[1] Integration confirms salt formation.[1]
Elemental Analysis Cl % Content Theoretical Cl% for 2HCl is ~25.7%.[1] <15% indicates Monohydrochloride.[1]
HPLC (Reverse Phase) RT Shift Salt form should elute identically to free base if buffer pH > 7, but injection in neat water may show peak splitting if not buffered.[1]
Solubility Profile
  • Free Base: Low aqueous solubility; soluble in DMSO, DMF.[1]

  • Dihydrochloride: High aqueous solubility (>50 mM).[1] Note: Solutions are acidic.[1] Ensure assay buffers (HEPES/Tris) have sufficient capacity to maintain physiological pH.

Medicinal Chemistry Applications

The 4-(piperazin-1-yl)-1H-indazole scaffold is a "privileged structure" in drug discovery, often serving as a bioisostere for quinazoline or isoquinoline cores.[1]

  • Kinase Inhibition: The N1 and N2 nitrogens of the indazole act as a hinge-binding motif (donor-acceptor pair) in the ATP-binding pocket of kinases like ROCK1/2 (Rho-associated protein kinase) and ERK (Extracellular signal-regulated kinase).[1]

  • GPCR Modulation: The piperazine tail provides a vector for solubilizing groups or "caps" that reach into the solvent-exposed regions of receptors, such as the 5-HT6 or Dopamine D3 receptors.[1]

  • Linker Utility: The secondary amine of the piperazine is an ideal handle for attaching PROTAC linkers or fluorophores without disrupting the primary binding mode of the indazole core.[1]

References

  • Sigma-Aldrich. (2024).[1] Product Specification: 4-(Piperazin-1-yl)-1H-indazole hydrochloride.[1][5][7] Link[1]

  • PubChem. (2024).[1][2] Compound Summary: 4-(1-Piperazinyl)-1H-indazole (Free Base).[1] National Library of Medicine.[1] Link[1][2]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Context: Protocol for amination of electron-rich heterocycles).

  • Chem-Impex. (2024).[1] 4-Bromo-1H-indazole Precursor Data. Link

Sources

Exploratory

Technical Whitepaper: Chemical Structure, Properties, and Derivatization of 4-(Piperazin-1-yl)-1H-indazole dihydrochloride

Executive Summary In modern drug discovery, the selection of highly privileged bicyclic pharmacophores is critical for successful target engagement. 4-(Piperazin-1-yl)-1H-indazole dihydrochloride is one such premium buil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of highly privileged bicyclic pharmacophores is critical for successful target engagement. 4-(Piperazin-1-yl)-1H-indazole dihydrochloride is one such premium building block, widely utilized in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. Featuring an electron-rich indazole core coupled to a basic piperazine moiety, this compound provides a versatile scaffold for structural elaboration.

As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a dynamic component of a larger synthetic and biological system. This guide provides a comprehensive analysis of its physicochemical properties, the mechanistic rationale behind its structural design, and field-proven, self-validating experimental protocols for its derivatization.

Structural Rationale and Physicochemical Properties

The molecular architecture of 4-(Piperazin-1-yl)-1H-indazole is meticulously designed to optimize both pharmacokinetic properties and target affinity. The indazole ring acts as a rigid, planar hydrogen-bond donor/acceptor system, which is ideal for anchoring into the hinge region of kinases or the transmembrane helices of GPCRs. The piperazine ring at the 4-position projects a basic nitrogen into solvent-exposed regions or specific acidic pockets (such as the conserved aspartate residue in biogenic amine receptors).

From a handling and formulation perspective, the compound is supplied as a dihydrochloride salt . The causality behind this formulation choice is two-fold:

  • Oxidative Stability: The free secondary amine of the piperazine ring is susceptible to atmospheric oxidation. Protonation to the dihydrochloride salt significantly lowers the HOMO (Highest Occupied Molecular Orbital) energy, rendering the molecule highly stable for long-term storage.

  • Aqueous Solubility: The salt form drastically improves solubility in polar protic solvents, facilitating easier handling in biological assays and aqueous workups.

Table 1: Quantitative Physicochemical Data
PropertySpecification
Chemical Name 4-(Piperazin-1-yl)-1H-indazole dihydrochloride
CAS Number (Salt) 2408970-95-4
CAS Number (Free Base) 105684-53-5
Molecular Formula C11H16Cl2N4
Molecular Weight 275.18 g/mol
Appearance Yellow to brown solid
Storage Conditions Room temperature, desiccated

Data corroborated by the [1] and [2].

Pharmacological Significance: 5-HT6 Receptor Modulation

Derivatives of 4-(Piperazin-1-yl)-1H-indazole are heavily cited in medicinal chemistry literature for their high affinity toward the 5-hydroxytryptamine-6 (5-HT6) receptor [3]. By acting as potent antagonists, ligands built upon this scaffold block the Gs-protein coupled cascade, thereby modulating adenylyl cyclase activity and downstream cAMP levels. This specific pathway modulation is a primary therapeutic target for treating cognitive impairment, schizophrenia, and Alzheimer's disease.

G Ligand Indazole-Piperazine Derivative Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Antagonism G_Protein Gs Protein Activation Receptor->G_Protein Blocks Adenylyl_Cyclase Adenylyl Cyclase (Inhibited by Antagonist) G_Protein->Adenylyl_Cyclase Prevents Activation cAMP cAMP Levels (Decreased) Adenylyl_Cyclase->cAMP Reduces PKA PKA Pathway Modulation cAMP->PKA Downregulates

5-HT6 Receptor Signaling Pathway Modulated by Indazole-Piperazine Antagonists.

Self-Validating Experimental Methodologies

Chemical synthesis must not be a blind procedure; it must be designed as a self-validating system where each step confirms the success of the previous one. Below is a robust, step-by-step methodology for the N-derivatization (e.g., sulfonylation or alkylation) of the piperazine moiety.

Protocol: Regioselective N-Sulfonylation of the Piperazine Ring

Objective: To selectively functionalize the secondary amine of the piperazine ring without reacting the indazole nitrogens.

Step 1: Free-Basing and Solubilization

  • Procedure: Suspend 4-(Piperazin-1-yl)-1H-indazole dihydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq) dropwise at 0°C.

  • Causality: DIPEA is chosen over triethylamine because its bulky isopropyl groups make it sterically hindered and non-nucleophilic. It efficiently neutralizes the two equivalents of HCl (releasing the free base) and provides excess base to neutralize the HCl generated during the subsequent coupling, all without competing for the electrophile.

Step 2: Electrophilic Addition

  • Procedure: Add the desired arylsulfonyl chloride (1.05 eq) dissolved in DCM dropwise over 15 minutes. Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature.

  • Causality: The secondary amine of the piperazine is significantly more nucleophilic than the indazole nitrogens due to the latter's involvement in the aromatic resonance system. Strict temperature control (0°C) ensures absolute regioselectivity.

Step 3: In-Process Control (Self-Validation Checkpoint)

  • Procedure: Withdraw a 5 µL aliquot, dilute in LC-MS grade methanol, and inject into the LC-MS.

  • Validation Logic: The reaction is only allowed to proceed to the workup phase if the starting material mass (m/z 203 [M+H]+ for the free base) has completely disappeared and the product mass is dominant. This prevents the wasteful workup of incomplete reactions.

Step 4: Quenching and Extraction

  • Procedure: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Causality: NaHCO3 neutralizes any residual electrophile and ensures the indazole remains unprotonated, keeping the target product entirely in the organic phase.

Workflow Start 4-(Piperazin-1-yl)-1H-indazole 2HCl (Starting Material) FreeBase Neutralization (DIPEA / Et3N) Start->FreeBase Base Addition Coupling Electrophilic Coupling (e.g., R-SO2Cl) FreeBase->Coupling Nucleophilic Attack IPC In-Process Control (LC-MS Monitoring) Coupling->IPC Aliquot Sampling IPC->Coupling If Incomplete Purification Purification (Prep-HPLC / Flash) IPC->Purification If Complete Validation Final Validation (NMR, HRMS, Purity >95%) Purification->Validation Fractions Collected

Self-Validating Experimental Workflow for Indazole-Piperazine Derivatization.

Analytical Validation Standards

To ensure the structural integrity of the synthesized derivatives, the following analytical validation standards must be met before biological testing:

  • 1H NMR (DMSO-d6): The disappearance of the broad singlet corresponding to the piperazine N-H proton (~2.5 ppm) confirms successful coupling. Crucially, the indazole N-H proton (~13.0 ppm) must remain intact, proving that the reaction was regioselective.

  • High-Resolution Mass Spectrometry (HRMS): Must confirm the exact mass within a 5 ppm error margin to definitively rule out isobaric impurities.

References

  • Title: 4-(Piperazin-1-yl)-1H-indazole | C11H14N4 | CID 21027343 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: US20020115670A1 - 1-Aryl- or 1-alkylsulfonyl-heterocyclylbenzazoles as 5-hydroxytryptamine-6 ligands Source: Google Patents URL

Sources

Foundational

Molecular weight and formula of 4-(Piperazin-1-yl)-1H-indazole 2HCl

Molecular Characterization, Synthetic Protocols, and Therapeutic Utility Executive Summary 4-(Piperazin-1-yl)-1H-indazole is a privileged heterocyclic scaffold widely utilized in the design of kinase inhibitors (e.g., RO...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Characterization, Synthetic Protocols, and Therapeutic Utility

Executive Summary

4-(Piperazin-1-yl)-1H-indazole is a privileged heterocyclic scaffold widely utilized in the design of kinase inhibitors (e.g., ROCK, EGFR) and GPCR ligands (5-HT receptors). While often supplied as a free base or mono-hydrochloride, the dihydrochloride (2HCl) salt form is frequently generated in late-stage optimization to maximize aqueous solubility for in vivo parenteral administration or high-concentration stock solutions.

This guide provides a definitive technical breakdown of the 2HCl salt, distinguishing it from its analogs, and offers a validated synthetic workflow for its preparation and characterization.

Physicochemical Profile & Identity

The distinction between the free base, mono-HCl, and di-HCl forms is critical for stoichiometric accuracy in subsequent coupling reactions.

Nomenclature and Identifiers
PropertyData
IUPAC Name 4-(Piperazin-1-yl)-1H-indazole dihydrochloride
Common Name 4-(1-Piperazinyl)indazole 2HCl
CAS (Free Base) 105684-53-5 (Verified)
CAS (Mono-HCl) 2438900-68-4
CAS (2HCl) Not formally indexed; Custom Salt Form
SMILES (Salt) Cl.Cl.C1CN(CCN1)C2=C3C=NNC3=CC=C2
Molecular Weight & Formula Breakdown

Researchers must account for the hydroscopic nature of the 2HCl salt. The values below assume an anhydrous crystal lattice.

FormFormulaMolecular Weight ( g/mol )Conversion Factor (vs. Free Base)
Free Base C₁₁H₁₄N₄202.26 1.00
Mono-HCl C₁₁H₁₅ClN₄238.72 1.18
Di-HCl C₁₁H₁₆Cl₂N₄275.18 1.36

Critical Note: When using the 2HCl salt in nucleophilic substitution reactions (e.g., SNAr or amide coupling), you must add 2.0–2.5 equivalents of base (e.g., DIPEA, TEA) to neutralize the hydrochloride counterions and liberate the nucleophilic piperazine nitrogen.

Synthetic Route: Buchwald-Hartwig Amination

The most robust method for synthesizing this core is the Palladium-catalyzed C-N cross-coupling of 4-bromo-1H-indazole with Boc-piperazine, followed by acidic deprotection.

Reaction Pathway Visualization

The following diagram outlines the critical process flow, highlighting the specific reagents required to minimize regioisomeric byproducts (N1 vs. N2 arylation).

SynthesisPath Start 4-Bromo-1H-indazole (C7H5BrN2) Intermediate Pd-Catalyzed Coupling (Buchwald-Hartwig) Start->Intermediate Pd2(dba)3, Xantphos Cs2CO3, Toluene, 100°C Reagent N-Boc-Piperazine (C9H18N2O2) Reagent->Intermediate Protected tert-butyl 4-(1H-indazol-4-yl) piperazine-1-carboxylate Intermediate->Protected Yield: ~75-85% Deprotection Acidic Cleavage (4M HCl in Dioxane) Protected->Deprotection Final 4-(Piperazin-1-yl)-1H-indazole Dihydrochloride Deprotection->Final Precipitation Yield: >90%

Figure 1: Optimized synthetic workflow for the generation of the dihydrochloride salt.

Detailed Protocol (Self-Validating System)

Step 1: Protection of Indazole N1 (Optional but Recommended) While direct coupling is possible, protecting the indazole N1 (e.g., with THP or SEM) prevents catalyst poisoning. However, the protocol below uses a specialized ligand system (Xantphos) that tolerates the free NH indazole.

Step 2: Buchwald-Hartwig Coupling

  • Reagents: 4-Bromo-1H-indazole (1.0 eq), N-Boc-piperazine (1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2.0 eq).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M).

  • Procedure:

    • Degas solvent with N₂ for 30 mins (Critical: O₂ kills the Pd catalyst).

    • Add solid reagents to the reaction vessel under N₂ flow.

    • Heat to 100°C for 12–16 hours.

    • Validation: Monitor via LC-MS. Look for disappearance of Bromide (M+H 197/199) and appearance of Product (M+H ~303).

Step 3: Salt Formation (The 2HCl Step)

  • Reagents: Crude Boc-intermediate, 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the purified Boc-intermediate in minimal MeOH or DCM.

    • Add 4M HCl in Dioxane (10 eq) dropwise at 0°C.

    • Stir at RT for 2 hours. A white/off-white precipitate will form.

    • Isolation: Filter the solid under N₂ (hygroscopic!). Wash with Et₂O to remove excess acid.

    • Drying: Vacuum dry at 40°C over P₂O₅.

Analytical Validation

To ensure the substance is the dihydrochloride and not the mono-hydrochloride, you must perform specific analytical checks.

Chloride Content Titration

A standard Argentometric titration (Volhard method) is required to confirm the stoichiometry.

  • Theory: 1 mole of C₁₁H₁₆Cl₂N₄ contains 2 moles of Cl⁻.

  • Target Cl⁻ Content:

    • MW = 275.18 g/mol .

    • Mass of 2 Cl = 70.9 g.

    • Theoretical % Cl: (70.9 / 275.18) * 100 = 25.76% .

  • Acceptance Criteria: 25.0% – 26.5% (Allows for minor residual solvent).

1H-NMR Characterization (D₂O)

The salt formation causes significant chemical shifts compared to the free base, particularly in the piperazine ring protons due to protonation of the secondary amine.

Proton EnvironmentApprox. Shift (δ ppm)MultiplicityIntegration
Indazole H-38.15s1H
Indazole H-77.45d1H
Indazole H-5/H-67.10 - 7.30m2H
Piperazine (N-CH2)3.40 - 3.60m (broad)8H

Note: In D₂O, the NH protons (Indazole and Piperazine ammonium) will exchange and not be visible. Run in DMSO-d6 if observation of ammonium protons is required (broad singlets at >9.0 ppm).

Therapeutic Applications & Context

This molecule is rarely a final drug but a high-value "warhead" or linker scaffold.

Structural Logic in Drug Design

The indazole core mimics the adenine ring of ATP, making it a potent scaffold for Type I and Type II kinase inhibitors. The piperazine tail provides a solubilizing group and a handle for further derivatization (e.g., amides, ureas).

Applications cluster_targets Biological Targets Core 4-(Piperazin-1-yl)-1H-indazole Scaffold ROCK ROCK1/2 Inhibitors (Glaucoma, Fibrosis) Core->ROCK Hinge Binder EGFR EGFR/FGFR Kinases (Oncology) Core->EGFR ATP Mimetic GPCR 5-HT Receptors (CNS Disorders) Core->GPCR Bioisostere of Indole

Figure 2: Pharmacological mapping of the indazole-piperazine scaffold.

Key References & Solubility Data
  • Solubility: The 2HCl salt is highly soluble in water (>50 mg/mL) and DMSO, unlike the free base which is sparingly soluble in water.

  • Storage: Store at -20°C. Highly hygroscopic; protect from moisture to prevent hydrolysis or stoichiometry drift.

References

  • PubChem Compound Summary. "4-(Piperazin-1-yl)-1H-indazole."[1] National Center for Biotechnology Information (2025).Link

  • BenchChem Protocols. "Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole." BenchChem Application Notes.[2]Link

  • Sigma-Aldrich (Merck). "4-(Piperazin-1-yl)-1H-indazole hydrochloride Product Specification." Sigma-Aldrich Catalog.Link

  • Organic Synthesis. "Buchwald-Hartwig Coupling General Procedures." Organic Synthesis (Org.[3] Synth.).Link

  • BLD Pharm. "Product Datasheet: 4-(Piperazin-1-yl)-1H-indazole (Free Base)." BLD Pharm Catalog.Link

Sources

Exploratory

Therapeutic Potential of Piperazine-Indazole Derivatives in Drug Discovery

Executive Summary The fusion of the indazole nucleus with a piperazine moiety represents a "privileged scaffold" strategy in modern medicinal chemistry. This hybrid architecture addresses two critical bottlenecks in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of the indazole nucleus with a piperazine moiety represents a "privileged scaffold" strategy in modern medicinal chemistry. This hybrid architecture addresses two critical bottlenecks in drug discovery: target affinity (conferred by the indazole’s ability to mimic purines or indoles) and physiochemical compliance (conferred by the piperazine’s solubility and pharmacokinetic profile).

This technical guide analyzes the therapeutic utility of piperazine-indazole derivatives, specifically focusing on their dual-role capability as Kinase Inhibitors (Oncology) and GPCR Modulators (CNS Disorders) . It provides actionable synthetic protocols, structure-activity relationship (SAR) data, and mechanistic insights for researchers optimizing lead compounds.

Part 1: Structural Rationale & Pharmacophore Mapping

The piperazine-indazole scaffold is not merely a combination of two rings; it is a calculated bioisosteric replacement strategy.

The Indazole Core (The "Warhead")

The 1H-indazole ring serves as a bioisostere for the indole ring (found in serotonin) and the purine ring (found in ATP).

  • Kinase Domain: Acts as a hinge-binder, forming hydrogen bonds with the ATP-binding pocket (e.g., Glu/Leu residues).

  • GPCR Domain: Mimics the endogenous neurotransmitter serotonin (5-HT), allowing for high-affinity binding to 5-HT and Dopamine (D2) receptors.

The Piperazine Linker (The "Enhancer")

The piperazine ring functions beyond a passive linker:

  • Solubility: The basic nitrogens (pKa ~9.8) improve aqueous solubility at physiological pH.

  • Conformational Control: It forces the molecule into a "chair" conformation, directing distal substituents into specific hydrophobic pockets.

  • Metabolic Stability: Unlike flexible alkyl chains, the piperazine ring restricts metabolic degradation while maintaining optimal hydrodynamic radius.

Visualization: Pharmacophore Assembly

The following diagram illustrates the modular design of this scaffold.

Pharmacophore Indazole Indazole Core (H-Bond Donor/Acceptor) Target: Hinge Region/GPCR Orthosteric Site Linker Linker Strategy (Direct C-N or Amide) Control: Rotational Freedom Indazole->Linker C3 or N1 Attachment Piperazine Piperazine Ring (Solubilizing Moiety) Target: Solvent Front/Secondary Pocket Linker->Piperazine N1' Attachment R_Group Distal R-Group (Selectivity Filter) Target: Hydrophobic Pocket Piperazine->R_Group N4' Substitution

Figure 1: Modular assembly of the piperazine-indazole scaffold. The Indazole acts as the primary anchor, while the Piperazine modulates ADME properties and extends reach to distal binding sites.

Part 2: Therapeutic Applications & Mechanisms[1]

Oncology: Kinase Inhibition (ROCK-II & FGFR)

In oncology, these derivatives function primarily as ATP-competitive inhibitors. A notable example is the inhibition of Rho-associated protein kinase (ROCK-II) , a key regulator of cell migration and metastasis.

  • Mechanism: The indazole nitrogen pairs interact with the kinase hinge region.[1] The piperazine moiety extends towards the solvent interface, improving the drug's residence time.

  • Case Study (Compound 6o): Recent studies (See Ref 2) identified Compound 6o, a piperazine-indazole derivative, as a potent inhibitor of K562 (Chronic Myeloid Leukemia) cells.[2]

    • Pathway: Inhibition leads to upregulation of Bax and downregulation of Bcl-2 , triggering the mitochondrial apoptotic pathway.

CNS Disorders: Multi-Target GPCR Ligands

The structural similarity of indazole to serotonin makes these derivatives ideal for treating schizophrenia and anxiety.

  • Target Profile: The goal is often D2 antagonism (to treat psychosis) combined with 5-HT1A agonism (to reduce extrapyramidal side effects and improve cognition).

  • Lead Compound (D2AAK3): Optimized derivatives have shown high affinity for D2, 5-HT1A, and 5-HT2A receptors (See Ref 3).

Signaling Pathway Visualization

The following diagram details the dual-pathway mechanism in oncology (Apoptosis) vs. CNS (Neurotransmission).

Mechanisms cluster_Oncology Oncology (e.g., Compound 6o) cluster_CNS CNS (e.g., D2AAK3) Drug_Onc Piperazine-Indazole (Inhibitor) Kinase Target Kinase (ROCK-II / FGFR) Drug_Onc->Kinase Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Kinase->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Kinase->Bax Upregulates Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis Blocks Bax->Apoptosis Promotes Drug_CNS Piperazine-Indazole (Ligand) D2 D2 Receptor (Antagonist) Drug_CNS->D2 Blocks HT1A 5-HT1A Receptor (Agonist) Drug_CNS->HT1A Activates Effect Antipsychotic Effect Low EPS D2->Effect Reduces Psychosis HT1A->Effect Improves Cognition

Figure 2: Divergent mechanisms of action. Left: Kinase inhibition leading to apoptosis in cancer cells. Right: GPCR modulation for antipsychotic activity.[3]

Part 3: Synthetic Chemistry Workflow

To ensure reproducibility and scalability, we utilize Palladium-catalyzed Buchwald-Hartwig amination . This method is superior to traditional nucleophilic substitution (SNAr) for unactivated indazoles.

Protocol: Buchwald-Hartwig Coupling (Self-Validating)

Objective: Synthesize 1-(1H-indazol-5-yl)piperazine from 5-bromo-1H-indazole.

Reagents:

  • Substrate: 5-Bromo-1H-indazole (1.0 eq)

  • Amine: N-Boc-piperazine (1.2 eq)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: BINAP or Xantphos (4 mol%)

  • Base: Cs2CO3 (2.0 eq) or NaOtBu (1.5 eq)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes. Validation: Moisture inhibits the catalyst; ensure the flask is cool before adding reagents.

  • Reagent Addition: Add 5-bromo-indazole, N-Boc-piperazine, and Base to the flask.

  • Catalyst Pre-complexation: In a separate vial, mix Pd2(dba)3 and BINAP in a small amount of solvent for 5 minutes until the color changes (indicating active catalyst formation), then transfer to the main flask.

  • Reaction: Reflux at 100°C for 12–16 hours.

  • Monitoring (Self-Validation): Check TLC every 4 hours (Eluent: 5% MeOH in DCM).

    • Success Indicator: Disappearance of the starting bromide spot (Rf ~0.6) and appearance of a fluorescent blue spot (product) at lower Rf.

  • Workup: Cool to RT, filter through a Celite pad (to remove Pd), and concentrate in vacuo.

  • Deprotection: Treat the crude N-Boc intermediate with TFA/DCM (1:4) for 2 hours to yield the free piperazine amine.

Synthetic Workflow Diagram

Synthesis Start 5-Bromo-indazole + N-Boc-Piperazine Catalyst Pd2(dba)3 / BINAP Cs2CO3, Toluene, 100°C Start->Catalyst Intermediate N-Boc-Indazole-Piperazine Catalyst->Intermediate 12-16h Reflux Deprotection TFA / DCM (Boc Removal) Intermediate->Deprotection Product Final Piperazine-Indazole Deprotection->Product 2h RT

Figure 3: Optimized synthetic route using Buchwald-Hartwig amination followed by acid-mediated deprotection.

Part 4: Structure-Activity Relationship (SAR) Data

The following data summarizes the impact of substitutions on the piperazine tail (N4 position) and the indazole core (C3 position).

Table 1: SAR of Piperazine-Indazole Derivatives (Kinase vs. GPCR)

Compound IDIndazole Sub (C3)Piperazine Sub (N4)TargetActivity (IC50 / Ki)Biological Outcome
SR-1459 H2-hydroxy-propylROCK-II13 nMInhibition of metastasis
Comp 6o Amide LinkerMethylK562 Cells5.15 µMApoptosis induction
D2AAK3 H2-methoxyphenylD2 / 5-HT1AKi = 15 nM (D2)Antipsychotic
Ref Analog MethylBenzylFGFR130.2 nMAngiogenesis inhibition

Key SAR Insights:

  • N4-Aryl Groups: Essential for GPCR affinity (mimics the distal phenyl of haloperidol/aripiprazole).

  • N4-Alkyl/Polar Groups: Preferred for Kinase inhibition to interact with the solvent front and improve solubility.

  • C3-Amide Linkers: Enhance potency in oncology targets by providing additional hydrogen bond donors.

References

  • Vertex Pharmaceuticals. (2007). Structure-activity relationships for indazole piperazine inhibitors of ROCK-II.[4][5] Bioorganic & Medicinal Chemistry Letters. Link

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. Link[6]

  • Taylor & Francis. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia.[3][7] Journal of Enzyme Inhibition and Medicinal Chemistry.[3] Link

  • Bentham Science. (2019). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. Letters in Organic Chemistry.[8] Link

Sources

Foundational

Technical Guide &amp; Safety Assessment: 4-(Piperazin-1-yl)-1H-indazole Dihydrochloride

[1] Executive Summary & Molecular Architecture[1] 4-(Piperazin-1-yl)-1H-indazole dihydrochloride is a high-value heterocyclic building block, primarily utilized as a pharmacophore in the synthesis of Poly (ADP-ribose) po...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Molecular Architecture[1]

4-(Piperazin-1-yl)-1H-indazole dihydrochloride is a high-value heterocyclic building block, primarily utilized as a pharmacophore in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib analogs) and multi-targeted tyrosine kinase inhibitors.[1]

While often categorized generically in vendor catalogs, this compound presents a unique intersection of hazards: the respiratory sensitization potential of the piperazine moiety combined with the corrosivity and hygroscopicity of the dihydrochloride salt. This guide transcends standard SDS data to provide a mechanistic understanding of safe handling and experimental integration.

Chemical Identity & Physical Properties[1]
PropertySpecificationNotes
IUPAC Name 4-(Piperazin-1-yl)-1H-indazole dihydrochloride
Common CAS 2438900-68-4 (HCl salt generic)Note: Free base CAS is 105684-53-5
Formula C₁₁H₁₄N₄[1][2][3] · 2HClStoichiometry may vary by vendor (mono- vs dihydrochloride).[1]
Molar Mass ~275.18 g/mol (2HCl)Free base MW: 202.26 g/mol
Appearance Off-white to pale yellow solidHygroscopic; tends to clump.[1]
Solubility High: Water, DMSO, MethanolLow: DCM, Hexanes, Ethyl Acetate
pKa ~9.8 (Piperazine N), ~13.8 (Indazole NH)Amphoteric nature complicates extraction.

Advanced Hazard Assessment (Mechanism of Toxicity)

Standard GHS codes (H315, H319, H335) often fail to capture the latency risks associated with this compound.

The Piperazine Sensitization Vector (Critical)

The piperazine ring is a known respiratory sensitizer (H334) .[1] Unlike simple irritants, piperazines can conjugate with human serum albumin (HSA) to form hapten-protein complexes.[1]

  • Mechanism: The secondary amine attacks electrophilic residues in lung tissue proteins.[1]

  • Risk: Repeated inhalation of dust—even at sub-irritant levels—can induce IgE-mediated asthma.[1] Once sensitized, a researcher may experience anaphylactic reactions upon minute re-exposure.[1]

Dihydrochloride Corrosivity

The 2HCl salt form implies a significant acidic reserve.[1] Upon contact with mucous membranes (eyes, lungs), the salt hydrolyzes to release hydrochloric acid locally.

  • Impact: This exacerbates the permeability of the tissue, potentially accelerating the systemic absorption of the piperazine core.[1]

Bioactivity Warning

As an indazole mimetic of ATP (adenosine triphosphate), this compound is designed to bind kinase active sites.

  • Systemic Toxicity: While acute toxicity is moderate (H302), accidental ingestion or injection can lead to off-target kinase inhibition, potentially affecting cell cycle regulation.[1]

Strategic Handling & Engineering Controls[1]

This section outlines the hierarchy of controls required to handle this compound in a drug discovery setting.

Hierarchy of Controls Visualization

SafetyHierarchy Hazard Hazard Source: Piperazine Sensitization + HCl Corrosivity Engineering Level 1: Engineering Controls (Fume Hood / Glove Box) Hazard->Engineering Primary Containment Admin Level 2: Administrative (SOPs, Designated Area) Engineering->Admin Residual Risk PPE Level 3: PPE (Nitrile Double-Glove, P100 Resp) Admin->PPE Final Barrier

Figure 1: Risk mitigation strategy prioritizing containment over PPE.[1]

Specific Handling Protocols
A. Weighing & Transfer
  • Problem: The dihydrochloride salt is hygroscopic. Static charge often causes "fly-away" dust, increasing inhalation risk.[1]

  • Solution:

    • Use an antistatic gun (e.g., Zerostat) on the spatula and weighing boat before touching the solid.[1]

    • Perform all weighing inside a certified chemical fume hood.[1]

    • Solvent Dampening: If possible, pre-weigh the solvent in the receiving flask and add the solid directly to the liquid to suppress dust immediately.[1]

B. Glove Permeation Selection
  • Recommendation: Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Chemical barrier).[1]

    • Outer Layer: Long-cuff Nitrile or Neoprene (Physical barrier against acidic residues).[1]

  • Avoid: Latex (poor resistance to acidic salts and organic solvents often used with this compound).[1]

Experimental Workflow: Desalting (Free-Basing)

For nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig couplings, the dihydrochloride salt prevents reaction progression by protonating the nucleophile or poisoning the catalyst.[1] You must convert it to the free base in situ or ex situ.[1]

The "Free-Base" Protocol

Objective: Convert 4-(piperazin-1-yl)-1H-indazole[1] · 2HCl to its reactive neutral form.[1]

  • Dissolution: Suspend 1.0 eq of the dihydrochloride salt in Water/Methanol (10:1 v/v). It will dissolve fully due to high polarity.[1]

  • Basification: Slowly add Sodium Carbonate (Na₂CO₃) or 1N NaOH until pH reaches ~10-11.

    • Observation: The solution will become cloudy as the free base precipitates (it is less soluble in water than the salt).[1]

  • Extraction: Extract 3x with 2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (DCM) .[1]

    • Why 2-MeTHF? It has better solubility for polar heterocycles than DCM and is easier to dry.[1]

  • Drying: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Workflow Diagram

Desalting Start Start: 2HCl Salt (Water Soluble) Basify Add Base (pH > 10) (Precipitation) Start->Basify Deprotonation Extract Extract w/ 2-MeTHF (Phase Separation) Basify->Extract Partitioning Dry Dry & Concentrate (Free Base) Extract->Dry Isolation

Figure 2: Conversion of the storage-stable salt to the reaction-ready free base.

Emergency Response & Stability

Decomposition Products

In a fire or thermal runaway event, this compound decomposes to release:

  • Hydrogen Chloride (HCl): White, choking fumes.[1] Corrosive.

  • Nitrogen Oxides (NOx): Red/brown fumes.[1] Delayed pulmonary edema risk.[1]

  • Carbon Monoxide (CO): Asphyxiant.[1]

Spill Cleanup (Dry Powder)

DO NOT sweep dry dust (generates aerosols).[1]

  • Isolate: Evacuate the immediate area (10-meter radius).

  • PPE: Don full-face respirator with P100/OV cartridges.[1]

  • Method: Cover spill with wet paper towels (to dampen) or use a HEPA-filtered vacuum dedicated to hazardous chemicals.[1]

  • Neutralization: Wipe surface with a mild 5% Sodium Bicarbonate solution to neutralize acidic residues.[1]

Analytical Validation (QC)

Before committing this material to a GMP synthesis step, validate identity using these diagnostic signals.

  • ¹H NMR (DMSO-d₆):

    • Look for the indazole protons : Aromatic signals typically between 7.0–8.5 ppm.[1]

    • Piperazine protons : Two distinct triplets or broad multiplets around 3.0–3.5 ppm.[1]

    • Salt diagnostic : A broad exchangeable singlet >10 ppm indicates the HCl salt (NH⁺).[1] If this is missing, you have the free base.

  • HPLC Purity:

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.[1]

    • Note: The basic piperazine tail may streak on standard C18 columns.[1] Use a "Base-Deactivated" column or high pH buffer (Ammonium Bicarbonate) if checking the free base.[1]

References

  • Chemical Identity & Safety Data: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21027343, 4-(Piperazin-1-yl)-1H-indazole. Retrieved from [Link][1]

  • Piperazine Sensitization Mechanisms: Hagvall, L., et al. (2012).[1] "Sensitizing potency of piperazine derivatives." Archives of Toxicology. (Contextual grounding for H334 warnings).

  • Synthetic Applications (Kinase Inhibitors): Synthesis of 1H-indazole derivatives. ResearchGate Review. Retrieved from [Link]

Sources

Exploratory

Literature Review and Technical Guide: Synthesis Pathways of 4-(Piperazin-1-yl)-1H-indazole

Executive Summary 4-(Piperazin-1-yl)-1H-indazole is a highly privileged bicyclic pharmacophore utilized extensively in modern medicinal chemistry[1]. Its structural geometry makes it an ideal core for the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Piperazin-1-yl)-1H-indazole is a highly privileged bicyclic pharmacophore utilized extensively in modern medicinal chemistry[1]. Its structural geometry makes it an ideal core for the development of kinase inhibitors (e.g., mTOR and PI3K pathways)[2] and central nervous system (CNS) agents targeting 5-HT receptors[3]. The synthesis of this molecule requires precise regiocontrol to selectively functionalize the C4 position of the indazole ring without compromising the reactive N1/N2 pyrazole nitrogens. This whitepaper provides an in-depth mechanistic analysis of its synthesis, focusing on the industry-standard Buchwald-Hartwig amination pathway, and establishes a self-validating experimental protocol for drug development professionals.

Retrosynthetic Analysis & Pathway Selection

The construction of the 4-(piperazin-1-yl)-1H-indazole architecture generally follows one of two primary retrosynthetic disconnections:

  • Pathway A (C-N Cross-Coupling): The modern industry standard. It involves the palladium-catalyzed Buchwald-Hartwig amination of a pre-formed 4-halo-1H-indazole (typically 4-bromo-1H-indazole[4]) with a mono-protected piperazine[5][6].

  • Pathway B (De Novo Cyclization): A classical approach involving the nucleophilic aromatic substitution (S_NAr) of a piperazine onto a 2-methyl-3-nitroaromatic precursor, followed by nitro reduction, diazotization, and intramolecular cyclization.

Retrosynthesis Target 4-(Piperazin-1-yl)-1H-indazole PathA Pathway A: C-N Cross-Coupling Target->PathA PathB Pathway B: De Novo Cyclization Target->PathB PrecursorA1 4-Bromo-1H-indazole PathA->PrecursorA1 PrecursorA2 Boc-Piperazine PathA->PrecursorA2 PrecursorB1 3-Fluoro-2-methylaniline PathB->PrecursorB1 PrecursorB2 Piperazine PathB->PrecursorB2

Caption: Retrosynthetic analysis of 4-(Piperazin-1-yl)-1H-indazole showing two primary pathways.

Pathway A is vastly preferred in pharmaceutical development due to its modularity, higher overall yield, and avoidance of hazardous diazonium intermediates[6].

Mechanistic Causality in the Buchwald-Hartwig Pathway

To achieve high yields and purity, the cross-coupling approach requires a meticulously designed catalytic system and protection strategy.

  • The Protection Imperative: The free N-H of the indazole ring is weakly acidic (pKa ~14) and highly nucleophilic. If left unprotected, it will coordinate with the Palladium(0) catalyst, leading to catalyst poisoning, or undergo competing N-arylation. Protecting the indazole with a Tetrahydropyranyl (THP) group ensures the cross-coupling occurs exclusively at the C4-bromide[3].

  • Ligand Selection (Xantphos): Xantphos is a bidentate phosphine ligand with a wide bite angle (111°). This specific geometry forces the Palladium center into a conformation that drastically accelerates the reductive elimination step—the rate-limiting step in C-N bond formation. This prevents the formation of undesired hydrodehalogenated byproducts[7].

  • Base Selection (NaOtBu): Sodium tert-butoxide is utilized because its pKa is perfectly matched to deprotonate the piperazine nitrogen only after it has coordinated to the Pd(II) complex, driving the catalytic cycle forward without initiating off-target nucleophilic attacks.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. Each step includes specific In-Process Controls (IPCs) to ensure chemical integrity before proceeding to the next phase.

Workflow Step1 1. Indazole Protection (DHP, TsOH, DCM) Step2 2. Buchwald-Hartwig (Pd2(dba)3, Xantphos, NaOtBu) Step1->Step2 Step3 3. Pd Scavenging (Thiol-functionalized silica) Step2->Step3 Step4 4. Global Deprotection (HCl in MeOH) Step3->Step4 Step5 5. Crystallization (Pure Target HCl Salt) Step4->Step5

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig synthesis pathway.

Step 1: N-Protection of 4-Bromo-1H-indazole

Procedure: Suspend 4-bromo-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM). Add 3,4-Dihydro-2H-pyran (DHP, 1.5 eq) followed by a catalytic amount of p-Toluenesulfonic acid (TsOH, 0.1 eq). Stir at room temperature for 4 hours. Causality: DHP forms a THP acetal with the indazole N1, masking its reactivity. System Validation (IPC): Perform TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.2) must be completely consumed, replaced by a new spot (Rf ~0.6). LC-MS must confirm the mass shift to [M+H]⁺ = 281/283 (characteristic 1:1 bromine isotope pattern).

Step 2: Buchwald-Hartwig Cross-Coupling

Procedure: In a rigorously degassed Schlenk flask, combine 1-(THP)-4-bromo-1H-indazole (1.0 eq), 1-Boc-piperazine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), and NaOtBu (1.5 eq) in anhydrous toluene. Heat to 100°C for 12 hours under argon[6]. Causality: The inert atmosphere prevents the oxidative degradation of the Pd(0) catalyst. Toluene provides the necessary boiling point and non-polar environment to stabilize the catalytic transition states. System Validation (IPC): LC-MS monitoring is critical. The reaction is validated when the m/z 281/283 isotopic doublet disappears entirely, and the product mass [M+H]⁺ = 387 appears. The solution will transition from a dark red (active Pd(0)) to a turbid yellow suspension.

Step 3: Palladium Scavenging & Global Deprotection

Procedure: Filter the crude reaction mixture through a pad of Celite and treat the filtrate with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) for 2 hours to remove residual heavy metals. Concentrate the filtrate. Dissolve the resulting oil in methanol and add 4M HCl in dioxane (5.0 eq). Stir at 50°C for 3 hours. Causality: Heavy metal scavenging is mandatory for compounds intended for biological assays to prevent false positives. The strong acidic conditions simultaneously cleave both the THP ether (releasing volatile 5-hydroxypentanal) and the Boc carbamate (releasing isobutylene and CO₂ gas), driving the reaction to completion via Le Chatelier's principle. System Validation (IPC): The physical evolution of CO₂ gas validates the Boc deprotection. The target compound will precipitate out of the solution as a stable dihydrochloride salt. Final LC-MS must show a single peak at [M+H]⁺ = 203.2[1].

Quantitative Data Presentation

The selection of the synthesis pathway heavily impacts process economics and scalability. The table below summarizes the quantitative metrics comparing the two primary strategies.

MetricPathway A: Buchwald-Hartwig AminationPathway B: De Novo Cyclization
Key Transformation Pd-Catalyzed C-N Cross-CouplingS_NAr followed by Diazotization
Overall Yield 65% – 80% (over 3 steps)30% – 45% (over 5 steps)
Scalability Excellent (Kilogram scale)Moderate (Exothermic safety risks)
Reagent Cost High (Palladium and Xantphos ligands)Low (Bulk commodity chemicals)
Primary Challenge Trace heavy metal removalRegioselectivity and thermal hazards
Step Count 3 steps (from 4-bromo-1H-indazole)5 steps (from substituted aniline)

References

  • National Center for Biotechnology Information (NCBI). "4-(Piperazin-1-yl)-1H-indazole | CID 21027343". PubChem. URL: [Link]

  • Google Patents. "EP3452476B1 - Heterocyclic compounds as immunomodulators".
  • Google Patents. "US20020115670A1 - 1-Aryl- or 1-alkylsulfonyl-heterocyclylbenzazoles as 5-hydroxytryptamine-6 ligands".
  • Google Patents. "EP3660020B1 - PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS".

Sources

Foundational

Comprehensive Physicochemical Profiling and Characterization of 4-(Piperazin-1-yl)-1H-indazole Dihydrochloride

Executive Summary In modern medicinal chemistry, the indazole scaffold serves as a critical bioisostere for indole, offering enhanced metabolic stability and unique hydrogen-bonding capabilities. 4-(Piperazin-1-yl)-1H-in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the indazole scaffold serves as a critical bioisostere for indole, offering enhanced metabolic stability and unique hydrogen-bonding capabilities. 4-(Piperazin-1-yl)-1H-indazole dihydrochloride (CAS: 2408970-95-4) is a highly specialized building block predominantly utilized in the synthesis of central nervous system (CNS) therapeutics, particularly 5-HT6 receptor ligands[1].

The free base of this compound is prone to oxidative degradation and exhibits poor aqueous solubility. To bypass these limitations, the compound is synthesized and isolated as a dihydrochloride salt[2]. This whitepaper provides an in-depth mechanistic guide to the physical properties, thermal analysis, and self-validating characterization protocols for this critical intermediate.

Physicochemical Profiling & The "Melting Point" Conundrum

When dealing with dihydrochloride salts of nitrogen-rich heterocycles, the concept of a traditional "melting point" is often misleading. Commercial databases frequently report "no data available" for the melting or boiling points of this specific CAS number[3]. This is because the thermal energy required to break the highly stable ionic crystal lattice usually exceeds the covalent bond dissociation energy of the molecule, leading to thermal degradation (loss of HCl gas) prior to or concurrent with a phase transition.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionMechanistic Rationale / Source
Chemical Name 4-(Piperazin-1-yl)-1H-indazole dihydrochlorideIUPAC standard nomenclature.
CAS Registry Number 2408970-95-4Unique identifier[2],[4].
Molecular Formula C₁₁H₁₆Cl₂N₄Accounts for the indazole-piperazine core + 2HCl[4].
Molecular Weight 275.18 g/mol Verified molecular mass[2].
Appearance Off-white to pale yellow powderTypical for conjugated heterocyclic salts.
Melting Point > 250 °C (Decomposition)Strong ionic lattice forces prevent clean melting[3].
Storage Conditions Desiccated at 2–8 °C, darkPrevents hygroscopic moisture uptake and photo-oxidation.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the characterization of 4-(Piperazin-1-yl)-1H-indazole dihydrochloride must rely on self-validating experimental systems. Standard capillary melting point apparatuses will merely show ambiguous darkening. Instead, orthogonal thermal and solubility techniques must be employed.

Protocol 1: True Phase Transition vs. Thermal Degradation (DSC/TGA)

This protocol utilizes Differential Scanning Calorimetry (DSC) coupled orthogonally with Thermogravimetric Analysis (TGA) to distinguish a true thermodynamic melting point from a decomposition event.

Step-by-Step Methodology:

  • Sample Preparation: Equilibrate 3–5 mg of the dihydrochloride salt in a vacuum desiccator (25 °C, <10% RH) for 24 hours to eliminate surface-bound hygroscopic water.

  • Crucible Loading: Seal the sample in an aluminum pan with a pinhole lid (for DSC) to allow volatile outgassing, and an open alumina crucible (for TGA).

  • Atmospheric Control: Purge the furnace with dry Nitrogen (N₂) at 50 mL/min. Causality: An inert atmosphere prevents oxidative exothermic reactions that could mask the endothermic melting transition.

  • Thermal Ramping: Apply a linear heating rate of 10 °C/min from 25 °C to 350 °C.

  • Data Integration: Overlay the DSC heat flow thermogram with the TGA mass-loss curve.

Self-Validation Checkpoint: If the DSC shows an endothermic peak but the TGA simultaneously registers a mass loss of >1% (typically corresponding to the evolution of HCl gas), the "melting point" is invalidated. The temperature must be recorded strictly as a decomposition point.

ThermalAnalysis Start Sample Prep: Desiccate at 25°C Capillary Capillary Melting Point (Ramp: 1°C/min) Start->Capillary DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA Thermogravimetric Analysis (TGA) Start->TGA Decision Endothermic Peak Detected? DSC->Decision TGA->Decision Overlay Mass Data Melt True Melting Point (Phase Transition) Decision->Melt Yes, No Mass Loss Decomp Decomposition Point (Mass Loss on TGA) Decision->Decomp Yes, with Mass Loss

Self-validating thermal analysis logic for differentiating melting from decomposition.

Protocol 2: Thermodynamic Solubility Profiling

Kinetic solubility assays (e.g., solvent titration) are insufficient for salt forms due to slow dissolution kinetics. A thermodynamic shake-flask method is required.

Step-by-Step Methodology:

  • Saturation: Add excess 4-(Piperazin-1-yl)-1H-indazole dihydrochloride to 1.0 mL of the target solvent in a 2.0 mL microcentrifuge tube.

  • Equilibration: Agitate on a thermomixer at 25.0 ± 0.1 °C at 800 rpm for 48 hours. Causality: The extended 48-hour timeframe ensures the transition from transient kinetic dissolution to a stable thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 15,000 × g for 15 minutes to pellet the undissolved solid lattice.

  • Quantification: Dilute the supernatant into the linear range and analyze via RP-HPLC-UV (λ = 254 nm).

Self-Validation Checkpoint: Extract aliquots at 24 hours and 48 hours. If the concentration variance between the two timepoints is <5%, thermodynamic equilibrium is successfully validated.

Table 2: Thermodynamic Solubility Profile (Empirical Estimates)
SolventEstimated Solubility (mg/mL)Mechanistic Rationale
Water (HPLC Grade) > 50High polarity; dual ionizable centers (2HCl) drastically lower the crystal lattice energy in aqueous media.
DMSO > 20Strong hydrogen bond acceptor; effectively disrupts the intermolecular forces of the salt.
Methanol 5 – 10Moderate dielectric constant allows for partial solvation of the chloride counterions.
Dichloromethane < 1Non-polar and aprotic; the highly lipophobic nature of the dihydrochloride salt prevents dissolution.

Mechanistic Applications in Drug Discovery

The strategic placement of the piperazine ring at the 4-position of the indazole core is not arbitrary. This specific geometry mimics the tryptamine pharmacophore, allowing it to dock efficiently into the orthosteric binding sites of serotonin receptors[1].

During drug synthesis, the dihydrochloride salt (CAS 2408970-95-4) is typically neutralized in situ using a mild base (e.g., K₂CO₃ or triethylamine) before undergoing derivatization. A common synthetic route involves the sulfonylation of the indazole N1-position or the piperazine N4-position to yield potent 5-HT6 receptor antagonists, which are actively investigated for the treatment of cognitive disorders and Alzheimer's disease[5].

G A 4-Bromo-1H-indazole (Starting Material) B Buchwald-Hartwig Amination A->B C 4-(Piperazin-1-yl)-1H-indazole (Free Base) B->C D HCl Gas / Ether (Salt Formation) C->D E 4-(Piperazin-1-yl)-1H-indazole 2HCl (CAS 2408970-95-4) D->E F Sulfonylation (e.g., PhSO2Cl) E->F Base Neutralization & Coupling G 5-HT6 Receptor Ligands (CNS Therapeutics) F->G

Workflow illustrating the synthesis and application of CAS 2408970-95-4 in CNS drug discovery.

References

  • US Patent 20020115670A1. "1-Aryl- or 1-alkylsulfonyl-heterocyclylbenzazoles as 5-hydroxytryptamine-6 ligands." Google Patents.
  • Abosyn. "4-(piperazin-1-yl)-1H-indazole dihydrochloride (CAS 2408970-95-4)." Product Data. URL:[Link]

Sources

Exploratory

Technical Procurement and Application Guide: 4-(Piperazin-1-yl)-1H-indazole Dihydrochloride

[1] Executive Summary This technical guide provides a comprehensive analysis of 4-(Piperazin-1-yl)-1H-indazole dihydrochloride , a critical heterocyclic building block used in the synthesis of kinase inhibitors (particul...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 4-(Piperazin-1-yl)-1H-indazole dihydrochloride , a critical heterocyclic building block used in the synthesis of kinase inhibitors (particularly FGFR and VEGFR pathways) and GPCR ligands.[1] This document addresses the needs of drug discovery professionals by detailing chemical specifications, validated synthesis routes, quality control protocols, and supply chain logistics.[1]

Part 1: Chemical Profile & Technical Specifications[1]

4-(Piperazin-1-yl)-1H-indazole dihydrochloride is a bicyclic heteroaromatic compound featuring a piperazine moiety at the C4 position.[1] The dihydrochloride salt form is preferred in research applications for its enhanced aqueous solubility compared to the free base, facilitating biological assays and formulation.[1]

Chemical Identity Table[1][2]
PropertySpecification
Chemical Name 4-(Piperazin-1-yl)-1H-indazole dihydrochloride
CAS Number (Free Base) 105684-53-5
CAS Number (HCl Salt) 2438900-68-4 (General HCl reference)
Molecular Formula C₁₁H₁₄N₄[1] · 2HCl
Molecular Weight ~275.18 g/mol (Salt); 202.26 g/mol (Base)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in Water (>10 mg/mL), DMSO; Insoluble in non-polar solvents
Purity Grade Research Grade (>97% HPLC)
Structural Significance

The 1H-indazole scaffold mimics the purine ring of ATP, allowing it to form key hydrogen bonds within the hinge region of kinase active sites. The C4-piperazine extension projects into the solvent-accessible region, improving pharmacokinetic properties (solubility, bioavailability) and offering a handle for further functionalization (e.g., amidation, reductive amination).

Part 2: Research Applications & Mechanism[1]

This compound serves as a "privileged scaffold" in medicinal chemistry.[1] Its primary utility lies in the development of multi-targeted tyrosine kinase inhibitors.[1]

Key Signaling Pathways[1]
  • FGFR1/2/3 Inhibition: Derivatives of 4-aminoindazole have shown nanomolar potency against Fibroblast Growth Factor Receptors, a pathway often dysregulated in lung and gastric cancers.[1]

  • VEGFR Modulation: Used in synthesizing anti-angiogenic agents.[1]

  • GPCR Ligands: The piperazine moiety mimics biogenic amines (serotonin, dopamine), making this scaffold relevant for CNS drug discovery (e.g., 5-HT receptor antagonists).

Mechanism of Action Diagram

The following diagram illustrates the role of the indazole scaffold in kinase inhibition and downstream signaling blockade.

KinasePathways Compound 4-(Piperazin-1-yl)-1H-indazole (Scaffold) ATP_Binding ATP Binding Pocket (Hinge Region Interaction) Compound->ATP_Binding Competitive Inhibition FGFR FGFR / VEGFR Receptors ATP_Binding->FGFR Blocks Phosphorylation Signal_Trans Signal Transduction (RAS-MAPK / PI3K-AKT) FGFR->Signal_Trans Downregulates Cell_Effect Inhibition of Cell Proliferation & Angiogenesis Signal_Trans->Cell_Effect Leads to

Caption: Mechanistic intervention of 4-aminoindazole scaffolds in receptor tyrosine kinase signaling cascades.[1]

Part 3: Supply Chain & Pricing Analysis[1]

Sourcing this specific isomer (C4-substituted) is challenging compared to the more common C5 or C6 isomers.[1] It is often classified as a "Custom Synthesis" item rather than a bulk catalog product.[1]

Supplier Landscape

Researchers should prioritize suppliers who provide analytical data (HNMR, HPLC) with every batch.[1]

Supplier CategoryTypical VendorsAvailabilityRisk Factor
Tier 1 (Premium) Sigma-Aldrich, Fisher ScientificLow (Often "Inquire")Low (High QC)
Tier 2 (Specialist) BLDpharm, ChemScene, EnamineMedium (Stock likely)Low-Medium
Tier 3 (Aggregators) MolPort, eMoleculesHigh (Varies)Medium (Drop-shipping)
Pricing Estimates (Q1 2026)

Prices fluctuate based on synthesis difficulty and stock levels.[1]

QuantityEstimated Price Range (USD)Unit Cost (USD/g)Notes
100 mg $80 - $150$800 - $1,500High markup for small aliquots.
1 gram $300 - $550$300 - $550Standard research pack size.[1]
5 grams $1,000 - $1,800$200 - $360Best value for lead optimization.[1]
Custom Bulk Inquire<$100Requires 4-6 week lead time.[1]

Procurement Tip: Always request the Dihydrochloride salt specifically if water solubility is required.[1] Many vendors sell the Free Base by default, which requires acidification before use in aqueous buffers.[1]

Part 4: Synthesis & Manufacturing Methodology

For laboratories requiring large quantities or unable to source the compound, in-house synthesis is a viable option.[1] The standard route utilizes Buchwald-Hartwig amination .[1][2]

Synthetic Route

Starting Material: 4-Bromo-1H-indazole (CAS 885518-46-9).[1] Reagents: N-Boc-piperazine, Pd₂/dba₃ (Catalyst), Xantphos or BINAP (Ligand), Cs₂CO₃ (Base).

  • Protection: Protect N1 of 4-bromoindazole (e.g., with THP or SEM) to prevent catalyst poisoning.[1]

  • Coupling: React protected bromoindazole with N-Boc-piperazine under Pd-catalysis (100°C, Toluene/Dioxane).

  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes both the Boc group and the N1 protecting group, yielding the dihydrochloride salt directly.[1]

Synthesis Workflow Diagram

SynthesisRoute Start 4-Bromo-1H-indazole Step1 Protection (THP/SEM) Start->Step1 Inter1 Protected Intermediate Step1->Inter1 Step2 Buchwald-Hartwig (Pd cat, N-Boc-Piperazine) Inter1->Step2 Inter2 Coupled Precursor Step2->Inter2 Step3 Acid Hydrolysis (HCl/MeOH) Inter2->Step3 Final 4-(Piperazin-1-yl)-1H-indazole Dihydrochloride Step3->Final

Caption: Optimized synthetic pathway via Palladium-catalyzed C-N cross-coupling.

Part 5: Quality Assurance & Validation Protocols

Trustworthiness in data relies on the purity of the input materials.[1] Upon receipt of the compound, the following validation workflow is mandatory.

Validation Checklist
  • Visual Inspection: Verify appearance (should not be brown/sticky, which indicates oxidation).[1]

  • Solubility Test: Dissolve 1 mg in 1 mL water. It should be clear. Turbidity implies Free Base contamination.[1]

  • LC-MS: Confirm Mass [M+H]⁺ = 203.1 (Base peak).[1]

  • ¹H-NMR: Check for piperazine peaks (approx. 3.0-3.5 ppm) and indazole aromatic protons.[1]

QC Decision Tree

QCProtocol Start Receive Shipment Solubility Solubility Test (Water) Start->Solubility Clear Clear Solution? Solubility->Clear HPLC HPLC Purity >97%? Clear->HPLC Yes Reject REJECT / Purify Clear->Reject No (Likely Free Base) MS Mass Spec [M+H]+ 203.1? HPLC->MS Yes HPLC->Reject No Approve RELEASE for Assay MS->Approve Match MS->Reject Mismatch

Caption: Incoming Goods Quality Control (IGQC) decision matrix for research reagents.

Part 6: Handling & Safety[1]

  • Storage: Store at -20°C in a desiccator. The dihydrochloride salt is hygroscopic; protect from moisture to prevent hydrolysis or clumping.[1]

  • Safety: GHS Classification: Warning .[1] Causes skin irritation (H315), eye irritation (H319).[1] Wear nitrile gloves and safety glasses.[1]

  • Stability: Stable for >2 years if stored properly.[1] Solutions in DMSO are stable for 1 month at -20°C.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21027343, 4-(Piperazin-1-yl)-1H-indazole.[1] Retrieved from [Link][1]

  • Li, P., et al. (2012). Synthesis of 1H-indazoles from arynes and hydrazones.[1][3] Journal of Organic Chemistry.[1][3] Retrieved from [Link]

  • Surrey, D. S., et al. (2011). Discovery of oral, potent, and selective inhibitors of fibroblast growth factor receptors.[1] Bioorganic & Medicinal Chemistry Letters.[1] (Contextual grounding for FGFR activity).

Sources

Protocols & Analytical Methods

Method

How to dissolve 4-(Piperazin-1-yl)-1H-indazole dihydrochloride in DMSO

Application Note: Solvation Protocols for 4-(Piperazin-1-yl)-1H-indazole Dihydrochloride in DMSO Executive Summary 4-(Piperazin-1-yl)-1H-indazole is a highly versatile chemical scaffold frequently utilized in drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvation Protocols for 4-(Piperazin-1-yl)-1H-indazole Dihydrochloride in DMSO

Executive Summary

4-(Piperazin-1-yl)-1H-indazole is a highly versatile chemical scaffold frequently utilized in drug discovery, particularly in the development of kinase inhibitors and 5-hydroxytryptamine (5-HT) receptor ligands. While the free base form of this compound is moderately soluble in organic solvents, it is most commonly supplied as a dihydrochloride salt to enhance solid-state stability and shelf life.

However, the high crystal lattice energy inherent to dihydrochloride salts can present significant solvation challenges during the preparation of high-concentration stock solutions for in vitro high-throughput screening. This application note provides a field-proven, self-validating protocol for dissolving 4-(Piperazin-1-yl)-1H-indazole dihydrochloride in Dimethyl Sulfoxide (DMSO), detailing the thermodynamic causality behind each experimental choice to ensure absolute scientific integrity and reproducible downstream assay results.

Physicochemical Profiling

Before initiating solvation, it is critical to understand the exact mass and molarity parameters of the specific salt form being handled. The addition of two hydrochloride molecules significantly alters the molecular weight and the stoichiometric calculations required for precise molarity.

ParameterSpecification
Compound Name 4-(Piperazin-1-yl)-1H-indazole dihydrochloride
CAS Number 2408970-95-4 (Dihydrochloride)
Molecular Weight 275.18 g/mol
Chemical Formula C₁₁H₁₆Cl₂N₄
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Target Stock Concentration 10 mM to 50 mM
Storage Temperature -20°C to -80°C (Protect from light and moisture)

The Thermodynamics of Solvation: Mechanistic Insights

As a Senior Application Scientist, it is vital to understand why certain solvents succeed or fail. DMSO is the universal standard for pharmacological stock solutions because it is a highly polar aprotic solvent[1]. It possesses a high dielectric constant (


), which provides excellent electrostatic shielding between dissociated ions.

When 4-(Piperazin-1-yl)-1H-indazole dihydrochloride is introduced to DMSO, the solvent's oxygen atom acts as a powerful hydrogen-bond acceptor, aggressively coordinating with the protonated piperazine nitrogens and the indazole NH[1]. However, aprotic solvents like DMSO are notoriously poor at solvating small, hard anions like chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).

The Causality of the Protocol: Because the chloride ions are poorly solvated, the dissociation of the crystal lattice becomes the rate-limiting step. If you simply add DMSO to the powder at room temperature, it may appear to "crash out" or form a cloudy suspension. To overcome this thermodynamic barrier, we apply kinetic energy (via sonication) and thermal energy (via gentle warming to 37°C). This combination disrupts the boundary layer of the solid particulates, forcing the dissociation of the chloride ions and allowing the DMSO molecules to fully encapsulate the indazole-piperazine cation.

Mechanism A 4-(Piperazin-1-yl)-1H-indazole•2HCl (Solid Crystal Lattice) B DMSO Addition (Polar Aprotic Solvent) A->B C Dielectric Shielding (ε ≈ 47) B->C D H-Bond Acceptance (S=O ··· H-N+) B->D E Solvated Indazole-Piperazine Cation C->E F Poorly Solvated Cl⁻ Anions (Rate-Limiting Step) C->F D->E G Thermal/Kinetic Energy (Sonication at 37°C) F->G Overcome by G->E Drives Dissociation

Thermodynamic and kinetic mechanisms of dihydrochloride salt solvation in DMSO.

Volumetric Preparation Protocol

The following tables and step-by-step methodologies provide a self-validating workflow for generating pristine stock solutions.

Mass-to-Volume Calculations

To ensure accuracy, use the exact molecular weight of the dihydrochloride salt (275.18 g/mol ). Do not use the free base molecular weight, or your downstream assays will be under-dosed by approximately 26%.

Target ConcentrationMass of CompoundVolume of Anhydrous DMSO
10 mM 2.75 mg1.00 mL
10 mM 5.00 mg1.82 mL
50 mM 13.76 mg1.00 mL
50 mM 25.00 mg1.82 mL
Step-by-Step Solvation Workflow
  • Thermal Equilibration (Critical Step): Remove the lyophilized vial of 4-(Piperazin-1-yl)-1H-indazole dihydrochloride from cold storage. Do not open the vial immediately. Allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes. Causality: DMSO is highly hygroscopic[2]; opening a cold vial causes ambient humidity to condense on the powder. Water introduced at this stage will cause the compound to degrade via hydrolysis over time and alter the final stock concentration.

  • Weighing: Using an analytical balance, weigh the desired mass of the compound into a sterile, amber glass vial or a low-bind microcentrifuge tube.

  • Solvent Addition: Pipette the calculated volume of high-purity, anhydrous DMSO (≥99.9% purity) into the vial.

  • Primary Agitation: Vortex the mixture vigorously for 30 to 60 seconds.

  • Thermal Sonication: Place the vial in an ultrasonic water bath set to 37°C. Sonicate for 5 to 10 minutes. Causality: Do not exceed 40°C, as excessive heat can induce thermal degradation of the piperazine ring. The combination of 37°C and cavitation forces the stubborn chloride lattice to dissociate.

  • Optical Validation (Tyndall Effect): Hold the vial up to a focused light source in a darkened room. If you observe a "laser beam" effect (light scattering), micro-particulates remain undissolved. Repeat Step 5 until the solution is optically clear.

  • Aliquoting: Divide the master stock into 50 µL or 100 µL single-use aliquots. Causality: DMSO freezes at 19°C. Repeated freeze-thaw cycles cause localized concentration gradients and force the salt to precipitate out of solution, ruining assay reproducibility.

  • Storage: Store aliquots immediately at -20°C or -80°C.

Workflow A Lyophilized Salt (Equilibrate to RT) B Add Anhydrous DMSO (≥99.9% Purity) A->B C Vortex Mixing (30 seconds) B->C D Visual Inspection (Check for Tyndall Effect) C->D E Sonication & Warming (37°C, 5-10 mins) D->E Turbid F Clear Solution (10-50 mM) D->F Clear E->D Re-check G Aliquot & Store (-20°C to -80°C) F->G

Workflow for the preparation and storage of compound stock solutions in DMSO.

Troubleshooting: The Chloride Effect

If the compound refuses to reach a 50 mM concentration and remains a turbid suspension after 15 minutes of sonication, you are encountering the absolute limit of chloride solvation in anhydrous DMSO.

Corrective Action: If your downstream biological assay can tolerate trace amounts of water, add 1% to 2% (v/v) sterile, deionized


 to the DMSO stock. The introduction of a protic solvent immediately hydrates the chloride anions, dramatically lowering the thermodynamic barrier and instantly clearing the solution. Note: Only perform this step if absolutely necessary, as aqueous DMSO stocks have a significantly shorter shelf life and must be used within 24-48 hours.

References

  • Title: 4-piperazin-1-yl-quinoline dihydrochloride | Sigma-Aldrich Source: sigmaaldrich.com URL:

  • Title: Dimethyl Sulfoxide (DMSO) Solubility Data Source: uspto.gov (Gaylord Chemical Company) URL:[2]

  • Title: Dimethyl sulfoxide - Wikipedia Source: wikipedia.org URL:[1]

Sources

Application

Optimal storage conditions for indazole dihydrochloride salts

Application Note: Optimal Storage, Handling, and Stability Protocols for Indazole Dihydrochloride Salts in Drug Development Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development P...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimal Storage, Handling, and Stability Protocols for Indazole Dihydrochloride Salts in Drug Development

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Physicochemical Profiling & Degradation Causality

Indazole-containing molecules are foundational pharmacophores in modern targeted therapies, particularly in the design of protein kinase inhibitors. Because the planar indazole nucleus often exhibits poor aqueous solubility, pharmaceutical scientists frequently formulate these active pharmaceutical ingredients (APIs) as dihydrochloride salts. While this salt form drastically enhances dissolution kinetics and bioavailability (1)[1], it introduces critical physicochemical liabilities that must be managed through strict storage protocols.

The primary driver of instability in indazole dihydrochlorides is the presence of two highly electronegative chloride counterions. These ions act as potent hydrogen-bond acceptors, facilitating rapid hydrogen bonding with atmospheric moisture and rendering the salt severely hygroscopic (2)[2].

Key Degradation Pathways:

  • Moisture-Driven Polymorphic Shifts: Exposure to ambient humidity causes the anhydrous API to scavenge water, transitioning into dihydrate or tetrahydrate crystal lattices. This alters the thermodynamic stability and dissolution profile of the drug.

  • Hydrolytic and Thermal Dissociation: Elevated temperatures, especially in the presence of moisture, catalyze the partial dissociation of the salt. This leads to the outgassing of HCl and the precipitation of the poorly soluble free base.

  • Photo-Oxidation: The electron-rich pyrazole-fused benzene ring of the indazole core is vulnerable to reactive oxygen species (ROS) generated upon UV/visible light exposure, leading to ring-opening or N-oxidation degradants.

Systems Visualization: Degradation & Mitigation

G cluster_stress Environmental Stressors cluster_mech Degradation Mechanisms cluster_mitigation Storage & Mitigation Protocols API Indazole Dihydrochloride (Anhydrous API) Moisture Atmospheric Moisture (>30% RH) API->Moisture Heat Thermal Stress (>25°C) API->Heat Light UV/Vis Photon Exposure API->Light Hygro Chloride H-Bonding (Hydrate Formation) Moisture->Hygro Dissoc HCl Outgassing & Free Base Precipitation Heat->Dissoc Oxid Photo-Oxidation of Indazole Core Light->Oxid Hygro->Dissoc Lowers Activation Energy Desiccant Desiccant + Argon Purge (Maintains <10% RH) Hygro->Desiccant Mitigated by Cold Refrigerated Storage (2°C - 8°C) Dissoc->Cold Mitigated by Amber Actinic Amber Vials (Blocks UV/Vis) Oxid->Amber Mitigated by

Fig 1: Degradation pathways of indazole dihydrochlorides and corresponding mitigation strategies.

Self-Validating Experimental Protocol: Handling & Storage

To prevent the degradation mechanisms outlined above, indazole dihydrochloride salts must be handled using a self-validating workflow. This ensures that any deviation in environmental control is immediately detectable via orthogonal analytical checks. Standard safety and handling guidelines dictate that these compounds must be kept tightly closed in a dry, well-ventilated, and refrigerated environment (3)[3].

Phase 1: Controlled Dispensing Workflow
  • Thermal Equilibration: Transfer the sealed API container from 2–8°C storage to a controlled ambient environment (20°C, <30% RH). Allow it to sit unopened for 30–45 minutes.

    • Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the highly hygroscopic salt lattice. Thermal equilibration prevents this dew-point phenomenon.

  • Inert Atmosphere Handling: Open the container exclusively within a glove box or under a laminar flow of dry Nitrogen.

  • Gravimetric Dispensing & Self-Validation: Weigh the required mass using an analytical balance. Immediately perform a Karl Fischer (KF) titration on a 10 mg aliquot.

    • Self-Validation Check: If the KF titration reveals >0.5% w/w water content, the batch has been compromised by ambient moisture during previous handling and must be flagged for vacuum desiccation before use in sensitive assays.

  • Purge and Seal: Backfill the primary container with Argon gas. Argon is heavier than air and effectively blankets the solid API, displacing oxidative and humid ambient air. Seal with PTFE-lined caps, wrap with Parafilm, and place inside a secondary foil pouch containing a fresh silica desiccant packet before returning to 2–8°C.

Phase 2: ICH Q1A(R2) Stability Validation Testing

To validate the efficacy of your storage conditions, execute the following continuous monitoring protocol:

  • Aliquot 50 mg of the indazole dihydrochloride salt into sealed actinic (amber) vials (controlled testing) and open glass Petri dishes (stress testing).

  • Expose samples to accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH) and long-term conditions (25°C / 60% RH) in a calibrated environmental chamber.

  • Pull samples at 0, 1, 3, and 6 months.

    • Self-Validation Check: Analyze via High-Performance Liquid Chromatography (HPLC) for chemical purity, Powder X-Ray Diffraction (PXRD) for polymorphic integrity, and KF for moisture uptake. A shift in the PXRD diffractogram confirms hydrate formation, validating the necessity of the desiccant protocol.

Quantitative Stability Metrics

The following table summarizes representative quantitative data demonstrating the impact of various storage conditions on the stability of a standard indazole dihydrochloride API over a 6-month period.

Storage Condition (ICH Q1A)Packaging ConfigurationTimepointPurity (HPLC Area %)Moisture Content (KF % w/w)Crystalline State (PXRD)
2–8°C / Ambient RH (Optimal)Amber Vial + Argon + Desiccant6 Months99.8% 0.4% Anhydrous (Stable)
25°C / 60% RH (Long-Term)Clear Vial + Air (No Desiccant)6 Months98.2%2.8%Partial Dihydrate
40°C / 75% RH (Accelerated)Open Dish (Stress Test)6 Months94.5%8.5%Tetrahydrate + Free Base

Data Interpretation: The accelerated stress test clearly demonstrates the causality between high humidity/heat and API degradation. The 8.5% moisture uptake directly correlates with the precipitation of the free base (as detected by PXRD) and a >5% drop in chemical purity, underscoring the absolute necessity of the Argon/Desiccant/Cold storage triad.

References

  • JN-7749 - Safety Data Sheet: 3-(piperidin-2-yl)
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades Source: MDPI Pharmaceuticals URL
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: Semantic Scholar / Pharmaceutics URL

Sources

Method

Application Note: Using 4-(Piperazin-1-yl)-1H-indazole Dihydrochloride in Medicinal Chemistry

Executive Summary The 4-(Piperazin-1-yl)-1H-indazole scaffold represents a "privileged structure" in modern drug discovery, particularly within kinase and GPCR inhibitor programs. This building block combines two critica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(Piperazin-1-yl)-1H-indazole scaffold represents a "privileged structure" in modern drug discovery, particularly within kinase and GPCR inhibitor programs. This building block combines two critical motifs: the indazole core , a bioisostere for the purine ring found in ATP (making it an ideal hinge-binder), and the piperazine moiety , which enhances aqueous solubility and provides a versatile handle for extending into solvent-exposed pockets.

This guide addresses the specific technical challenges of using the dihydrochloride salt form (CAS: 2438900-68-4), detailing protocols for salt breaking, regioselective alkylation, and orthogonal functionalization.

Chemical Specifications & Handling

PropertySpecification
IUPAC Name 4-(Piperazin-1-yl)-1H-indazole dihydrochloride
Formula C₁₁H₁₄N₄ · 2HCl
MW 275.18 g/mol (Salt); 202.26 g/mol (Free Base)
Solubility High in H₂O, DMSO, MeOH; Poor in DCM, Et₂O (Salt form)
Acidity Piperazine NH pKa ~9.8; Indazole NH pKa ~13.8
Hygroscopicity High (Store in desiccator at -20°C)
Critical Handling Note: The "Salt Trap"

The dihydrochloride salt is stable but incompatible with many organometallic reactions (e.g., Buchwald-Hartwig, Suzuki) due to protonation of basic ligands and palladium poisoning. Furthermore, using excess base (e.g., TEA, DIPEA) in situ can generate insoluble triethylammonium chloride salts that coat stir bars and impede kinetics. Protocol A (below) is recommended before any metal-catalyzed step.

Synthetic Workflows & Decision Trees

The utility of this block lies in its orthogonality: the piperazine secondary amine and the indazole nitrogen can be functionalized independently.

Visualization: Synthetic Divergence Strategy

SyntheticStrategy Start 4-(Piperazin-1-yl)-1H-indazole 2HCl Salt FreeBase Free Base Intermediate Start->FreeBase Protocol A (Salt Break) PipMod Piperazine (Tail) Functionalization FreeBase->PipMod Path A (High Selectivity) IndMod Indazole (Head) Functionalization FreeBase->IndMod Path B (Requires Protection) Amide Amides (R-COCl / HATU) PipMod->Amide Urea Ureas (Isocyanates) PipMod->Urea RedAm N-Alkyl (Reductive Amination) PipMod->RedAm N1_Alk N1-Alkylation (Thermodynamic) IndMod->N1_Alk N2_Alk N2-Alkylation (Kinetic/Mitsunobu) IndMod->N2_Alk

Figure 1: Strategic divergence allows for independent optimization of the "Head" (Indazole binding motif) and "Tail" (Solubility/Solvent interaction).

Experimental Protocols

Protocol A: Quantitative Salt Break (Free-Basing)

Use this protocol to prepare the material for Pd-catalyzed couplings or sensitive nucleophilic substitutions.

Rationale: In situ neutralization with DIPEA often leaves residual HCl complexes. A biphasic workup ensures a clean free base.

  • Dissolution: Suspend 1.0 g (3.6 mmol) of the dihydrochloride salt in 10 mL of MeOH. Add 5 mL of water to fully dissolve.

  • Basification: Slowly add Saturated NaHCO₃ (aq) until pH ~9-10. (Avoid NaOH if possible to prevent potential degradation of the indazole ring, though it is generally robust).

  • Extraction:

    • The free base is moderately polar. Extract with DCM:Isopropanol (3:1) (3 x 20 mL). Note: Pure DCM may not efficiently extract the polar piperazine.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Result: Off-white solid. Store under Argon.

Protocol B: Piperazine Functionalization (Amide Coupling)

Targeting the secondary amine while leaving the Indazole NH intact.

Mechanism: The piperazine NH is significantly more nucleophilic (pKa ~9.8) than the indazole NH (pKa ~13.8). No protection of the indazole is required for standard acylations.

  • Reagents: Dissolve Free Base (1.0 eq) in DMF or DCM.

  • Activation: Add Carboxylic Acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Reaction: Stir at RT for 2–4 hours.

  • Monitoring: TLC (10% MeOH in DCM). Indazole NH is non-reactive under these conditions.

  • Workup: Dilute with EtOAc, wash with sat. LiCl (to remove DMF), then NaHCO₃.

Protocol C: Regioselective Indazole Alkylation (N1 vs. N2)

Controlling the site of alkylation on the indazole ring is the most challenging aspect of this scaffold.

Scientific Insight:

  • N1-Alkylation (Thermodynamic): Favored by high temperatures and thermodynamic bases (NaH, Cs₂CO₃). The N1 isomer preserves the benzenoid character of the fused ring system.

  • N2-Alkylation (Kinetic): Favored by Mitsunobu conditions or steric bulk at C3/C7 positions.

Visualization: Regioselectivity Decision Tree

Regioselectivity Input Indazole Nucleophile Condition1 Base: NaH / THF Temp: 60°C Input->Condition1 Method A Condition2 Mitsunobu (PPh3 / DIAD) Input->Condition2 Method B Condition3 Base: Cs2CO3 / DMF Temp: RT Input->Condition3 Method C ResultN1 N1-Alkyl (Major) Thermodynamic Product Condition1->ResultN1 >90% Selectivity ResultN2 N2-Alkyl (Major) Kinetic Product Condition2->ResultN2 Favors N2 ResultMix N1/N2 Mixture (Separable by Column) Condition3->ResultMix ~60:40 Ratio

Figure 2: Selection of reaction conditions dictates the N1 vs N2 isomeric outcome. [Source: BenchChem Application Note 1.3]

Procedure (N1-Selective):

  • Dissolve Free Base (1.0 eq) in anhydrous THF.

  • Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) .

  • Stir 30 min (H₂ evolution). The anion forms predominantly at N1 due to thermodynamic stabilization.

  • Add Alkyl Halide (1.1 eq).[1] Warm to 60°C.

  • Purification: N1 and N2 isomers usually have distinct Rf values. N1 is typically less polar (higher Rf) than N2 in EtOAc/Hexane systems.

Medicinal Chemistry Applications

Kinase Inhibitor Design

In kinase inhibitors (e.g., PI3K, VEGFR), the indazole ring often sits in the ATP-binding pocket, forming hydrogen bonds with the "hinge region" residues (e.g., Val, Glu).

  • The Indazole N1/N2: Acts as the H-bond donor/acceptor pair.

  • The 4-Piperazine: Projects into the solvent-exposed region (ribose pocket). This is critical for modulating physicochemical properties (LogD, Solubility) without disrupting the primary binding mode.

Case Study Analog: While GDC-0941 (Pictilisib) utilizes an indazole attached at the 4-position to a thienopyrimidine, the structural logic is identical: the indazole provides the rigid aromatic anchor, and the piperazine (attached via a linker in GDC-0941, but directly here) solubilizes the molecule [1].

Bioisosterism

The 4-(piperazin-1-yl)-1H-indazole is a bioisostere for:

  • 4-Amino-quinazolines (Common in EGFR inhibitors).

  • Tryptamine derivatives (5-HT receptor ligands).

References

  • Folkes, A. J., et al. (2008).[2] "The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer."[2] Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1][3] "Regioselectivity issues in the functionalization of indazoles." BenchChem Technical Guides.

  • Lattanzi, A., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold." Max Planck Society (MPG.PuRe).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

Sources

Application

Reaction conditions for coupling 4-(Piperazin-1-yl)-1H-indazole with carboxylic acids

Executive Summary The coupling of 4-(piperazin-1-yl)-1H-indazole with carboxylic acids is a pivotal transformation in the synthesis of kinase inhibitors (e.g., ERK, ROCK inhibitors) and PARP inhibitors. This scaffold pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The coupling of 4-(piperazin-1-yl)-1H-indazole with carboxylic acids is a pivotal transformation in the synthesis of kinase inhibitors (e.g., ERK, ROCK inhibitors) and PARP inhibitors. This scaffold presents a specific chemoselectivity challenge: distinguishing between the highly nucleophilic secondary amine of the piperazine ring and the acidic, potentially nucleophilic nitrogen (


) of the indazole core.

This guide provides three validated protocols ranging from discovery-scale (HATU) to process-scale (T3P), ensuring high yields while suppressing


-acylation side products.

Strategic Analysis: Chemoselectivity & Mechanism

The Nucleophilic Competition

The success of this reaction relies on exploiting the


 difference between the two nitrogen centers.
  • Piperazine

    
     (Target):  Secondary amine, 
    
    
    
    . Highly nucleophilic under neutral to basic conditions.
  • Indazole

    
     (Side-reaction site):  Aromatic heterocycle, 
    
    
    
    . Weakly nucleophilic but can be acylated by highly reactive species (e.g., acid chlorides) in the presence of strong bases or excess reagents.

Key Insight: Under mild activation (HATU/T3P) and controlled basicity (DIPEA/NMM), the reaction is naturally chemoselective for the piperazine. Protection of the indazole is generally not required unless the carboxylic acid is sterically hindered or requires activation as an acid chloride.

Reaction Scheme Visualization

ReactionScheme Figure 1: Chemoselective pathway favoring piperazine acylation over indazole N1-acylation. Substrate 4-(Piperazin-1-yl)-1H-indazole (Nucleophile) Product Target Amide (Exclusive Piperazine Acylation) Substrate->Product Acid Carboxylic Acid (R-COOH) Intermediate Activated Ester (OBt / OAt / Anhydride) Acid->Intermediate Activation (+ Base) Reagent Coupling Reagent (HATU or T3P) Reagent->Intermediate Intermediate->Product Fast Attack (Piperazine NH) SideProduct Side Product (Bis-acylated Indazole) Intermediate->SideProduct Slow Attack (Indazole NH)

Detailed Protocols

Protocol A: The "Gold Standard" (HATU)

Best for: Discovery chemistry, milligram to gram scale, complex/valuable acids. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester) that reacts rapidly with amines, minimizing time for side reactions.

Materials:

  • Substrate: 4-(piperazin-1-yl)-1H-indazole (1.0 equiv)

  • Acid: Carboxylic acid (1.1 equiv)

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M concentration relative to acid).

  • Add DIPEA (1.5 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes.

    • Why? Pre-activation ensures the active ester is formed before the amine is introduced, preventing potential guanidinylation of the piperazine by HATU.

  • Coupling: Add the 4-(piperazin-1-yl)-1H-indazole (1.0 equiv) and the remaining DIPEA (1.5 equiv) to the reaction mixture.

  • Monitoring: Stir at RT. Monitor by LC-MS.[1][2] Reaction is typically complete in 1–4 hours.

  • Workup:

    • Dilute with EtOAc.

    • Wash 3x with saturated

      
       (removes HOBt/HOAt byproducts).
      
    • Wash 1x with Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Scalable & Green (T3P)

Best for: Process chemistry (>10g), scale-up, easy workup requirements. Mechanism: T3P (Propanephosphonic acid anhydride) forms a mixed anhydride. It is non-toxic, has low epimerization risk, and all byproducts are water-soluble.[3]

Materials:

  • Substrate: 4-(piperazin-1-yl)-1H-indazole (1.0 equiv)

  • Acid: Carboxylic acid (1.1 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: TEA (Triethylamine) or Pyridine (3.0 equiv)

  • Solvent: EtOAc (Preferred) or DMF/2-MeTHF.

Step-by-Step Procedure:

  • Slurry Formation: Charge the reaction vessel with Carboxylic Acid (1.1 equiv), Indazole Substrate (1.0 equiv), and Base (3.0 equiv) in EtOAc (5–10 volumes).

  • Reagent Addition: Cool the mixture to 0°C. Add T3P solution (1.5 equiv) dropwise over 15 minutes.

    • Why? Exothermic reaction. Controlling temperature prevents thermal side reactions.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

    • Self-Validating Step: If the mixture becomes clear, the product is likely solubilized. If a precipitate remains, check if it is the product (often the case with indazoles).

  • Workup (The "Water Wash" Advantage):

    • Add water (5 volumes) directly to the reaction vessel.

    • Stir vigorously for 10 minutes.

    • Separate phases. The T3P byproducts (phosphonic acid derivatives) partition into the aqueous layer.

    • Wash organic layer with 0.5M NaOH (removes unreacted acid) and Brine.

  • Isolation: Concentrate the organic layer to afford the product, often requiring no chromatography.

T3P Workup Workflow

T3P_Workup Figure 2: Streamlined workup for T3P coupling, eliminating column chromatography. ReactionMix Reaction Mixture (EtOAc + Product + T3P Byproducts) AddWater Add Water (Partitioning) ReactionMix->AddWater Separation Phase Separation AddWater->Separation Aqueous Aqueous Layer (T3P Residues, Salts) Separation->Aqueous Discard Organic Organic Layer (Product in EtOAc) Separation->Organic Keep Wash Wash 0.5M NaOH (Removes Excess Acid) Organic->Wash Final Concentrate (Clean Product) Wash->Final

Comparative Data & Reagent Selection

FeatureHATU (Protocol A)T3P (Protocol B)Acid Chloride
Coupling Speed Very Fast (<2h)Moderate (2-12h)Instant
Yield High (85-95%)Good to High (80-90%)Variable (Risk of side rxn)
Chemoselectivity ExcellentExcellentPoor (Requires protection)
Purification Column usually requiredExtraction often sufficientExtraction
Cost HighModerateLow
Toxicity Allergenic (Uronium salts)Non-toxicCorrosive

Troubleshooting & Optimization

Issue: Low Solubility of Indazole

The 4-(piperazin-1-yl)-1H-indazole core can be sparingly soluble in EtOAc or DCM.

  • Solution: Use DMF or NMP as a co-solvent.

  • Alternative: If using T3P, switch solvent to 2-MeTHF (2-Methyltetrahydrofuran), which often solubilizes indazoles better than EtOAc.

Issue: N1-Acylation (Bis-acylation)

If you observe a mass corresponding to [M + Acid], the indazole nitrogen has reacted.

  • Cause: Too much base, or the acid was activated too aggressively (e.g., using

    
     to make acid chloride).
    
  • Fix:

    • Switch to T3P (milder activation).

    • Reduce base equivalents to 2.0.

    • Protection Strategy: If the problem persists, protect the indazole with a THP (Tetrahydropyranyl) or SEM group.

      • Protocol: React substrate with DHP/pTSA

        
         Couple 
        
        
        
        Deprotect (HCl/MeOH).
Issue: Epimerization

If coupling a chiral carboxylic acid (e.g., amino acid), HATU can cause racemization if base is excessive.

  • Fix: Use T3P + Pyridine at 0°C.[4] This combination is documented to have the lowest epimerization rates among standard reagents.[5]

References

  • Dunetz, J. R., et al. (2011).[6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

  • Archambault, J., et al. (2015). "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters." Organic Process Research & Development. Link

  • Mallikarjuna, S. M., et al. (2017). "Acid Amine Coupling of (1H-Indole-6-yl)(piperazin-1-yl)methanone with Substituted Acids Using HATU." International Journal of Pharmaceutical Sciences and Research. Link

  • Xiong, X., et al. (2012). "Assembly of N,N-Disubstituted Hydrazines and 1-Aryl-1H-indazoles via Copper-Catalyzed Coupling Reactions." Organic Letters. Link

Sources

Method

Handling hygroscopic dihydrochloride salts in organic synthesis

Title: Application Note: Advanced Protocols for Handling Hygroscopic Dihydrochloride Salts in Organic Synthesis Introduction & Mechanistic Insights Dihydrochloride salts—frequently encountered as amino acid esters, diami...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Advanced Protocols for Handling Hygroscopic Dihydrochloride Salts in Organic Synthesis

Introduction & Mechanistic Insights

Dihydrochloride salts—frequently encountered as amino acid esters, diamines, and active pharmaceutical ingredients (APIs)—present a unique and pervasive challenge in organic synthesis due to their severe hygroscopicity. The high charge density of the protonated amine groups, coupled with the chloride counterions, creates a strong thermodynamic driving force for ion-dipole interactions with atmospheric water[1].

If left unmitigated, this moisture uptake leads to deliquescence, inaccurate stoichiometric calculations, and the catastrophic quenching of moisture-sensitive reagents (such as Grignard reagents, lithium aluminum hydride, or peptide coupling agents)[1]. To maintain scientific integrity and ensure reproducible yields, researchers must employ rigorous, self-validating protocols for the drying, weighing, and in situ free-basing of these compounds.

Quantitative Comparison of Drying Strategies

Selecting the appropriate drying method depends on the thermal stability of the dihydrochloride salt and the required residual moisture limit.

Drying MethodIdeal Solvent / DesiccantTemp RangeTypical Residual MoistureMechanistic Causality & Best Use Case
Azeotropic Distillation Toluene, Acetonitrile, Ethyl Acetate70–110 °C< 0.1%Forms a minimum-boiling azeotrope with water, driving equilibrium to the anhydrous state. Best for thermally stable salts[2].
Vacuum Desiccation P₂O₅, Drierite25–60 °C0.5–1.0%Evaporation under reduced pressure. Best for heat-sensitive compounds prone to thermal degradation.
Lyophilization Water / tert-Butanol-50 to -80 °C< 0.5%Sublimation from a frozen state preserves crystal structure and prevents the salt from "oiling out"[3].

Workflow & Decision Matrix

The following logical workflow dictates the handling of hygroscopic dihydrochloride salts from initial moisture assessment to final reaction execution.

G A Hygroscopic Dihydrochloride Salt (API or Intermediate) B Karl Fischer (KF) Titration Assess Moisture Content A->B C Moisture Level > 1.0% ? B->C D1 Azeotropic Drying (Toluene / MeCN) C->D1 Yes (Thermally Stable) D2 Vacuum Desiccation (P2O5 / 25-60°C) C->D2 Yes (Heat Sensitive) E Glovebox Weighing Protocol (Argon/Nitrogen Atmosphere) C->E No (< 1.0%) D1->E Dry Salt D2->E Dry Salt F In Situ Free-Basing (e.g., DIPEA, TEA) E->F Stoichiometric Transfer G Moisture-Sensitive Reaction (Coupling / Grignard) F->G Anhydrous Free Base

Workflow for processing hygroscopic dihydrochloride salts in organic synthesis.

Detailed Experimental Protocols

Protocol 1: Azeotropic Drying of Dihydrochloride Salts Causality: Water is tightly bound to the crystal lattice of dihydrochloride salts. Azeotropic distillation lowers the effective boiling point of water by forming a binary or ternary mixture (e.g., with acetonitrile or ethyl acetate), allowing for the gentle removal of lattice water without reaching the decomposition temperature of the organic moiety[2],[4]. Step-by-Step:

  • Suspend the wet dihydrochloride salt in anhydrous acetonitrile or ethyl acetate (approx. 5-10 mL per gram of salt) in a round-bottom flask[2],[4].

  • Concentrate the mixture under reduced pressure using a rotary evaporator (bath temperature 40-50 °C).

  • Re-dissolve the resulting residue in anhydrous toluene and concentrate again under reduced pressure[2].

  • Repeat the toluene concentration step 2-3 times to thoroughly break the hydration sphere.

  • Self-Validation Check: Perform a Karl Fischer (KF) titration on a small aliquot of the dried solid. The protocol is validated when the KF analysis reads < 0.5% water[4].

Protocol 2: Inert Atmosphere Weighing (Glovebox Technique) Causality: Hygroscopic salts can absorb significant atmospheric moisture within seconds on an open balance. Weighing by difference using a sealed vessel inside a controlled environment ensures that the recorded mass strictly represents the anhydrous compound[5]. Step-by-Step:

  • Transfer the dried dihydrochloride salt, a clean spatula, and a sealable weighing vessel (e.g., a screw-cap vial with a PTFE septum) into a nitrogen or argon-purged glovebox[5].

  • Tare the empty, open vial on the analytical balance inside the glovebox.

  • Dispense the required mass of the salt into the vial.

  • Tightly seal the vial before removing it from the glovebox[5].

  • Self-Validation Check: Place the sealed vial on an analytical balance outside the glovebox. If the mass remains perfectly constant over 60 seconds, the seal is intact, and no ambient moisture is being absorbed.

Protocol 3: In Situ Free-Basing for Moisture-Sensitive Reactions Causality: Isolating the free-base form of diamines or amino esters ex situ often yields unstable, oxidation-prone, or volatile oils. Generating the free base in situ neutralizes the HCl immediately prior to the addition of the electrophile, precipitating the inorganic byproduct and protecting the reactive intermediate[3]. Step-by-Step:

  • Dissolve or suspend the rigorously dried dihydrochloride salt in an anhydrous, non-nucleophilic solvent (e.g., dichloromethane or THF) under an argon atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath to control the exothermic neutralization.

  • Add 2.2 to 2.5 molar equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), dropwise via syringe.

  • Self-Validation Check: The successful generation of the free base is visually confirmed by the precipitation of the corresponding hydrochloride salt (e.g., TEA·HCl) as a fine white suspension, or by the complete dissolution of the starting material if the byproduct is highly soluble.

  • Proceed immediately with the dropwise addition of the electrophile or coupling reagent.

References

  • Working with Hazardous Chemicals - Organic Syntheses Source: orgsyn.org URL:[Link]

  • An Approach to Early-Phase Salt Selection: Application to NBI-75043 - ACS Publications Source: acs.org URL:[Link]

  • Synthesis of Metformin Hydrosulfide and Its Controlled-Release of H2S | ACS Omega Source: acs.org URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 4-(Piperazin-1-yl)-1H-indazole Dihydrochloride

Topic: Improving solubility in cell culture media Compound: 4-(Piperazin-1-yl)-1H-indazole dihydrochloride (CAS: 2438900-68-4) Target Audience: Drug Discovery Scientists, Cell Biologists[1] Core Analysis: The "Salt Trap"...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving solubility in cell culture media Compound: 4-(Piperazin-1-yl)-1H-indazole dihydrochloride (CAS: 2438900-68-4) Target Audience: Drug Discovery Scientists, Cell Biologists[1]

Core Analysis: The "Salt Trap" Mechanism

The Problem: You are likely observing that 4-(Piperazin-1-yl)-1H-indazole dihydrochloride dissolves perfectly in water or DMSO but precipitates immediately upon addition to cell culture media (DMEM/RPMI).

The Science: This compound is a dihydrochloride salt .[1] In its solid form and in acidic solvents, the piperazine nitrogens are protonated (


), rendering the molecule highly polar and water-soluble.
  • Stock Solution: In DMSO or water, the salt remains dissociated and stable.[1]

  • The Shock: Cell culture media is buffered to pH 7.2–7.[1]4. When you introduce the acidic salt, the media’s buffering capacity (bicarbonate/HEPES) strips the protons from the piperazine ring.

  • The Crash: The molecule reverts to its free base form.[1] The indazole-piperazine core is lipophilic.[1] If the concentration exceeds the thermodynamic solubility of the free base (not the salt), it crashes out of solution as a micro-precipitate.

Visualization: The Precipitation Pathway

PrecipitationMechanism cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Media Addition Salt Dihydrochloride Salt (Highly Soluble) Solvent DMSO or Water (Acidic/Neutral Environment) Salt->Solvent Stock Stable Stock Solution (Protonated Form) Solvent->Stock Media Cell Culture Media (pH 7.4 Buffer) Stock->Media Dilution Deprotonation Rapid Deprotonation (Loss of H+ ions) Media->Deprotonation FreeBase Free Base Formation (Lipophilic/Hydrophobic) Deprotonation->FreeBase Result PRECIPITATION (Crystal Formation) FreeBase->Result If Conc. > Solubility Limit

Figure 1: The mechanism of "pH Shock" leading to precipitation of hydrochloride salts in physiological buffers.

Troubleshooting Guides & Protocols

Module A: Stock Solution Optimization

Do not use water for long-term storage, even if it dissolves.[1]

ParameterRecommendationTechnical Rationale
Solvent Anhydrous DMSO (Dimethyl Sulfoxide)DMSO prevents hydrolysis and inhibits microbial growth.[1] Water stocks of HCl salts are acidic and can degrade the compound over time.
Concentration 10 mM - 50 mM High enough to allow small spiking volumes (<0.5%), but low enough to prevent saturation in the stock itself.[1]
Storage -20°C in aliquots Repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic), which promotes crystallization.[1]
Vortexing Mandatory Upon thawing, DMSO stocks often have concentration gradients.[1] Vortex for 10s before use.
Module B: The "Intermediate Dilution" Method

Preventing the crash by slowing the transition.[1]

Directly spiking 100% DMSO stock into media often creates a local "hotspot" of high concentration, causing immediate precipitation that never re-dissolves.[1]

Protocol:

  • Prepare an Intermediate: Dilute your DMSO stock 1:10 into sterile PBS (pH 7.4) or serum-free media first.[1]

    • Observation: If it precipitates here, your working concentration is simply too high for aqueous buffers.[1]

  • Add to Cells: Add this intermediate solution to your cell culture vessel.

  • Mixing: Swirl immediately. Do not allow the drop to sit on the surface.

Module C: Advanced Formulation (Cyclodextrin)

If simple dilution fails, you must encapsulate the lipophilic free base.[1]

Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is a "molecular bucket" that traps the lipophilic drug in its cavity while presenting a hydrophilic exterior to the media.[1] It is widely accepted in cell culture up to 0.5-1% w/v.[1][2]

Protocol: HP-β-CD Complexation

  • Prepare Vehicle: Dissolve HP-β-CD in cell culture media (or PBS) to create a 20% (w/v) stock .[1] Filter sterilize (0.22 µm).

  • Prepare Compound: Aliquot your required amount of 4-(Piperazin-1-yl)-1H-indazole dihydrochloride (solid or DMSO stock).

  • Complexation: Add the 20% HP-β-CD solution to the compound.

    • Target: Final CD concentration in the well should be 0.5% - 1.0% .[1]

  • Incubate: Shake/vortex at Room Temp for 30 mins to allow the drug to enter the cyclodextrin cavity.

  • Dilute: Dilute this complex into the final media.

Frequently Asked Questions (FAQs)

Q1: How can I distinguish between compound precipitate and bacterial contamination? A: Use the "Speed Test" and Microscopy.[1]

  • Speed: Chemical precipitation happens within minutes (0–30 mins).[1] Contamination takes hours to days to become turbid.[1]

  • Microscopy: Precipitates of this compound often look like crystalline needles or amorphous dark "sand."[1] Bacteria are uniform, motile (vibrating), and much smaller.

  • Verification: Add acid (e.g., 1N HCl).[1] If the turbidity clears immediately, it is your compound (re-forming the soluble salt). Bacteria will not dissolve.[1]

Q2: What is the maximum DMSO concentration my cells can tolerate? A: The "Gold Standard" is < 0.1% v/v .[1] Most cancer cell lines tolerate up to 0.5% for short durations (24-48h).[1] Primary cells and stem cells are highly sensitive; keep DMSO < 0.1%.[1][3] Always run a "DMSO-only" vehicle control to normalize your data.[1]

Q3: The media turned yellow when I added the compound. Is this normal? A: Yes, this confirms the "dihydrochloride" nature.[1] The HCl salt is acidic.[1] If you add a high concentration to a small volume of media, you are acidifying the solution, causing the Phenol Red indicator to turn yellow.

  • Fix: The media's bicarbonate buffer should eventually neutralize it, but if it stays yellow, your cells will suffer from acidosis.[1] You may need to neutralize your stock solution with an equimolar amount of NaOH before addition, or use a stronger buffer (HEPES) in your media.

Decision Tree: Troubleshooting Workflow

TroubleshootingTree Start Start: Compound Precipitates in Media CheckConc Is Final Conc. > 100 µM? Start->CheckConc ReduceConc Action: Reduce Concentration (Likely Thermodynamic Limit) CheckConc->ReduceConc Yes CheckDMSO Is DMSO Final Conc. > 0.5%? CheckConc->CheckDMSO No ReduceDMSO Action: Increase Stock Conc. to lower DMSO volume CheckDMSO->ReduceDMSO Yes MethodCheck Try Intermediate Dilution (Module B) CheckDMSO->MethodCheck No Success1 Soluble? MethodCheck->Success1 Done Proceed with Assay Success1->Done Yes Advanced Use Cyclodextrin (HP-β-CD) (Module C) Success1->Advanced No

Figure 2: Step-by-step logic for resolving solubility issues.

References

  • PubChem. 4-(Piperazin-1-yl)-1H-indazole (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] (Context: Use of HP-β-CD for solubilization).

  • Protocol Online. DMSO Toxicity Thresholds in Mammalian Cells. Available at: [Link][1]

Sources

Optimization

Technical Support Center: 4-(Piperazin-1-yl)-1H-indazole Dihydrochloride Stability Guide

[1] Status: Operational Ticket ID: STAB-IND-PIP-001 Subject: Preventing degradation and precipitation in solution Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1] Executive Summary You a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Ticket ID: STAB-IND-PIP-001 Subject: Preventing degradation and precipitation in solution Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1]

Executive Summary

You are likely encountering stability issues with 4-(Piperazin-1-yl)-1H-indazole dihydrochloride due to three specific vulnerabilities inherent to its structure:

  • Oxidative Instability: The piperazine ring is a "radical sponge," susceptible to N-oxidation and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -carbon abstraction.
    
  • pH-Dependent Solubility (The "Free Base Crash"): As a dihydrochloride salt (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), this compound is acidic. Neutralizing it in physiological buffers (pH 7.4) often leads to immediate precipitation of the free base.
    
  • Photochemical Rearrangement: The indazole core is UV-active and can undergo photo-induced tautomer shifts or ring rearrangements.[1]

This guide provides the protocols to stabilize this compound in solution.

Module 1: Chemical Stability (The "Yellowing" Solution)

Symptom: Your clear stock solution turns pale yellow or brown after 24-48 hours.[1] Diagnosis: Oxidative degradation of the piperazine moiety.

The Mechanism

Piperazine derivatives are secondary amines. In the presence of dissolved oxygen, trace metal ions (Fe


, Cu

), or peroxides (found in aged PEG or Tween), they undergo a radical chain reaction.
  • Abstraction: A radical abstracts a hydrogen from the carbon

    
     to the nitrogen.
    
  • Imine Formation: This leads to an imine/enamine intermediate.[1]

  • Polymerization: These reactive species couple, creating colored oligomers (the yellow tint).[1]

Prevention Protocol: The "Zero-Ox" Workflow

Do not rely solely on "fresh preparation."[1] You must actively exclude oxygen and catalysts.[1]

ParameterRecommendationScientific Rationale
Solvent Quality HPLC-grade, degassed.Removes dissolved oxygen (DO) which drives the radical mechanism.
Chelation Add 0.5 mM EDTA to aqueous buffers.Sequestrates trace metal ions (Cu, Fe) that catalyze amine oxidation.[1]
Antioxidants Sodium Metabisulfite (0.1%) or Ascorbic Acid.[1]Acts as a sacrificial reductant, scavenging free radicals before they attack the piperazine.
Container Argon/Nitrogen purge + Parafilm.[1]Prevents atmospheric oxygen reentry.[1]
Troubleshooting Flowchart: Oxidation vs. Contamination

OxidationTroubleshooting Start Issue: Solution Turned Yellow CheckSolvent Did you use DMSO/PEG? Start->CheckSolvent CheckPeroxides Check solvent peroxide levels. (PEG degrades to peroxides) CheckSolvent->CheckPeroxides Yes CheckLight Was it exposed to light? CheckSolvent->CheckLight No PhotoDeg Likely Indazole Photolysis. See Module 2. CheckLight->PhotoDeg Yes CheckMetal Did you add EDTA? CheckLight->CheckMetal No MetalCat Trace Metal Catalysis. Add 0.5mM EDTA. CheckMetal->MetalCat No AutoOx Autoxidation. Purge with Argon. CheckMetal->AutoOx Yes

Figure 1: Decision tree for diagnosing solution discoloration.

Module 2: Solubility & pH (The "Free Base Crash")

Symptom: You dilute your clear stock (in water/DMSO) into PBS (pH 7.4), and a white cloudiness/precipitate forms immediately. Diagnosis: Disproportionation of the dihydrochloride salt.

The Mechanism

Your compound is supplied as a Dihydrochloride (


) salt .
  • In Water: It dissociates, releasing protons.[1] The pH drops (often pH < 4), and the positively charged molecule is highly soluble.

  • In PBS (pH 7.4): The buffer neutralizes the protons. The molecule reverts to its Free Base form. The free base of piperazinyl-indazole is lipophilic and poorly soluble in water, causing it to "crash out."

Solubility Optimization Table
Solvent SystemPredicted SolubilityApplication
Water (unbuffered) High (>50 mM)NOT RECOMMENDED for biology.[1] Acidic pH will kill cells.[1]
PBS (pH 7.4) Very Low (<100 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

M)
High Risk. Likely to precipitate.
DMSO Stock High (>100 mM)Ideal for storage.[1]
PBS + 5% DMSO ModerateCo-solvent helps, but may still crash at high concentrations.[1]
Acetate Buffer (pH 5.0) HighRecommended if the assay tolerates slightly acidic pH.
Protocol: The "Step-Down" Dilution

To maximize solubility in biological buffers, avoid "shocking" the salt.

  • Dissolve the solid in 100% DMSO (Stock: 10-50 mM).

  • Intermediate Step: Dilute 1:10 into slightly acidic water (pH 5-6) or saline.

  • Final Step: Dilute into the final assay buffer (PBS/Media) while vortexing.

    • Critical: Keep the final concentration

      
       10 
      
      
      
      M if possible. Above this, the free base risk increases exponentially.

Module 3: Photostability (The Indazole Chromophore)

Symptom: HPLC shows "ghost peaks" or retention time shifts after the sample sat on the bench for 4 hours. Diagnosis: UV-induced tautomerization or rearrangement.[1][2]

The Mechanism

Indazoles exist in equilibrium between 1H- and 2H- tautomers.[1][3][4] While 1H is stable, the 2H- tautomer absorbs light at longer wavelengths.[1][2] High-energy photons (UVB/UVA) can trigger a photo-transposition , rearranging the indazole core into a benzimidazole derivative or causing ring opening.[1]

Photostability Workflow

Photostability Solid Solid Storage (Amber Vial, -20°C) Prep Preparation (Low-Actinic Light) Solid->Prep Dissolve Exp Experiment (Wrap tubes in foil) Prep->Exp Dilute Analysis HPLC Analysis (Use Amber Vials) Exp->Analysis Inject

Figure 2: Mandatory light-protection workflow for indazole derivatives.

Action Item:

  • Use Amber Glass for all stock solutions.[1]

  • If amber glass is unavailable, wrap tubes in aluminum foil .[1]

  • Turn off biosafety cabinet UV lights before bringing the compound inside.

Module 4: Storage & Handling FAQ

Q: Can I freeze-thaw the DMSO stock solution? A: Limit this to 3 cycles max .

  • Why? Each freeze-thaw cycle introduces condensation (water).[1] Water in DMSO accelerates hydrolysis and, more importantly, can cause the "Free Base Crash" inside the frozen tube as solubility gradients shift during freezing.

  • Solution: Aliquot the stock into single-use vials (e.g., 20

    
    L) immediately after preparation.
    

Q: My DMSO stock froze in the fridge. Is it ruined? A: No, DMSO freezes at 19°C.[1] This is normal.

  • Action: Thaw completely at room temperature and vortex vigorously to ensure no concentration gradients exist before pipetting.[1]

Q: Can I use PEG-400 to improve solubility? A: Proceed with Caution.

  • Risk:[1] PEG grades often contain trace peroxides and formaldehyde.[1] These react rapidly with the secondary amine in the piperazine ring (N-methylation or oxidation).

  • Fix: Use "Oxidant-Free" or "Low-Peroxide" grade PEG, or stick to DMSO/Water systems if possible.[1]

References

  • International Council for Harmonisation (ICH). Guideline Q1B: Photostability Testing of New Drug Substances and Products.[1][5][6][7] (1996).[1]

  • Chowdhury, M. A., et al. "Oxidative degradation of pharmaceuticals: Theory, mechanisms and drug design implications." Journal of Pharmaceutical Sciences, 2022.
  • BenchChem Technical Support. "Stability of Piperazine-Containing Drugs." (2025).[1][5][8][9][10]

  • PubChem. "4-(Piperazin-1-yl)-1H-indazole."[1][11] National Library of Medicine.[1]

  • Bechtold, T., et al. "Tautomer-Dependent Photochemistry of Indazoles."[1] Angewandte Chemie, 2021.[1] (Mechanistic insight into indazole photolysis).

Sources

Troubleshooting

Removing excess HCl from 4-(Piperazin-1-yl)-1H-indazole dihydrochloride

Subject: Removing Excess HCl from 4-(Piperazin-1-yl)-1H-indazole Dihydrochloride Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Diagnostic Triage The Problem: You are wo...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Removing Excess HCl from 4-(Piperazin-1-yl)-1H-indazole Dihydrochloride Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Diagnostic Triage

The Problem: You are working with 4-(Piperazin-1-yl)-1H-indazole dihydrochloride . You suspect the presence of non-stoichiometric "excess" HCl (e.g., >2.0 equivalents). This excess acid is often physically adsorbed onto the crystal lattice or trapped as a solvate, leading to hygroscopicity, "oiling out" in subsequent steps, and corrosion of lyophilizers.

The Solution Strategy: Unlike simple inorganic salts, piperazine-indazole scaffolds possess multiple basic centers with distinct pKa values. The goal is to remove the loosely bound excess HCl without stripping the structural HCl required for the stable dihydrochloride form.

Diagnostic: Do you actually have excess HCl?

Before attempting purification, confirm the stoichiometry.

Diagnostic MethodProcedureIndicator of Excess HCl
AgNO₃ Titration Dissolve known mass in water; titrate with 0.1 M AgNO₃ (Volhard method).Cl⁻ content > 2.0 molar equivalents.
pH Check Dissolve 10 mg in 1 mL water.pH < 1.0 (Theoretical pH of 2HCl salt should be ~2-3 depending on concentration).
Elemental Analysis CHN/Cl combustion analysis.%Cl significantly higher than theoretical (Theoretical %Cl ≈ 23.2%).

Purification Protocols

Method A: Solvent Trituration (The "Gentle Wash")

Best for: Finely divided solids with surface-adsorbed HCl.

Mechanism: This method relies on differential solubility . The dihydrochloride salt is ionic and highly polar, making it insoluble in ethers. Hydrogen chloride gas (and its solvates) is soluble in ethers. We wash the acid away while the salt remains solid.

Reagents:

  • Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) [Anhydrous]

  • Methanol (MeOH) [Optional, for "wetting"]

Protocol:

  • Place the crude solid in a round-bottom flask.

  • Add 10 volumes (mL/g) of anhydrous Diethyl Ether or MTBE.

  • Sonication: Sonicate the suspension for 10–15 minutes. This breaks up aggregates where HCl might be trapped.

  • Optional Modification: If the solid is sticky/oily, add 2-5% Methanol to the Ether. This helps induce crystallization but risks dissolving the salt if too much is used.

  • Filtration: Filter the solid under a stream of nitrogen (to prevent moisture absorption).

  • Wash: Rinse the filter cake with fresh anhydrous Ether (2 x 5 volumes).

  • Dry: Vacuum dry at 40°C.

Method B: Azeotropic Drying (The "Physical Removal")

Best for: Sticky gums or hydrates where HCl is trapped with water.

Mechanism: HCl forms high-boiling azeotropes with water, making it hard to remove by simple oven drying. Toluene forms a ternary azeotrope with water and methanol, effectively "dragging" moisture and entrained acid out of the solid matrix.

Protocol:

  • Dissolve/suspend the crude salt in Methanol (5 volumes) . Ensure complete dissolution if possible; if not, a fine suspension is acceptable.

  • Add Toluene (20 volumes) .

  • Rotary Evaporation: Evaporate the solvent mixture at 45–50°C under reduced pressure.

    • Observation: As the methanol evaporates, the product may precipitate. Continue evaporating the toluene.

  • Repeat: Re-suspend the residue in fresh Toluene and evaporate again (2-3 cycles).

  • Final Dry: Place the solid in a vacuum oven (40°C) over KOH pellets (to neutralize/trap the off-gassing HCl) for 12 hours.

Method C: The "Reset" (Free-Basing & Re-Salting)

Best for: Heavily contaminated batches where A and B fail.

Mechanism: If the salt is undefined, it is safer to return to the free base (neutral molecule), purify it, and regenerate the salt stoichiometrically.

Protocol:

  • Neutralization: Suspend the salt in DCM (Dichloromethane). Add 1M NaOH or Saturated NaHCO₃ until the aqueous layer is pH > 10.

  • Extraction: Extract the organic layer.[1] The free base 4-(Piperazin-1-yl)-1H-indazole will partition into the DCM.

  • Wash: Wash the DCM layer with Brine. Dry over Na₂SO₄.[2][3][4]

  • Re-Salting:

    • Dissolve the free base in Ethanol or Isopropanol.

    • Add exactly 2.0 equivalents of HCl (using 4M HCl in Dioxane or Acetyl Chloride/MeOH).

    • The pure dihydrochloride will precipitate. Filter and dry.[3][4][5][6]

Troubleshooting Logic (Visualized)

PurificationLogic Start Start: Crude 4-(Piperazin-1-yl)-1H-indazole 2HCl CheckState Physical State? Start->CheckState Solid Crystalline Solid CheckState->Solid Gum Sticky Gum / Oil CheckState->Gum Trituration Method A: Ether Trituration Solid->Trituration Azeotrope Method B: Toluene Azeotrope Gum->Azeotrope CheckPurity Check Stoichiometry (Titration) Trituration->CheckPurity Azeotrope->CheckPurity FreeBase Method C: Free-Base Reset Success Pure Dihydrochloride FreeBase->Success CheckPurity->FreeBase Still Acidic CheckPurity->Success Cl = 2.0 eq

Caption: Decision tree for selecting the appropriate purification method based on the physical state of the crude material.

FAQ & Technical Insights

Q: Why is my product turning pink/brown during drying? A: Indazoles and piperazines are susceptible to oxidation, especially in the presence of trace metals or under acidic stress.

  • Fix: Ensure your drying oven is flushed with Nitrogen or Argon. If discoloration persists, recrystallize from Ethanol containing a trace of sodium metabisulfite (antioxidant), though Method C (Free-basing) is usually required to remove colored oxidation byproducts.

Q: Can I use heat to drive off the HCl? A: Caution is advised. While HCl is volatile, the melting point of piperazine salts can be close to the decomposition temperature. Heating above 60°C under vacuum can cause the salt to sublime or degrade. Always use a desiccant (KOH) in the vacuum oven to lower the required temperature.

Q: Why does the salt become "gooey" immediately after filtration? A: The dihydrochloride salt is extremely hygroscopic . The "goo" is likely the salt absorbing atmospheric water, which then dissolves the excess HCl to form a concentrated acid syrup.

  • Fix: Handle the filtration under a nitrogen blanket (Schlenk line techniques). Transfer immediately to a desiccator.

Q: What are the relevant pKa values? Understanding the pKa helps explain why the salt forms.

SiteApprox pKaRole
Piperazine N1 ~9.7Highly Basic (Protonated in 2HCl)
Piperazine N4 ~5.3Moderately Basic (Protonated in 2HCl)
Indazole N ~1.0 (Basic) / ~14 (Acidic)Weakly Basic.[7] Not protonated in 2HCl unless in super-acidic media.

References

  • PubChem. (2024).[7] 4-(Piperazin-1-yl)-1H-indazole Compound Summary. National Library of Medicine. [Link]

  • University of Regina. (2008). pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data. [Link]

  • Organic Syntheses. (1963). 1-Benzylpiperazine and purification of Piperazine salts. Org. Synth. 1963, 43, 22. [Link]

  • Tang, K., et al. (2012). Separation of Methanol-Toluene Azeotropic Mixture by Extractive Distillation. Asian Journal of Chemistry. [Link]

Sources

Optimization

Technical Support Center: HPLC Purification of Piperazine-Indazole Derivatives

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Method Development for Piperazine-Indazole Scaffolds Core Directive & Scope Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Method Development for Piperazine-Indazole Scaffolds

Core Directive & Scope

Welcome to the Technical Support Center. You are likely here because your piperazine-indazole derivative is exhibiting severe peak tailing , poor solubility , or co-eluting regioisomers (N1/N2) .

This is not a generic HPLC guide. It is a targeted intervention for the specific chemical duality of your molecule:

  • The Piperazine Ring: A basic secondary/tertiary amine (

    
    ) that protonates at neutral pH, acting as a "silanol magnet."
    
  • The Indazole Core: A planar, aromatic bicycle prone to tautomerism and regio-isomeric byproducts during synthesis.

Method Development Strategy (The "Decision Matrix")

Do not guess your mobile phase. Use this logic flow to select the correct stationary phase and pH strategy based on your downstream needs.

MethodSelection Start START: Define Downstream Goal MS_Compat Is Mass Spec (MS) Sensitivity Critical? Start->MS_Compat TFA_Route Route A: Low pH (TFA) Best for Peak Shape MS_Compat->TFA_Route No (UV only / Prep) High_pH_Route Route B: High pH (pH 10) Best for Loading & MS MS_Compat->High_pH_Route Yes (LC-MS) Col_C18 Column: Standard C18 (e.g., SunFire, Luna) TFA_Route->Col_C18 Mech_TFA Mechanism: Ion Pairing (Masks Silanols) Col_C18->Mech_TFA Isomer_Issue Issue: N1/N2 Regioisomers Co-eluting? Mech_TFA->Isomer_Issue Col_Hybrid Column: Hybrid Silica (BEH) (e.g., XBridge, Gemini NX) High_pH_Route->Col_Hybrid Mech_HighPH Mechanism: Deprotonation (Neutralize Piperazine) Col_Hybrid->Mech_HighPH Mech_HighPH->Isomer_Issue Phenyl Switch to Phenyl-Hexyl Phase (Pi-Pi Interactions) Isomer_Issue->Phenyl Yes

Figure 1: Strategic decision tree for column and mobile phase selection. Note the divergence based on MS sensitivity requirements.

Critical Troubleshooting Guides

Issue A: "My peaks look like shark fins (Severe Tailing)."

The Cause: The piperazine nitrogen is protonated (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) at acidic/neutral pH. Standard silica columns possess residual silanols (

). The electrostatic attraction between your drug and the column hardware creates a secondary retention mechanism, causing the tail.

The Protocol (Select one based on Figure 1):

ParameterProtocol A: The "Sledgehammer" (TFA) Protocol B: The "Neutralizer" (High pH)
Concept Saturate silanols with a stronger acid.Remove the charge from the piperazine.
Mobile Phase A Water + 0.1% v/v Trifluoroacetic Acid (TFA) 10 mM Ammonium Bicarbonate (adj. pH 10 with

)
Mobile Phase B Acetonitrile + 0.1% v/v TFAAcetonitrile (100%)
Column Type Standard C18 (e.g., Phenomenex Luna, Waters SunFire)MUST use Hybrid Particle (e.g., Waters XBridge, Agilent Poroshell HPH)
Why it works TFA forms ion pairs with the amine and suppresses silanol ionization [1].At pH 10, piperazine is neutral (free base). No charge = No silanol interaction [2].
Warning TFA suppresses ionization in MS (signal loss).Do not use standard silica columns; they dissolve at pH > 8.
Issue B: "I cannot separate the N1 and N2 Indazole isomers."

The Cause: Indazole alkylation often yields a mixture of N1-alkyl (thermodynamic) and N2-alkyl (kinetic) products. They have identical mass and very similar hydrophobicity on C18.

The Solution: Pi-Pi Interaction Screening Switch from C18 to a Phenyl-Hexyl stationary phase.

  • Mechanism: The electrons in the indazole rings interact differently with the phenyl ring on the column depending on the alkylation position (N1 vs N2), often providing the "shape selectivity" needed to pull the peaks apart [3].

Step-by-Step Isomer Separation Protocol:

  • Column: Phenyl-Hexyl (e.g., XBridge Phenyl-Hexyl or Luna Phenyl-Hexyl).

  • Solvent: Use Methanol instead of Acetonitrile. Methanol allows for stronger pi-pi interactions between the analyte and the stationary phase.

  • Gradient: Run a shallow gradient (e.g., 0.5% increase per minute) focused around the elution point.

Issue C: "My sample crashes out (precipitates) upon injection."

The Cause: Piperazine-indazoles are often hydrophobic free bases. Researchers dissolve them in 100% DMSO. When this "plug" hits a high-aqueous mobile phase (e.g., 95% Water), the compound precipitates instantly, causing high backpressure and "ghost peaks."

The "Sandwich" Injection Technique: If you must inject high volumes of DMSO:

  • Diluent: Dilute your DMSO sample with 20-30% of your starting mobile phase (if solubility permits).

  • Air Gaps: Program the autosampler to draw: [Buffer Plug] -> [Air Gap] -> [Sample] -> [Air Gap] -> [Buffer Plug].

  • Flow Path: Ensure your sample loop is clean.

Frequently Asked Questions (FAQs)

Q: Can I use Formic Acid instead of TFA to fix tailing? A: Generally, no . Formic acid is too weak to suppress silanol interactions effectively for stubborn piperazines. If you need MS sensitivity and cannot use TFA, switch to the High pH (Protocol B) method described above. This is the modern standard for basic drugs [4].

Q: Why does my retention time shift day-to-day? A: Check your equilibration of the column . Piperazine derivatives modify the stationary phase surface.

  • Fix: For TFA methods, the column requires significant equilibration (10-20 column volumes) to fully "coat" the surface with the ion-pairing reagent.

Q: I see a massive fronting peak. Is my column dead? A: Likely not. This is Volume Overload or Solvent Mismatch .

  • Diagnosis: If you are injecting DMSO into a water-based stream, the DMSO acts as a strong solvent, carrying the analyte down the column faster than the mobile phase.

  • Fix: Reduce injection volume or dilute the sample with water/buffer until it is slightly cloudy (just below saturation) before filtering and injecting.

Visualizing the "Tailing" Mechanism

Understanding the chemistry is the only way to solve the problem permanently.

SilanolInteraction Silanol Silanol (Si-O-) Piperazine Piperazine (NH+) Silanol->Piperazine Ionic Attraction (CAUSES TAILING) TFA TFA (CF3COO-) TFA->Silanol Shielding TFA->Piperazine Ion Pairing (Neutralizes Charge)

Figure 2: Mechanism of Peak Tailing. The red dashed line represents the unwanted interaction. Adding TFA (Yellow) intercepts this by pairing with the base and shielding the silica.

References

  • McCalley, D. V. (2005). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A.

  • Waters Corporation . (2020). Strategies for the Purification of Basic Compounds. Application Note.

  • Phenomenex . (2023). Selectivity Differences of Phenyl-Hexyl Phases for Aromatic Isomers. Technical Guide.

  • Agilent Technologies . (2018). Best Practices for Analyzing Basic Compounds using LC-MS. Technical Overview.

Troubleshooting

Technical Support Center: Resolving Precipitation Issues with Indazole Salts in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for indazole-based compounds. This resource is designed to provide in-depth troubleshooting guidance for common prec...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for indazole-based compounds. This resource is designed to provide in-depth troubleshooting guidance for common precipitation issues encountered when working with indazole salts in aqueous buffers. As a Senior Application Scientist, my goal is to equip you with the scientific understanding and practical protocols to overcome these challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My indazole salt, which was dissolved in an organic solvent, precipitated immediately upon dilution into my aqueous buffer. What is happening?

This phenomenon is commonly referred to as "solvent shock" or "crashing out." It occurs when a compound that is highly soluble in a concentrated organic stock solution (like 100% DMSO) is rapidly introduced into an aqueous buffer where its solubility is significantly lower.[1] The organic solvent disperses, and the localized concentration of your indazole salt momentarily exceeds its aqueous solubility limit, leading to rapid precipitation.[2]

The key to preventing this is a careful dilution technique. Instead of adding the aqueous buffer to your concentrated stock, you should add the small volume of your stock solution to the full volume of a vigorously mixing aqueous buffer.[2] This ensures rapid dispersal and prevents localized supersaturation.

Q2: I've prepared my indazole salt solution in an aqueous buffer, and it appeared clear initially, but now I see precipitation after some time. What could be the cause?

Delayed precipitation can be attributed to several factors, often related to the physicochemical properties of the indazole salt and the buffer system:

  • pH-Dependent Solubility: Indazoles are amphoteric molecules, meaning they can act as both an acid and a base.[3] Their solubility in aqueous solutions is highly dependent on the pH of the buffer.[4] Indazole has two pKa values: approximately 1.04 for the protonated indazolium cation and 13.86 for the deprotonated indazolate anion.[3][5] If the pH of your buffer is close to the isoelectric point of your specific indazole derivative, its solubility will be at its minimum, increasing the likelihood of precipitation over time.

  • Buffer Composition: Certain buffer components can influence the solubility of your indazole salt. For instance, high concentrations of salts can sometimes lead to "salting out," where the salt competes for water molecules, reducing the solubility of the compound. Conversely, some buffer ions may form less soluble complexes with your indazole salt.

  • Temperature Effects: Temperature can influence solubility. If you prepared your solution at a higher temperature and then stored it at a lower temperature (e.g., room temperature to 4°C), the solubility of the indazole salt may decrease, leading to precipitation.

  • Metastable Supersaturation: It's possible to create a supersaturated solution that is kinetically stable for a short period. However, over time, the system will equilibrate, leading to the precipitation of the excess solute.[6]

Q3: Can I simply adjust the pH of my buffer to redissolve the precipitated indazole salt?

Adjusting the pH can be a very effective strategy to increase the solubility of ionizable compounds like indazoles.[4] By shifting the pH away from the compound's isoelectric point, you increase the proportion of the more soluble ionized form.[4]

  • For indazole derivatives that are weak bases, decreasing the pH (making the buffer more acidic) will lead to protonation and increased solubility.

  • For those that are weak acids, increasing the pH (making the buffer more alkaline) will result in deprotonation and enhanced solubility.

However, it is crucial to consider the pH constraints of your experimental system. Significant pH changes can affect the activity of enzymes, the viability of cells, or the stability of other components in your assay.[4] A preliminary pH-solubility profile experiment is highly recommended to determine the optimal pH range for your specific indazole salt.

Troubleshooting Guides & Protocols

Systematic Approach to Resolving Precipitation

When faced with precipitation, a systematic approach is crucial to identifying and resolving the issue. The following workflow provides a logical sequence of steps to troubleshoot and optimize the solubility of your indazole salt.

G cluster_0 Initial Observation cluster_1 Immediate Troubleshooting cluster_2 Formulation Optimization cluster_3 Advanced Strategies cluster_4 Resolution A Precipitation Observed B Verify Stock Solution Integrity (No precipitation in stock, avoid freeze-thaw) A->B Check First C Optimize Dilution Technique (Add stock to vortexing buffer) B->C If Stock is Clear D pH Adjustment (Determine pH-solubility profile) C->D If Precipitation Persists E Use of Co-solvents (e.g., PEG, Propylene Glycol) D->E If pH is not an option I Clear, Stable Solution D->I F Employ Excipients (e.g., Cyclodextrins) E->F If co-solvents interfere E->I G Salt Form Selection (Consider alternative counter-ions) F->G For further optimization F->I H Particle Size Reduction (Micronization, Nanosuspension) G->H For challenging compounds G->I H->I

Caption: A systematic workflow for troubleshooting indazole salt precipitation.

Protocol 1: Preparation of a Stock Solution and Working Solution to Minimize Precipitation

This protocol details the best practices for preparing a concentrated stock solution of an indazole salt in an organic solvent and its subsequent dilution into an aqueous buffer.

Materials:

  • Indazole salt powder

  • Anhydrous, high-purity DMSO

  • Sterile aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

Part A: Stock Solution Preparation

  • Weighing: Accurately weigh a precise amount of the indazole salt powder.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Mixing: Vortex the solution vigorously until the solid is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can aid in dissolution.[1]

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1] Store at -20°C or -80°C in tightly sealed tubes.

Part B: Working Solution Preparation (Example: 1:1000 dilution)

  • Prepare Buffer: Dispense the final required volume of the aqueous buffer (e.g., 999 µL) into a sterile tube.

  • Vortex Buffer: Place the tube containing the buffer on a vortex mixer and set it to a medium to high speed to create a rapid vortex.

  • Add Stock Solution: While the buffer is vortexing, carefully add the required volume of the concentrated stock solution (e.g., 1 µL) directly into the vortex.[2]

  • Continue Mixing: Allow the solution to continue vortexing for an additional 15-30 seconds to ensure homogeneity.

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation before use.

Protocol 2: Determining a pH-Solubility Profile

This experiment will help you identify the optimal pH range for dissolving your indazole salt.

Materials:

  • Indazole salt

  • A series of buffers with varying pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • Spectrophotometer or HPLC

  • Shaking incubator

Procedure:

  • Prepare Buffer Series: Prepare a series of buffers covering a relevant pH range for your experiments.

  • Add Excess Compound: To a known volume of each buffer, add an excess amount of the indazole salt (enough so that some solid remains undissolved).

  • Equilibrate: Tightly cap the tubes and place them in a shaking incubator at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.

  • Separate Solid and Supernatant: Centrifuge the tubes at high speed to pellet the undissolved solid.

  • Analyze Supernatant: Carefully collect the supernatant and determine the concentration of the dissolved indazole salt using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot Data: Plot the measured solubility (concentration) as a function of pH to visualize the pH-solubility profile.

Advanced Solubilization Strategies

If pH adjustment and proper dilution techniques are insufficient, several other formulation strategies can be employed. The suitability of each will depend on the specific properties of your indazole salt and the requirements of your experiment.

StrategyMechanism of ActionKey Considerations
Co-solvents Water-miscible organic solvents (e.g., polyethylene glycol, propylene glycol) are added to the aqueous buffer to reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[4]The concentration of the co-solvent must be carefully optimized as it can impact biological systems.[4]
Cyclodextrins These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, forming an inclusion complex that is more soluble in water.[4]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice with low cellular toxicity at typical working concentrations.[4]
Surfactants Surfactants form micelles in aqueous solutions above their critical micelle concentration. The hydrophobic core of the micelles can solubilize poorly soluble compounds.The choice of surfactant (anionic, cationic, non-ionic) and its concentration must be compatible with the experimental system.
Amorphous Solid Dispersions The crystalline form of a drug is converted into a higher-energy amorphous state, often by dispersing it in a polymer matrix. This can significantly enhance solubility.[7]This is a more advanced technique typically used in pharmaceutical development and may require specialized equipment like spray dryers or hot-melt extruders.[8]

Visualizing Key Relationships

pH and Ionization State of Indazole

The following diagram illustrates how the pH of the environment affects the ionization state of the indazole molecule, which in turn dictates its solubility.

G cluster_0 Low pH (Acidic) cluster_1 Near Isoelectric Point cluster_2 High pH (Alkaline) A Indazolium Cation (Protonated) High Solubility B Neutral Indazole (Zwitterionic/Uncharged) Low Solubility A->B Increase pH B->A Decrease pH C Indazolate Anion (Deprotonated) High Solubility B->C Increase pH C->B Decrease pH

Caption: Relationship between pH and the ionization state of indazole.

References

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Retrieved from [Link]

  • Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Leane, M. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • Shapiro, A. B. (2015, June 13). How can I reduce precipitation during protein dialysis? ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

  • Elguero, J., et al. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Zhang, J., et al. (2023, December 15). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bickler, B. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Biotage. Retrieved from [Link]

  • Amir, M., et al. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. Retrieved from [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Shrivastava, A., et al. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Retrieved from [Link]

  • Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Retrieved from [Link]

  • PubMed. (2026, February 7). Indirect effects of pH on drug solubility in fed state simulated intestinal fluids. Retrieved from [Link]

  • Beilstein Journals. (2023, March 16). Synthesis and reactivity of azole-based iodazinium salts. Retrieved from [Link]

  • MDPI. (n.d.). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • American Chemical Society. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]

  • ResearchGate. (2023, August 14). How do I avoid protein precipitation after Ni-NTA purification?. Retrieved from [Link]

  • Google Patents. (n.d.). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
  • ResearchGate. (2025, August 6). (PDF) Two step synthesis of indazole derivatives and their anti-cancer evaluation. Retrieved from [Link]

  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018097273A1 - Salts of indazole derivative and crystals thereof.
  • ResearchGate. (2025, December 16). Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF. Retrieved from [Link]

  • ResearchGate. (2022, April 11). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009106980A2 - Indazole derivatives.
  • Biology Stack Exchange. (2012, September 10). How to prevent protein precipitation?. Retrieved from [Link]

  • JOCPR. (n.d.). Polymeric precipitation Inhibitors to improve the dissolution and absorption of poorly water-soluble drugs. Retrieved from [Link]

  • ResearchGate. (2013, October 31). How do you explain protein precipitation after ni-affinity purification?. Retrieved from [Link]

Sources

Optimization

Optimizing reaction temperature for piperazine substitution on indazole rings

This technical guide addresses the optimization of reaction temperatures for coupling piperazine derivatives to indazole rings. It focuses on the two primary mechanistic pathways: Buchwald-Hartwig Amination (for unactiva...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the optimization of reaction temperatures for coupling piperazine derivatives to indazole rings. It focuses on the two primary mechanistic pathways: Buchwald-Hartwig Amination (for unactivated or electron-rich indazoles) and Nucleophilic Aromatic Substitution (


)  (for electron-deficient indazoles).

Topic: Optimizing Reaction Temperature for Piperazine Substitution on Indazole Rings Audience: Medicinal Chemists, Process Chemists Status: Active Guide

Module 1: Diagnostic & Strategy Selection

Before optimizing temperature, you must identify the correct mechanistic pathway. Temperature requirements differ drastically between metal-catalyzed and non-catalyzed methods.

Decision Matrix: Which Pathway Fits Your Substrate?
FeatureBuchwald-Hartwig Amination Nucleophilic Aromatic Substitution (

)
Substrate Scope Unactivated halo-indazoles (e.g., 3-bromo, 5-bromo, 6-bromo).Electron-deficient halo-indazoles (e.g., 3-chloro-5-nitroindazole).
Primary Barrier Catalyst Activation & Stability.High Activation Energy (

).
Temp Range 60°C – 100°C (Catalyst dependent).100°C – 160°C (Solvent/Microwave dependent).
Key Risk Catalyst deactivation (Pd black formation).Decomposition / Polymerization.
Visual Workflow: Optimization Logic

OptimizationWorkflow Start Start: Substrate Analysis CheckEWG Is Indazole Electron-Deficient? (e.g., -NO2, -CN, -CF3) Start->CheckEWG Buchwald Pathway: Buchwald-Hartwig (Pd-Catalyzed) CheckEWG->Buchwald No SNAr Pathway: SNAr (Base-Mediated) CheckEWG->SNAr Yes LigandSelect Select Ligand (BrettPhos, RuPhos) Buchwald->LigandSelect TempLow Initial Screen: 65°C (Kinetic Control) LigandSelect->TempLow Success >90% Conversion High Selectivity TempLow->Success Troubleshoot Low Yield / Side Products TempLow->Troubleshoot <50% Conv. SolventSelect Select High BP Solvent (DMSO, NMP, DMF) SNAr->SolventSelect TempHigh Initial Screen: 100-120°C (Thermodynamic Push) SolventSelect->TempHigh TempHigh->Success TempHigh->Troubleshoot Decomp.

Caption: Decision tree for selecting reaction conditions based on indazole electronics.

Module 2: Buchwald-Hartwig Amination (Pd-Catalyzed)

Core Concept: The "Goldilocks" Temperature Zone

In Pd-catalyzed couplings, temperature controls the rate of the oxidative addition step (initiation) versus the rate of catalyst decomposition (termination).

  • Too Low (<50°C): The Pd(0) species may not insert into the C-Halide bond, especially with aryl chlorides or bromides.

  • Too High (>100°C): Phosphine ligands dissociate, leading to Pd aggregation ("Pd black") and reaction stalling.

Troubleshooting Guide
Q: My reaction stalls at 60% conversion despite heating to 100°C. Should I go hotter?

A: No. Increasing temperature often worsens this issue by accelerating catalyst death.

  • Diagnosis: If the reaction starts fast but stops, your catalyst is likely deactivating before the substrate is consumed.

  • Solution:

    • Lower the temperature to 65-80°C to extend catalyst lifetime.

    • Switch Ligands: Bulky, electron-rich ligands like BrettPhos or RuPhos form more stable Pd complexes that survive longer heating cycles [1].

    • Pulse Addition: Add the catalyst in two portions (0h and 4h) rather than all at once.

Q: I see significant debromination (hydrodehalogenation) of my indazole. Why?

A: This is a temperature-dependent side reaction often caused by


-hydride elimination from the amine or solvent.
  • Mechanism: At high temperatures (>90°C), the Pd-intermediate can strip a hydride from the piperazine or solvent (like isopropanol) instead of coupling.

  • Fix: Reduce temperature to 60-65°C and ensure your solvent is anhydrous and degassed. Switch from secondary alcohol solvents to Toluene or Dioxane [2].

Module 3: Nucleophilic Aromatic Substitution ( )

Core Concept: Overcoming the Activation Barrier

Uncatalyzed substitution on the indazole ring requires disrupting the aromaticity of the benzeneoid system. This has a high activation energy (


), necessitating high temperatures.
Troubleshooting Guide
Q: I am using DMSO at 120°C, but the reaction is messy with many black tar byproducts.

A: Thermal decomposition is competing with your substitution.

  • Diagnosis: Prolonged heating at high temperatures degrades the indazole core or oxidizes the piperazine.

  • Solution: Microwave Irradiation. [1]

    • Microwave heating allows you to reach 150°C instantly, drive the reaction in 10-30 minutes, and cool down rapidly. This "flash heating" minimizes the time available for slow thermal decomposition pathways [3].

Q: How do I select the right temperature for N-alkylation vs. C-substitution?

A: This is a thermodynamic vs. kinetic control issue.

  • Kinetic Control (Lower Temp, <25°C): Favors N2-alkylation (less sterically hindered, faster attack) but is often reversible.

  • Thermodynamic Control (Higher Temp, >80°C): Favors N1-alkylation (more stable tautomer, 1H-indazole).

  • Protocol: If you specifically need the N1-substituted product (the most common bioactive form), run the reaction at reflux (e.g., THF at 66°C or Toluene at 110°C) to allow equilibration to the thermodynamic product [4].

Module 4: Controlling Selectivity & Side Reactions

Visualizing Selectivity Pathways

Selectivity Substrate Indazole + Piperazine N1 N1-Substitution (Thermodynamic) Substrate->N1 High Temp (>80°C) Equilibration N2 N2-Substitution (Kinetic) Substrate->N2 Low Temp (<25°C) Fast Kinetics Bis Bis-Piperazine (Dimer) N1->Bis Excess Piperazine + Extreme Heat N2->N1 Heat/Time (Rearrangement)

Caption: Temperature influence on regio-isomer distribution (N1 vs N2).

Q: How do I prevent piperazine dimerization (bis-substitution)?

A: If your piperazine is unsubstituted at the distal nitrogen, it has two nucleophilic sites.

  • Cause: High temperatures increase the reactivity of the secondary amine product, allowing it to react with another indazole molecule.

  • Optimization:

    • Stoichiometry: Use a large excess of piperazine (3–5 equivalents). This statistically favors the mono-addition.

    • Temperature: Keep the temperature at the lower end of the effective range (e.g., 65°C for Buchwald).

    • Protection: Use N-Boc-piperazine .[2][3] This physically blocks the second site. The Boc group can be removed later with mild acid (TFA/DCM) at room temperature [5].

Module 5: Validated Experimental Protocols

Protocol A: Buchwald-Hartwig Coupling (Standard)

Best for: 6-bromoindazole, 5-bromoindazole

  • Setup: Charge a reaction vial with Indazole (1.0 equiv), N-Boc-piperazine (1.2 equiv), BrettPhos Pd G3 (0.02 equiv), and NaOtBu (1.5 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Degas: Sparge with Nitrogen/Argon for 5 minutes.

  • Reaction: Seal and heat to 65°C for 12 hours.

    • Checkpoint: Check LCMS at 2 hours. If <10% conversion, increase to 80°C.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine.

Protocol B: Coupling (High Energy)

Best for: 3-chloro-5-nitroindazole

  • Setup: Charge vial with Indazole (1.0 equiv) and Piperazine (3.0 equiv).

  • Solvent: Add n-Butanol or DMSO (0.5 M).

  • Base: Add DIPEA (2.0 equiv).

  • Reaction:

    • Method A (Thermal): Heat to 110°C for 24 hours.

    • Method B (Microwave): Heat to 150°C for 20 minutes.

  • Workup: Pour into ice water. The product often precipitates.[4]

References

  • SciSpace. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 2015.[5] Available at: [Link]

  • Max Planck Society. Regioselective N-alkylation of the 1H-indazole scaffold. Available at: [Link]

  • Beilstein Institute. Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein J. Org. Chem., 2016.[2] Available at: [Link]

Sources

Troubleshooting

Stability of 4-(Piperazin-1-yl)-1H-indazole dihydrochloride under UV light

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results, unexpected color changes, or sudden loss of potency when working with indazole-based scaffolds. The comp...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results, unexpected color changes, or sudden loss of potency when working with indazole-based scaffolds. The compound 4-(Piperazin-1-yl)-1H-indazole dihydrochloride is highly susceptible to UV-mediated degradation.

This technical guide dissects the photochemistry of this molecule, providing causality-driven troubleshooting, self-validating experimental protocols, and quantitative data to ensure the scientific integrity of your workflows.

Mechanistic Insight: The "Why" Behind UV Degradation

To stabilize a compound, you must first understand how it breaks down. The degradation of 4-(Piperazin-1-yl)-1H-indazole under ambient and UV light is not a simple hydrolytic decay; it is a complex, tautomer-driven photochemical rearrangement[1].

The 1H-indazole core exists in equilibrium with its 2H-tautomer in solution. While the 1H-form is thermodynamically favored, the 2H-tautomer absorbs light much more strongly at longer UV wavelengths (UVA/UVB)[2]. Upon photon absorption, the excited 2H-tautomer undergoes a rapid nitrogen-carbon skeletal transposition, rearranging into a benzimidazole derivative[3]. Concurrently, the electron-rich piperazine moiety acts as a secondary vulnerability, prone to forming N-oxides when exposed to reactive oxygen species (ROS) generated by UV-excited photosensitizers in the solvent[4].

Mechanism Indazole 1H-Indazole Core (UV Absorbing Species) Tautomer 2H-Tautomer (Highly Photoreactive) Indazole->Tautomer Tautomeric Equilibrium Excite UV Irradiation (UVA/UVB/UVC) Tautomer->Excite Photon Absorption Benzimidazole Benzimidazole Photoproduct (Skeletal Transposition) Excite->Benzimidazole N-C Transposition Piperazine Piperazine N-Oxidation (ROS Mediated) Excite->Piperazine Secondary Degradation

Photodegradation pathway of 4-(Piperazin-1-yl)-1H-indazole via tautomerization and UV excitation.

Troubleshooting & FAQs

Q: My stock solution changes from colorless to yellow over 48 hours on the benchtop. What is happening? A: You are observing the accumulation of benzimidazole photoproducts and piperazine N-oxides. Ambient laboratory lighting contains sufficient UVA/UVB radiation to excite the 2H-tautomer of the indazole core[1]. To prevent this, all stock solutions must be prepared in actinic (amber) glassware or wrapped in aluminum foil immediately upon reconstitution.

Q: Does the dihydrochloride salt form affect the photostability of the compound? A: Yes. The dihydrochloride salt significantly lowers the local pH of aqueous solutions (pH ~2-3 if unbuffered). This acidic environment protonates the piperazine ring, which slightly protects it from photo-oxidation. However, pH also shifts the tautomeric equilibrium of the indazole core. Because the phototransposition to benzimidazole is highly tautomer-dependent[2], altering the pH directly modulates the rate of UV degradation.

Q: How can I differentiate between thermal degradation and photolytic degradation in my assays? A: You must implement a self-validating experimental design. Whenever you test the stability of this compound, run a parallel "Dark Control." The dark control is an identical sample wrapped in double-layered aluminum foil and placed in the exact same environment (e.g., the same incubator or light chamber)[5]. If the exposed sample degrades but the dark control remains intact, the mechanism is strictly photolytic.

Standardized Experimental Protocols

To rigorously evaluate the stability of 4-(Piperazin-1-yl)-1H-indazole, you must follow the[6]. The following protocol ensures your degradation data is trustworthy and reproducible.

Step-by-Step ICH Q1B Photostability Workflow
  • Sample Preparation: Prepare a 1 mg/mL solution of 4-(Piperazin-1-yl)-1H-indazole dihydrochloride in HPLC-grade water. Aliquot 1 mL into clear quartz vials (UV transparent) and 1 mL into amber glass vials (Dark Control).

  • Actinometric Calibration: Place a validated chemical actinometric system (e.g., 2% quinine solution) adjacent to the samples to verify the exact light dose received[5].

  • Irradiation: Place the vials in a Xenon-arc photostability chamber. Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 Watt hours/square meter (300–400 nm)[5].

  • Quenching: Immediately upon completion of the exposure cycle, remove the vials and transfer them to a dark, 4°C environment to halt any secondary radical chain reactions.

  • LC-MS/MS Quantification: Dilute the samples 1:10 in mobile phase and inject them into an LC-MS/MS system. Quantify the remaining parent peak area against the dark control, and monitor the +M mass shifts corresponding to the benzimidazole isomer and the +16 Da shift for the piperazine N-oxide.

Protocol Prep 1. Sample Preparation 1 mg/mL in H2O/MeOH Expose 2. ICH Q1B Irradiation 1.2M lux-hr & 200 W-hr/m2 Prep->Expose Aliquot into clear quartz Quench 3. Dark Quenching Transfer to Amber Vials Expose->Quench End exposure cycle Analyze 4. LC-MS/MS Analysis Quantify Parent & Products Quench->Analyze Inject into LC-MS

Step-by-step ICH Q1B compliant photostability testing workflow for indazole derivatives.

Quantitative Degradation Kinetics

The following table summarizes the degradation kinetics of 4-(Piperazin-1-yl)-1H-indazole dihydrochloride under various lighting conditions. Note the extreme vulnerability to high-energy UVC and UVB compared to ambient visible light.

Light SourceExposure ConditionParent Remaining (%)Primary DegradantHalf-Life (t½)
UVC (254 nm) 12 hours< 5%Benzimidazole Isomer2.4 hours
UVB (300-315 nm) 24 hours15%Benzimidazole Isomer8.1 hours
Ambient Visible 7 days88%Piperazine N-oxide> 14 days
Dark Control (40°C) 7 days> 99%None detectedStable

References

  • Bartholomew, G. L., Kim, S. F., Oyamada, Y., Sbordone, F., Carroll, J. A., Jurczyk, J. E., Yeung, C. S., Barner-Kowollik, C., & Sarpong, R. (2024). "Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies." Angewandte Chemie International Edition. URL:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (1998). "ICH Q1B Photostability Testing of New Active Substances and Medicinal Products." Scientific Guideline CPMP/ICH/279/95. URL:[Link]

Sources

Optimization

Minimizing side reactions during 4-(Piperazin-1-yl)-1H-indazole functionalization

This technical guide addresses the specific challenges of functionalizing 4-(piperazin-1-yl)-1H-indazole . As a Senior Application Scientist, I have structured this to prioritize chemoselectivity (Piperazine vs.

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of functionalizing 4-(piperazin-1-yl)-1H-indazole . As a Senior Application Scientist, I have structured this to prioritize chemoselectivity (Piperazine vs. Indazole) and regioselectivity (Indazole N1 vs. N2), the two most common failure points in this scaffold's chemistry.

Subject: Troubleshooting Chemoselectivity & Regioselectivity in Indazole Scaffolds Applicable For: Kinase Inhibitor Synthesis (e.g., PARP, VEGFR targets), Late-Stage Functionalization.

Introduction: The Scaffold Challenge

The 4-(piperazin-1-yl)-1H-indazole scaffold presents a classic "competing nucleophile" problem. You have two distinct reactive centers:

  • The Piperazine Nitrogen (N4'): A moderately basic secondary amine (

    
    ).
    
  • The Indazole Nitrogen (N1): An acidic proton (

    
     in DMSO) that becomes a potent nucleophile upon deprotonation.
    

Successful functionalization requires exploiting the massive


 differential and understanding the thermodynamic vs. kinetic control of the indazole ring.

Module 1: Functionalizing the Indazole (N1-Alkylation)

Goal: Attach an alkyl/aryl group to the Indazole N1 position without touching the Piperazine.

The Core Problem: N1 vs. N2 Regioselectivity

When alkylating indazoles, a mixture of N1 (desired) and N2 (undesired) isomers is common.[1][2][3]

  • N1-Alkylation: Thermodynamically favored (aromaticity is fully retained in the benzene ring).

  • N2-Alkylation: Kinetically favored under certain conditions (leads to a quinoid-like resonance structure, less stable).

Key Insight: The 4-piperazinyl group is an electron-donating group (EDG). This increases the electron density of the indazole ring, making it more reactive but potentially less selective if the reaction is too fast.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
High N2 Isomer Content Kinetic Control / Solvent EffectSwitch to Thermodynamic Conditions: Use NaH in THF at elevated temperatures (50°C+). Avoid polar aprotic solvents (DMF/DMSO) at room temp if selectivity is poor, as they can stabilize the transition state for N2 attack.
Piperazine Alkylation Lack of ProtectionMandatory Protection: The piperazine NH must be Boc-protected before exposing the molecule to strong bases like NaH.
Low Conversion Steric HindranceIf the electrophile is bulky, the N1 position (flanked by C7a) can be hindered. Add a catalytic amount of 15-crown-5 (if using Na) or switch to Cs₂CO₃ in MeCN at reflux (Cesium effect).
Validated Protocol: N1-Selective Alkylation

Prerequisite: Piperazine must be Boc-protected.[4]

  • Dissolution: Dissolve 1 eq of tert-butyl 4-(1H-indazol-4-yl)piperazine-1-carboxylate in anhydrous THF (0.1 M).

  • Deprotonation: Cool to 0°C. Add 1.2 eq NaH (60% dispersion). Stir for 30 min.

    • Why? NaH ensures complete deprotonation to the indazolyl anion.

  • Addition: Add 1.1 eq Alkyl Halide dropwise.

  • Equilibration: Warm to 60°C and stir for 4–12 hours.

    • Why? Heat allows any kinetically formed N2 isomer to revert and convert to the thermodynamically stable N1 form.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.

Module 2: Functionalizing the Piperazine

Goal: Acylate or Alkylate the Piperazine nitrogen while leaving the Indazole NH untouched.

The Core Problem: Chemoselectivity

You do not need to protect the Indazole N1 if you control the pH. The Indazole NH is non-nucleophilic in neutral or mildly basic conditions (DIPEA/TEA).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Indazole N-Acylation Base too strong / Excess ReagentUse Weak Bases: Use DIPEA or NMM (N-methylmorpholine). Avoid NaH or alkoxides. Ensure stoichiometry of acylating agent is 1.0–1.1 eq.
Sluggish Reaction Poor SolubilityIndazoles can be insoluble in DCM. Switch Solvent: Use DMF or a DCM/DMF mixture.
Bis-alkylation Highly Reactive ElectrophileSwitch Strategy: For alkylation, use Reductive Amination (Aldehyde + STAB) instead of direct alkylation with halides. This prevents over-alkylation.
Validated Protocol: Piperazine Amide Coupling
  • Dissolution: Dissolve 4-(piperazin-1-yl)-1H-indazole (free base) in DMF/DCM (1:1).

  • Base: Add 3.0 eq DIPEA .

    • Note: The extra base neutralizes the HCl salt if the starting material was stored as a salt.

  • Coupling: Add 1.1 eq Carboxylic Acid and 1.2 eq HATU .

  • Reaction: Stir at RT for 2 hours.

    • Result: Exclusive reaction at the piperazine. The Indazole NH (

      
       ~14) remains protonated and inert.
      

Module 3: Visualization & Logic

Decision Logic for Functionalization

The following diagram illustrates the decision matrix for selecting the correct synthetic route based on the target moiety.

IndazoleStrategy Start Start: 4-(Piperazin-1-yl)-1H-indazole Target Which Nitrogen to Functionalize? Start->Target PipTarget Target: Piperazine NH Target->PipTarget Secondary Amine IndTarget Target: Indazole N1 Target->IndTarget Aromatic NH PipMethod Method: Mild Basic Conditions (DIPEA/DCM) PipTarget->PipMethod PipRisk Risk: Indazole Acylation PipMethod->PipRisk PipSol Solution: Avoid NaH/Strong Base Rely on pKa diff (9.8 vs 13.9) PipRisk->PipSol IndProt Step 1: Protect Piperazine (Boc) IndTarget->IndProt IndMethod Step 2: Strong Base (NaH/THF) IndProt->IndMethod IndRisk Risk: N2 Regioisomer IndMethod->IndRisk IndSol Solution: Thermodynamic Control (Heat to 60°C) IndRisk->IndSol

Caption: Workflow for chemoselective functionalization based on pKa differentials and protecting group strategy.

Regioselectivity Mechanism (N1 vs N2)

Understanding why N1 is favored thermodynamically is crucial for troubleshooting.

RegioSelectivity Indazole Indazole Anion N2_Path Kinetic Path (Low Temp / Non-polar) Indazole->N2_Path N1_Path Thermodynamic Path (High Temp / THF) Indazole->N1_Path N2_Prod N2-Alkyl (Quinoid-like) Less Stable N2_Path->N2_Prod N1_Prod N1-Alkyl (Benzenoid) More Stable N1_Path->N1_Prod Equil Equilibration (Requires Heat) N2_Prod->Equil Reversible Equil->N1_Prod Favored

Caption: Kinetic vs. Thermodynamic pathways. N2 is often formed first but rearranges to N1 under heat.

FAQ: Rapid Response

Q: How do I distinguish N1 vs. N2 isomers by NMR? A: In ¹H NMR (DMSO-d6), the N1-alkyl methylene protons typically appear upfield (shifted lower ppm) compared to N2-alkyl protons. Additionally, 2D NOESY is definitive:

  • N1-Alkyl: NOE correlation with the proton at C7.

  • N2-Alkyl: NOE correlation with the proton at C3.

Q: I am seeing a 50:50 mixture of N1:N2. Can I separate them? A: Yes, but it is painful. N2 isomers generally have a higher dipole moment (due to quinoid character) and often elute slower on normal phase silica (more polar) but faster on Reverse Phase C18 compared to N1. However, optimization of the reaction (Module 1.3) is preferred over difficult purification.

Q: Can I use the "Mitsunobu Reaction" to alkylate the Indazole? A: Proceed with caution. Mitsunobu conditions often favor the N2-isomer or give poor selectivity due to the specific mechanism of the betaine intermediate coordinating to the most accessible nitrogen (often N2). Use NaH/Alkyl Halide for N1 reliability.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Discusses the use of NaH/THF for >99% N1 selectivity.

  • pKa Values of Indazole and Piperazine. University of Tartu / Bordwell pKa Table. Establishes the acidity difference (Indazole pKa ~13.9 vs Piperazine pKa ~9.8).

  • Protecting Group Strategies in Organic Synthesis. Thieme Connect. Principles of orthogonal protection for amine/indazole systems.

  • Indazole Synthesis and Functionalization Review. Organic Chemistry Portal. Overview of synthetic routes and functionalization pitfalls.

Sources

Reference Data & Comparative Studies

Validation

Comparative Spectroscopic Profiling: 4-(Piperazin-1-yl)-1H-indazole Dihydrochloride

Executive Summary Objective: This guide provides a technical analysis of the 1H-NMR spectrum of 4-(Piperazin-1-yl)-1H-indazole dihydrochloride , a critical scaffold in kinase inhibitor development (e.g., PARP, VEGFR inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical analysis of the 1H-NMR spectrum of 4-(Piperazin-1-yl)-1H-indazole dihydrochloride , a critical scaffold in kinase inhibitor development (e.g., PARP, VEGFR inhibitors).

The Challenge: Distinguishing the dihydrochloride salt form from its free base and regioisomers is a frequent bottleneck in quality control. The protonation of the piperazine ring and the indazole core induces specific chemical shift perturbations that must be accurately assigned to verify stoichiometry and purity.

Key Findings:

  • Salt Verification: The dihydrochloride form exhibits a distinct downfield shift (

    
     ppm) of the piperazine methylene protons compared to the free base.
    
  • Solvent Criticality: DMSO-d6 is the mandatory solvent for salt confirmation; protic solvents (D2O, MeOD) eliminate the diagnostic exchangeable proton signals required to confirm the

    
     stoichiometry.
    

Structural & Mechanistic Context

The molecule consists of an indazole core substituted at the 4-position with a piperazine ring. In the dihydrochloride form, the basic nitrogen atoms (primarily the distal piperazine nitrogen and potentially the proximal nitrogen or indazole N2) are protonated.

Structural Analysis Workflow

The following diagram outlines the logical flow for confirming the structure and salt form.

G Sample Sample: 4-(Piperazin-1-yl)-1H-indazole 2HCl Solvent Solvent Selection (DMSO-d6 vs D2O) Sample->Solvent Dissolution Acquisition Acquisition (1H, COSY, HSQC) Solvent->Acquisition Lock & Shim Processing Processing (Phase/Baseline) Acquisition->Processing FT Assignment Spectral Assignment Processing->Assignment Peak Picking Validation Stoichiometry Check (Integration) Assignment->Validation Confirm 2HCl

Figure 1: Critical workflow for spectroscopic validation of salt forms.

Comparative Analysis: Salt Form vs. Alternatives

This section objectively compares the target molecule (Dihydrochloride salt) against its primary alternative (Free Base) and discusses solvent impacts.

Comparison 1: Dihydrochloride Salt vs. Free Base

The most significant spectroscopic difference lies in the aliphatic region (piperazine) and the exchangeable protons.

FeatureDihydrochloride (Target)Free Base (Alternative)Mechanistic Cause
Piperazine (

-CH2)
3.20 – 3.60 ppm (Broad/Multiplet)2.80 – 3.00 ppm (Triplet)Protonation of Nitrogen withdraws electron density (Deshielding).
Piperazine (

-CH2)
3.20 – 3.60 ppm (Broad/Multiplet)2.80 – 3.00 ppm (Triplet)Positive charge on distal NH2+ deshields adjacent protons.
Exchangeable Protons Distinct broad singlets at >9.0 ppm (NH2+, NH+)Indazole NH only (~13.0 ppm)Formation of ammonium salts (

).
Solubility High in Water/DMSO; Low in CDCl3High in CDCl3/Organic SolventsIonic character of the salt lattice.

Application Insight: If your spectrum shows sharp triplets at 2.9 ppm in DMSO-d6, you have likely isolated the free base , not the dihydrochloride salt.

Comparison 2: Solvent Selection (DMSO-d6 vs. MeOD/D2O)

Choosing the wrong solvent can mask the "fingerprint" of the salt form.

SolventIndazole NH (H1)Ammonium Protons (NH2+)Recommendation
DMSO-d6 Visible (~13.1 ppm)Visible (Broad, 9-10 ppm)Primary Choice for full characterization.
Methanol-d4 Disappears (Exchange)Disappears (Exchange)Secondary Choice ; only for resolution of overlapping aromatic peaks.
D2O DisappearsDisappearsAvoid for structural confirmation; useful only for solubility checks.

Detailed Spectral Assignment (DMSO-d6)

The following data represents the expected chemical shifts for 4-(piperazin-1-yl)-1H-indazole dihydrochloride.

Aromatic Region (Indazole Core)

The 4-position substitution disrupts the typical ABCD aromatic pattern, creating a specific splitting pattern for protons H5, H6, and H7.

  • H3 (s, 1H):

    
     8.10 – 8.25 ppm.[1]
    
    • Note: Appears as a sharp singlet. Characteristic of the pyrazole ring.

  • H7 (d, 1H,

    
     Hz): 
    
    
    
    7.20 – 7.35 ppm.
  • H6 (dd/t, 1H,

    
     Hz): 
    
    
    
    7.10 – 7.25 ppm.
  • H5 (d, 1H,

    
     Hz): 
    
    
    
    6.50 – 6.70 ppm.
    • Note: H5 is significantly shielded (upfield shift) compared to unsubstituted indazole due to the electron-donating resonance effect of the piperazine nitrogen at position 4.

Aliphatic Region (Piperazine Ring)

In the dihydrochloride form, the piperazine ring is often fluxional or locked in a chair conformation that broadens peaks due to the salt formation.

  • Piperazine

    
     (8H): 
    
    
    
    3.20 – 3.60 ppm.
    • Often appears as two broad multiplets or a large overlapping envelope.

    • Integration: Must integrate to 8 protons relative to the single H3 proton.

Exchangeable Region
  • Indazole NH:

    
     13.0 – 13.5 ppm (Broad singlet).
    
  • Piperazine

    
    : 
    
    
    
    9.0 – 9.8 ppm (Very broad).
    • Diagnostic: The presence of these protons confirms the salt species.

Experimental Protocol

This protocol is designed to ensure reproducibility and prevent common artifacts like "salt disproportionation" during sample prep.

Materials
  • Analyte: 4-(Piperazin-1-yl)-1H-indazole dihydrochloride (>5 mg).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).

  • Equipment: 400 MHz NMR (or higher).

Step-by-Step Methodology
  • Dry the Sample: Ensure the salt is free of residual synthesis solvents (ether/DCM) by vacuum drying. Residual solvents can overlap with piperazine peaks.

  • Preparation: Weigh 5-10 mg of sample into a clean vial.

  • Solvation: Add 0.6 mL DMSO-d6.

    • Critical Step: Vortex immediately. Dihydrochloride salts can be hygroscopic and "clump." Ensure a clear, homogeneous solution.

  • Acquisition:

    • Set temperature to 298 K (25°C).

    • Run standard 1H (16-32 scans).

    • Self-Validating Step: If peaks are extremely broad (>20 Hz linewidth), the salt may be aggregating. Heat to 313 K (40°C) to sharpen signals.

  • Processing: Calibrate TMS to 0.00 ppm or the residual DMSO quintet to 2.50 ppm.

Logic of Assignment (Decision Tree)

Use this logic flow to assign peaks when the spectrum is ambiguous (e.g., overlapping multiplets).

AssignmentLogic Start Start Assignment RegionCheck Check Region 6.0 - 8.5 ppm Start->RegionCheck AliphaticCheck Check Region 3.0 - 4.0 ppm Start->AliphaticCheck SingletCheck Is there a Singlet @ ~8.2? RegionCheck->SingletCheck H3_Assign Assign H3 (Indazole) SingletCheck->H3_Assign Yes CouplingCheck Check Coupling of other Ar-H H3_Assign->CouplingCheck H5_Assign Upfield Doublet = H5 (Shielded by N) CouplingCheck->H5_Assign Identify Shielded Proton BroadCheck Are peaks broad/deshielded? AliphaticCheck->BroadCheck SaltConfirm Confirm Piperazine 2HCl BroadCheck->SaltConfirm Yes (>3.2ppm) FreeBaseWarn Warning: Free Base Likely BroadCheck->FreeBaseWarn No (<3.0ppm)

Figure 2: Logical decision tree for spectral assignment.

References

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135400185 (Indazole derivatives). [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

Sources

Comparative

Comparing bioactivity of indazole vs azaindazole piperazine derivatives

As a Senior Application Scientist, selecting the optimal heterocyclic scaffold is rarely a matter of simple trial and error; it requires a deep understanding of electronic distribution, physicochemical properties, and ta...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal heterocyclic scaffold is rarely a matter of simple trial and error; it requires a deep understanding of electronic distribution, physicochemical properties, and target-site topology. When developing kinase inhibitors or antiviral agents, the choice between an indazole and an azaindazole core—specifically when functionalized with a piperazine moiety—can dictate the success or failure of a preclinical candidate.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the mechanistic causality behind their bioactivity, supported by field-proven experimental workflows.

Mechanistic Rationale: Scaffold & Substituent Causality

The Core: Indazole vs. Azaindazole

The indazole ring is a privileged pharmacophore, particularly in oncology, due to its ability to form robust two-point hydrogen bonds within the ATP-binding hinge region of kinases[1]. However, standard indazoles often suffer from high lipophilicity (LogP) and poor aqueous solubility.

By introducing an additional nitrogen atom into the benzene ring to form an azaindazole (e.g., 5-, 6-, or 7-azaindazole), we execute a strategic bioisosteric replacement[2]. This single atom substitution achieves three critical outcomes:

  • Reduced Lipophilicity: The extra nitrogen lowers the overall LogP, significantly enhancing aqueous solubility.

  • Altered pKa: The electron-withdrawing nature of the pyridine-like nitrogen modulates the basicity of the molecule, which can improve oral bioavailability.

  • New Interaction Vectors: The additional nitrogen acts as a novel hydrogen-bond acceptor, which can engage previously unreached residues in the target pocket or alter the dihedral angle of attached linkers[2][3].

The Appendage: The Role of Piperazine

Why is piperazine so frequently paired with these cores? Piperazine is a saturated, highly basic heterocycle. At physiological pH (7.4), the secondary or tertiary amine of the piperazine ring is predominantly protonated. This allows the molecule to form critical salt bridges with acidic residues (such as Aspartate or Glutamate) in the target protein[3]. Replacing piperazine with a neutral bioisostere, like morpholine, often results in a catastrophic loss of potency because morpholine's oxygen atom cannot hold a positive charge to maintain the electrostatic interaction[3].

Case Studies in Bioactivity & SAR

Case Study A: HPK1 Kinase Inhibition (Oncology/Immunology)

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation. Inhibiting HPK1 requires precise hinge-binding and specific pocket interactions.

In a recent high-throughput screening campaign, both standard indazole and azaindazole derivatives were identified as potent HPK1 inhibitors[3]. However, both early hits exhibited poor pharmacokinetic (PK) profiles, specifically high rat plasma clearance driven by rapid Phase II glucuronidation of the exposed N-H bond[3].

To circumvent this, researchers pivoted to a "reverse indazole" architecture coupled with a piperazine ring. The piperazine moiety proved non-negotiable: it formed a defined salt bridge with the Asp101 residue of HPK1. When piperazine was replaced with morpholine, potency plummeted >10-fold (from 2.6 nM to 34 nM) due to the loss of this critical electrostatic contact[3].

HPK1_Pathway TCR T-Cell Receptor (TCR) HPK1 HPK1 Kinase (Target) TCR->HPK1 Activation SLP76 SLP-76 (Adapter Protein) HPK1->SLP76 Phosphorylation TCell T-Cell Activation (Immune Response) SLP76->TCell Negative Regulation Inhibitor Azaindazole Piperazine Derivative Inhibitor->HPK1 Hinge Binding & Salt Bridge

Fig 1: HPK1 signaling pathway and the targeted intervention by azaindazole piperazine inhibitors.

Case Study B: ROCK-II and Antiviral Agents

Beyond HPK1, indazole-piperazine derivatives (such as SR-3677) have demonstrated exceptional potency against ROCK-II (IC50 ~3 nM) with >100-fold selectivity over PKA, driven by the piperazine's ability to enhance cell permeability and target engagement[4]. Similarly, in the development of HIV-1 attachment inhibitors, transitioning from an indole/indazole core to an azaindazole-piperazine framework (as seen in the precursors to fostemsavir) yielded superior physicochemical properties and drastically improved binding affinity to the viral gp120 protein[5].

Quantitative SAR Comparison
Compound ScaffoldLinker/AmineTargetIC50 (nM)Rat Plasma ClearanceKey Mechanistic Interaction
Standard IndazolePiperazineHPK1< 5.0High (Glucuronidation)Hinge binding (N1/N2)
Standard AzaindazolePiperazineHPK1< 5.0High (Glucuronidation)Hinge binding + H-bond acceptor
Reverse IndazolePiperazineHPK12.6Low (Stable)Salt bridge with Asp101 via N-Me
Reverse IndazoleMorpholineHPK134.0Low (Stable)Loss of salt bridge; weak VdW only

Data synthesized from HPK1 SAR optimization studies[3].

Self-Validating Experimental Protocols

To objectively evaluate the bioactivity of these derivatives, the following self-validating assay systems must be employed. A protocol is only trustworthy if its design inherently controls for false positives.

Protocol 1: TR-FRET Kinase Assay (Potency Validation)

Conjugated heterocycles like azaindazoles often exhibit auto-fluorescence, which confounds standard fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates this via a time-delayed reading.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Causality: Brij-35 is a non-ionic detergent critical for preventing the non-specific aggregation of lipophilic indazole compounds, which causes false-positive inhibition.

  • Compound Plating: Dispense the piperazine derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate.

  • Enzyme/Substrate Addition: Add the target kinase (e.g., HPK1 or ROCK-II) and the specific fluorescently labeled peptide substrate.

  • Reaction Initiation: Initiate the reaction with ATP at its apparent

    
     value. Causality: Running the assay at 
    
    
    
    ensures the system is highly sensitive to ATP-competitive hinge-binders.
  • Detection: Read the emission ratio (665 nm / 615 nm) after a 60-minute incubation. Calculate the Z'-factor; a Z' > 0.6 validates the assay's robustness.

Protocol 2: In Vitro Microsomal Stability (PK Validation)

Because indazoles and azaindazoles are highly susceptible to Phase II metabolism[3], standard Phase I stability assays are insufficient.

  • Incubation: Incubate 1 µM of the compound with rat liver microsomes (0.5 mg/mL protein) at 37°C.

  • Cofactor Addition: Add an NADPH regenerating system and Uridine 5'-diphospho-glucuronic acid (UDPGA). Causality: UDPGA is mandatory. Without it, the assay will fail to detect the rapid glucuronidation of the indazole N-H bond, leading to artificially inflated stability predictions.

  • Quenching & Analysis: Quench aliquots at 0, 15, 30, and 60 minutes with cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

    
    ).
    

Assay_Workflow Comp Compound Library FRET TR-FRET Kinase Assay Comp->FRET Primary Cell Cell-Based Efficacy FRET->Cell IC50 < 10nM PK Microsomal Stability Cell->PK Validated Lead Lead Selection PK->Lead High T1/2

Fig 2: Sequential screening workflow for validating piperazine-based kinase inhibitors.

Conclusion

The transition from an indazole to an azaindazole core is a powerful tactic to rescue poorly soluble or highly lipophilic compounds, though both scaffolds require careful monitoring for Phase II glucuronidation[2][3]. Regardless of the core chosen, the integration of a piperazine moiety frequently serves as the linchpin for high-affinity target engagement. By providing a protonated amine at physiological pH, piperazine establishes the electrostatic salt bridges necessary to drive single-digit nanomolar potency[3][4].

References

  • Identification of Potent Reverse Indazole Inhibitors for HPK1.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors.
  • Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. Semantic Scholar.

Sources

Validation

A Senior Application Scientist's Guide to HPLC Analysis of 4-(Piperazin-1-yl)-1H-indazole dihydrochloride

For researchers and drug development professionals, establishing a robust and reliable analytical method for novel chemical entities is a cornerstone of any successful project. This guide provides a comprehensive referen...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, establishing a robust and reliable analytical method for novel chemical entities is a cornerstone of any successful project. This guide provides a comprehensive reference for determining and understanding the High-Performance Liquid Chromatography (HPLC) retention time of 4-(Piperazin-1-yl)-1H-indazole dihydrochloride. We will delve into the physicochemical properties of this molecule, propose validated starting methods, and explore how chromatographic parameters can be modulated to optimize its separation.

Understanding the Analyte: Physicochemical Properties

Before developing an HPLC method, it is crucial to understand the properties of the analyte, 4-(Piperazin-1-yl)-1H-indazole dihydrochloride. This knowledge allows us to anticipate its behavior under various chromatographic conditions.

PropertyValueSource
Molecular Formula C₁₁H₁₅Cl₂N₄[1]
Molecular Weight 271.17 g/mol (dihydrochloride salt)[1]
Structure A fused benzene and pyrazole ring (indazole) with a piperazine substituent.[2]
pKa (Indazole) ~1.04 (for protonation) and ~13.86 (for deprotonation)[3]
Calculated logP 1.9 (for the free base)[2]
Form Typically a solid hydrochloride salt.

The key takeaways from these properties are the presence of two basic nitrogen centers in the piperazine ring and the indazole moiety. The piperazine group, in particular, will be protonated at acidic to neutral pH, making the molecule positively charged. This characteristic is a critical factor in HPLC method development, as it can lead to interactions with residual silanols on standard silica-based C18 columns, often resulting in poor peak shape (tailing). The indazole ring system itself is aromatic and contributes to the molecule's retention on reversed-phase columns.[3]

Recommended HPLC Methods and Expected Retention Behavior

Given the basic nature of 4-(Piperazin-1-yl)-1H-indazole dihydrochloride, a standard reversed-phase HPLC method needs to be carefully selected to ensure good peak shape and reproducibility. Below are two recommended starting methods, one with a traditional C18 column and appropriate mobile phase modifiers, and a second with a more advanced column chemistry designed to mitigate issues with basic analytes.

Method 1: Traditional C18 with an Ion-Pairing Agent

This method is a robust starting point using widely available columns and reagents.

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Rationale: The use of TFA as an ion-pairing agent is crucial here. The trifluoroacetate anion will pair with the protonated analyte, masking its positive charge and reducing interactions with the stationary phase's silanol groups. This results in a more symmetrical peak. The gradient from a low to a high concentration of acetonitrile will elute the compound based on its hydrophobicity.

Method 2: Charged Surface Hybrid (CSH) C18 Column

Modern column technologies offer alternatives that provide excellent peak shape for basic compounds without the need for strong ion-pairing agents, which can be beneficial for subsequent mass spectrometry analysis.[4]

  • Column: Charged Surface Hybrid (CSH) C18, 3.5 µm, 4.6 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% to 80% B over 10 minutes

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

Rationale: CSH columns have a low level of positive charge on the surface of the stationary phase.[4] This charge repulsion between the stationary phase and the protonated basic analyte minimizes secondary interactions, leading to sharper, more symmetrical peaks even with a weaker acid like formic acid in the mobile phase.[4]

Comparative Retention Time and Selectivity

Below is a table summarizing the expected performance of these two methods. The exact retention time will depend on the specific HPLC system used, but the relative behavior should be consistent.

ParameterMethod 1 (Traditional C18 with TFA)Method 2 (CSH C18 with Formic Acid)
Expected Retention Time Mid-to-late eluting, dependent on gradientMid-eluting, potentially earlier than Method 1 due to some charge repulsion
Peak Shape Good, due to ion-pairingExcellent, due to charge repulsion
MS Compatibility Poor, TFA is an ion-suppressing agentExcellent, formic acid is MS-friendly
Column Longevity GoodExcellent, stable at low pH

Experimental Protocols

Standard Preparation
  • Accurately weigh approximately 5 mg of 4-(Piperazin-1-yl)-1H-indazole dihydrochloride reference standard.

  • Dissolve the standard in a suitable solvent. A good starting point is a 50:50 mixture of acetonitrile and water.

  • Dilute to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC System Setup and Execution
  • Equilibrate the chosen column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • Set the column oven to the specified temperature.

  • Set the UV detector to the desired wavelength.

  • Inject the prepared standard solution.

  • Run the gradient program as defined in the method.

  • Analyze the resulting chromatogram for retention time, peak area, and peak symmetry.

Visualizing the Workflow

HPLC Method Development Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reference Standard B Dissolve in Diluent A->B C Dilute to Final Concentration B->C D Filter Sample C->D E System Equilibration D->E F Inject Sample E->F G Gradient Elution F->G H UV Detection G->H I Integrate Peak H->I J Determine Retention Time I->J K Assess Peak Shape I->K Retention_Factors cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase cluster_other Other Parameters RT Retention Time MP_Strength Organic Solvent % MP_Strength->RT Inverse Effect MP_pH pH MP_pH->RT Complex Effect on Basic Compounds SP_Chem Column Chemistry (C18, CSH, etc.) SP_Chem->RT Significant Effect SP_Length Column Length SP_Length->RT Direct Effect FlowRate Flow Rate FlowRate->RT Inverse Effect Temp Temperature Temp->RT Inverse Effect

Caption: Key parameters affecting the HPLC retention time of an analyte.

Conclusion

While a single, universal retention time for 4-(Piperazin-1-yl)-1H-indazole dihydrochloride cannot be stated due to its dependency on the specific HPLC system and conditions, this guide provides a robust framework for its determination. By understanding the molecule's physicochemical properties, particularly its basic nature, researchers can select an appropriate column and mobile phase to achieve a reliable and reproducible separation. The provided starting methods, utilizing both traditional and modern column technologies, offer excellent points for initiating method development. Subsequent optimization of parameters such as gradient slope, flow rate, and temperature will allow for fine-tuning the retention time to suit the specific needs of the analytical workflow, whether for purity assessment, pharmacokinetic studies, or quality control.

References
  • Computational methods for analysis and inference of kinase/inhibitor relationships - PMC.
  • Overcoming LC Analytical Challenges in Small Molecule Kinase Inhibitor Development. Waters.
  • 4-(Piperazin-1-yl)-1H-indazole hydrochloride | 2438900-68-4 - Sigma-Aldrich.
  • Identifying small molecule probes for kinases by chemical proteomics - mediaTUM.
  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - MDPI.
  • 4-(Piperazin-1-yl)-1H-indazole | C11H14N4 | CID - PubChem - NIH.
  • 4-(Piperazin-1-yl)-1H-indazole hydrochloride - Advanced ChemBlocks.
  • 4-(piperazin-1-yl)-1H-indole | C12H15N3 | CID 594590 - PubChem.
  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • ISSN: 0975-8585 July – September 2012 RJPBCS Volume 3 Issue 3 Page No. 705 - Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Drug Name 4-(piperazin-1-yl)-1H-indole Synonyms - Therapeutic Target Database.
  • CN107805221A - Method for preparing 1H-indazole derivative - Google Patents.
  • Discovery and synthesis of novel indazole derivatives - Benchchem.
  • Indazole - Wikipedia.
  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides - MDPI.
  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD.
  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
  • 105684-53-5|4-(Piperazin-1-yl)-1H-indazole - BLDpharm.
  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SOME AZOLES IN PHARMACEUTICAL PREPARATION. International Journal Of. Pharmaceutical Sciences And Research.
  • pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB).
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC.
  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection | Request PDF - ResearchGate.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR.
  • PIPERAZINE DIHYDROCHLORIDE - precisionFDA.
  • 4-Piperazin-1-ylbutan-1-ol dihydrochloride AldrichCPR | Sigma-Aldrich.
  • 1h-indazole, 3-(4-methyl-1-piperazinyl)-6-nitro-, monohydrochloride - PubChemLite.

Sources

Comparative

A Senior Application Scientist's Comparative Guide to Purity Validation of 4-(Piperazin-1-yl)-1H-indazole dihydrochloride

Introduction: The Imperative of Purity in Active Pharmaceutical Ingredients (APIs) In the landscape of drug development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Active Pharmaceutical Ingredients (APIs)

In the landscape of drug development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. Impurities can arise from various stages, including synthesis, degradation, or storage, and may possess undesirable pharmacological or toxicological properties. Therefore, the rigorous validation of an API's purity using orthogonal and robust analytical methods is a non-negotiable requirement mandated by global regulatory bodies like the FDA and EMA.[1][2]

This guide focuses on 4-(Piperazin-1-yl)-1H-indazole dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will provide an in-depth exploration of elemental analysis as a primary method for confirming its stoichiometric composition and, by extension, its purity. Furthermore, we will present a comparative analysis with two powerful alternative techniques: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is designed for researchers, analytical scientists, and quality control professionals, offering both theoretical grounding and practical, field-proven protocols.

Part 1: Elemental Analysis (EA) – A Fundamental Assessment of Stoichiometry

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone technique for characterizing new chemical entities.[3][4] It provides a fundamental, quantitative measure of the mass percentages of key elements in a pure sample. For a salt form like a dihydrochloride, the analysis is extended to include the counter-ion (in this case, chlorine), confirming the precise molecular formula and the salt stoichiometry.

The Causality Behind Using Elemental Analysis

The principle of elemental analysis is elegantly straightforward: a sample is combusted at high temperatures in an oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, N₂, etc.).[3][5] These gases are then separated and quantified by detectors, such as thermal conductivity or infrared cells. The power of this technique lies in its directness. It doesn't measure a secondary property; it measures the fundamental elemental makeup of the molecule. A significant deviation between the experimentally determined elemental percentages and the theoretically calculated values is a direct indication of impurities, such as residual solvents, inorganic salts, or incorrect salt stoichiometry. For hydrochloride salts, it's crucial to ensure complete conversion and capture of the resulting hydrogen chloride, or to analyze chlorine by other means, to validate the salt ratio.

Theoretical Composition of 4-(Piperazin-1-yl)-1H-indazole dihydrochloride
  • Molecular Formula: C₁₁H₁₄N₄ · 2HCl → C₁₁H₁₆Cl₂N₄

  • Molecular Weight: 275.18 g/mol

  • Theoretical Elemental Percentages:

    • Carbon (C): 48.01%

    • Hydrogen (H): 5.86%

    • Nitrogen (N): 20.36%

    • Chlorine (Cl): 25.77%

An acceptable result, as per many journal and regulatory standards, must fall within ±0.4% of these theoretical values.[6]

Experimental Workflow: Elemental Analysis

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Accurately weigh ~2-3 mg of sample Encapsulate 2. Encapsulate in tin or silver foil Sample->Encapsulate Combustion 3. High-temperature combustion (~900-1000°C) in O₂ stream Encapsulate->Combustion Introduce to Analyzer Reduction 4. Reduction of combustion gases Combustion->Reduction Separation 5. Gas separation (GC column) Reduction->Separation Detection 6. Detection by TCD (Thermal Conductivity Detector) Separation->Detection Integration 7. Signal integration and calibration Detection->Integration Calculation 8. Calculate %C, %H, %N Integration->Calculation Comparison 9. Compare with theoretical values Calculation->Comparison HPLC_Workflow cluster_prep Preparation cluster_analysis Chromatographic Separation cluster_data Data Analysis MobilePhase 1. Prepare and degas mobile phase Injection 3. Inject sample onto HPLC system MobilePhase->Injection SamplePrep 2. Accurately prepare sample solution (e.g., 0.5 mg/mL) SamplePrep->Injection Separation 4. Separation on C18 column Injection->Separation Detection 5. UV Detection (e.g., 254 nm) Separation->Detection Chromatogram 6. Obtain chromatogram Detection->Chromatogram Integration 7. Integrate all peaks Chromatogram->Integration PurityCalc 8. Calculate purity (% Area) Integration->PurityCalc qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Analysis Weighing 1. Accurately weigh analyte and internal standard Dissolving 2. Dissolve mixture in a known volume of deuterated solvent Weighing->Dissolving Acquisition 3. Acquire ¹H NMR spectrum under quantitative conditions (long T1) Dissolving->Acquisition Transfer to NMR tube Processing 4. Process spectrum (phasing, baseline correction) Acquisition->Processing Integration 5. Integrate non-overlapping peaks of analyte and standard Processing->Integration PurityCalc 6. Calculate purity using the qNMR equation Integration->PurityCalc

Sources

Validation

Structural differences between 4-piperazinyl and 5-piperazinyl indazoles

As a Senior Application Scientist specializing in neuropharmacological drug design, I frequently evaluate the subtle structure-activity relationship (SAR) cliffs that dictate a molecule's progression from a screening hit...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in neuropharmacological drug design, I frequently evaluate the subtle structure-activity relationship (SAR) cliffs that dictate a molecule's progression from a screening hit to a viable clinical candidate. When developing antagonists for the 5-Hydroxytryptamine-6 (5-HT6) receptor—a major therapeutic target for cognitive enhancement in Alzheimer's disease and schizophrenia—the indazole scaffold is highly privileged.

However, the specific regiochemistry of the basic amine appendage on the indazole core dictates the molecule's fate. This guide provides an objective, data-driven comparison between 4-piperazinyl and 5-piperazinyl indazoles , detailing the mechanistic causality behind their performance disparities and providing the self-validating experimental protocols required to quantify these differences in the laboratory.

Mechanistic Causality: The Asp106 (D3.32) Interaction

The 5-HT6 receptor binding pocket is characterized by a highly conserved aspartic acid residue, Asp106 (also known as D3.32), located in Transmembrane Helix 3 (TM3)[1]. For an indazole-based sulfonamide to act as a potent 5-HT6 antagonist, the basic nitrogen of its piperazine ring must form a charge-assisted hydrogen bond (salt bridge) with the carbonyl group of Asp106[2].

  • The 5-Piperazinyl Advantage: Placing the piperazine ring at the C-5 position of the indazole core (e.g., WAY-255315 / SAM-315) projects the basic amine at the exact optimal vector to interact with Asp106 (distance ~1.9 Å)[1]. This alignment simultaneously allows the arylsulfonyl moiety to anchor securely within the hydrophobic cleft formed by Phe284 and Phe285 in TM5 and TM6[3].

  • The 4-Piperazinyl Cliff: Shifting the piperazine to the C-4 position fundamentally alters the trajectory of the basic amine. This misalignment increases the distance to Asp106, weakening the critical salt bridge, and introduces steric clashes with the receptor's binding cavity, resulting in a precipitous drop in binding affinity[4].

BindingLogic cluster_Receptor 5-HT6 Receptor Pocket cluster_Ligands Indazole Regioisomers Asp106 Asp106 (D3.32) Transmembrane Helix 3 Hydrophobic Hydrophobic Cleft (TM5 / TM6) Ligand5 5-Piperazinyl Indazole (Optimal Trajectory) Ligand5->Asp106 Ideal Salt Bridge (Ki ~ 1.1 nM) Ligand5->Hydrophobic Stable π-π Stacking Ligand4 4-Piperazinyl Indazole (Steric Misalignment) Ligand4->Asp106 Weakened Bond / Steric Clash

Fig 1: Mechanistic binding comparison between 5-piperazinyl and 4-piperazinyl indazoles at the 5-HT6 receptor.

Structural & Performance Comparison

Extensive SAR studies on arylsulfonyl indazoles confirm that the 5-piperazinyl derivative defines the optimal positional geometry[5]. When the piperazine is moved to the 4-position (or 6-position), the compounds exhibit significantly decreased potency[4].

Below is a quantitative summary of the performance metrics comparing these regioisomers:

Metric / Property5-Piperazinyl Indazoles (e.g., WAY-255315)4-Piperazinyl IndazolesCausality / Rationale
5-HT6 Receptor Affinity (

)
~1.1 nM [5]> 50 nM [4]Optimal vs. suboptimal vector alignment for the Asp106 salt bridge.
Functional Antagonism (

)
4.6 - 13 nM [5]Weak / Inactive High affinity translates to potent functional blockade of cAMP accumulation.
Pharmacophore Alignment IdealSteric Hindrance4-position substitution causes clashing with the TM3/TM5 interface.
In Vivo Efficacy High (Brain penetrant, >50% oral bioavailability)[5]Not pursuedPoor primary target affinity precludes downstream pharmacokinetic optimization.

Experimental Protocol: Self-Validating Radioligand Binding Assay

To objectively quantify the structural superiority of the 5-position over the 4-position, a competitive radioligand binding assay must be employed.

Causality in Experimental Design: We utilize


-Ro 63-0563, a highly selective 5-HT6 radioligand, rather than the non-selective 

-LSD. This eliminates off-target background noise from other serotonergic receptors endogenous to the host cell line, ensuring the calculated affinity is exclusively 5-HT6 mediated.
Step-by-Step Methodology
  • Membrane Isolation: Harvest HEK293 cells stably expressing the human 5-HT6 receptor. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 30 minutes.

    • Causality: Isolating the membrane fraction removes cytosolic enzymes that could artificially degrade the test compounds and concentrates the receptor density (

      
      ).
      
  • Competitive Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM

    
    -Ro 63-0563, and varying concentrations (
    
    
    
    to
    
    
    M) of the test indazoles (4-piperazinyl vs. 5-piperazinyl). Incubate at 37°C for 60 minutes to reach equilibrium.
  • Rapid Vacuum Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand adhesion. Wash 3x with ice-cold buffer to remove unbound ligand.

  • Liquid Scintillation Counting: Extract filters into scintillation vials, add scintillation cocktail, and count beta emissions.

  • Data Analysis: Calculate the

    
     using non-linear regression. Convert 
    
    
    
    to the absolute affinity constant (
    
    
    ) using the Cheng-Prusoff equation:
    
    
    .
Self-Validation Checkpoints (E-E-A-T)

To ensure this protocol acts as a self-validating system, the following controls are mandatory:

  • Non-Specific Binding (NSB) Thresholding: Include control wells containing 10 µM methiothepin. This saturates all 5-HT6 receptors, allowing the subtraction of radioligand bound non-specifically to the plastic or lipid bilayer.

  • Reference Standard Normalization: Run WAY-255315 (SAM-315) in parallel as a positive control. The assay is only valid if the

    
     of WAY-255315 resolves to ~1.1 nM[5].
    

AssayWorkflow Step1 1. Membrane Isolation (HEK293-h5HT6 Cells) Step2 2. Competitive Incubation ([3H]-Ro 63-0563 + Test Ligand) Step1->Step2 Step3 3. Rapid Vacuum Filtration (PEI-treated GF/B Filters) Step2->Step3 Step4 4. Liquid Scintillation (Beta Emission Counting) Step3->Step4 Step5 5. Cheng-Prusoff Conversion (IC50 to Ki Calculation) Step4->Step5

Fig 2: Self-validating high-throughput radioligand binding workflow for 5-HT6 affinity profiling.

Conclusion

The structural difference between 4-piperazinyl and 5-piperazinyl indazoles is not merely topological; it represents a critical SAR cliff in neuropharmacological drug design. The 5-position provides the exact geometric vector required for the piperazine amine to form a stabilizing salt bridge with Asp106 (D3.32) in the 5-HT6 receptor[1]. Consequently, 5-piperazinyl indazoles yield highly potent, brain-penetrant antagonists, whereas 4-piperazinyl variants suffer from steric misalignment and drastically reduced affinity[4]. For drug development professionals targeting 5-HT6, the C-5 substitution pattern is the definitive starting point for lead optimization.

References

  • Title: 5-Piperazinyl-3-sulfonylindazoles as Potent and Selective 5-Hydroxytryptamine-6 Antagonists | Journal of Medicinal Chemistry Source: ACS Publications URL: [5]

  • Title: 5-Piperazinyl-3-sulfonylindazoles as Potent and Selective 5-Hydroxytryptamine-6 Antagonists (Full Text) Source: ACS Publications URL: [4]

  • Title: Investigation of the Structure Requirement for 5-HT6 Binding Affinity of Arylsulfonyl Derivatives: A Computational Study Source: PMC (National Institutes of Health) URL: [1]

  • Title: Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity Source: MDPI URL: [2]

  • Title: First-in-Class Selenium-Containing Potent Serotonin Receptor 5-HT6 Agents with a Beneficial Neuroprotective Profile against Alzheimer's Disease Source: ACS Publications URL: [3]

Sources

Comparative

Reference standards for 4-(Piperazin-1-yl)-1H-indazole dihydrochloride analysis

Reference Standards for 4-(Piperazin-1-yl)-1H-indazole Dihydrochloride Analysis: A Comparative Analytical Guide Executive Summary: The Criticality of the Indazole Core In the landscape of kinase inhibitor development—spe...

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standards for 4-(Piperazin-1-yl)-1H-indazole Dihydrochloride Analysis: A Comparative Analytical Guide

Executive Summary: The Criticality of the Indazole Core

In the landscape of kinase inhibitor development—specifically targeting ROCK-II (Rho-associated protein kinase), PARP (Poly ADP-ribose polymerase), and 5-HT receptors —the moiety 4-(Piperazin-1-yl)-1H-indazole (CAS 105684-53-5 for free base; 2438900-68-4 for dihydrochloride) serves as a high-value pharmacophore.[1] Its structural rigidity and hydrogen-bonding capability make it ideal for the ATP-binding pockets of kinases.[1]

However, analytical characterization of this intermediate presents unique challenges:

  • Regioisomerism: The piperazine ring can theoretically attach at the 4, 5, 6, or 7 positions of the indazole during synthesis (e.g., via Buchwald-Hartwig amination).[1] Distinguishing the 4-isomer from the 5- or 6-isomers requires high-resolution chromatography.[1]

  • Salt Stoichiometry: The dihydrochloride (2HCl) salt form is preferred for solubility but is prone to hygroscopicity and non-stoichiometric acid content (e.g., 1.5 HCl vs. 2.0 HCl), drastically affecting potency calculations.[1]

  • Genotoxicity (Nitrosamines): As a secondary amine, the piperazine ring is a direct precursor to N-nitroso impurities (NDSRIs) if exposed to nitrosating agents, a critical concern under ICH M7 guidelines.[1]

This guide compares the performance of Certified Reference Materials (CRMs) against Secondary Standards and Research Grade Chemicals , demonstrating why "purity" on a label is insufficient for GMP release testing.

Comparative Analysis: Reference Standard Grades

The choice of reference standard dictates the accuracy of your quantitation. The following table contrasts the three primary tiers of standards available for this compound.

FeatureTier 1: Certified Reference Material (CRM) Tier 2: Secondary Analytical Standard Tier 3: Research Grade / In-House
Primary Use Method Validation, Calibration of Secondary Stds.[1]Routine QC Release, Stability Testing.Early Discovery, Synthesis Optimization.
Traceability SI-Traceable (NIST/BIPM).[1] ISO 17034 Accredited.Traceable to the CRM or Primary Standard.Vendor COA only (often non-traceable).[1]
Potency Assignment Mass Balance (

).[1]
Assayed against CRM (HPLC w/ Response Factor).Area % (HPLC) – Dangerous for salts.[1]
Salt Verification Quantitative Ion Chromatography (IC) or Titration.[1]Assumed theoretical or qualitative test.[2][3]Often ignored; assumed 2.0 HCl.
Regioisomer Purity qNMR + Orthogonal HPLC (Phenyl-Hexyl + C18).HPLC (Single method).[1][2]HPLC (Low resolution).
Uncertainty Explicitly calculated (e.g.,

).[1]
Not usually provided.Unknown.

Scientist's Insight:

Never use a Tier 3 "Research Grade" chemical for potency assignment of a salt. A "98%" purity by HPLC Area% ignores the weight of water and excess HCl. If your material is actually 1.8 HCl and 5% water, your potency is significantly lower than the label suggests, leading to OOS (Out of Specification) results in drug product manufacturing.[1]

Technical Deep Dive: The Analytical Workflow

To qualify a Primary Reference Standard for 4-(Piperazin-1-yl)-1H-indazole dihydrochloride, a self-validating "Mass Balance" approach is required.[1]

A. The Regioisomer Challenge (HPLC)

Separating the 4-isomer from the 5- and 6-isomers is difficult due to their identical mass and similar polarity.[1]

  • Column Choice: A standard C18 often fails to resolve these. A Phenyl-Hexyl or PFP (Pentafluorophenyl) column utilizes

    
     interactions with the indazole ring, offering superior selectivity.[1]
    
  • Mobile Phase: High pH (Ammonium Bicarbonate, pH 9.[1]0) is preferred to keep the piperazine deprotonated and reduce peak tailing, or a highly acidic mobile phase (0.1% TFA) to fully protonate both nitrogens.[1]

B. Salt Stoichiometry (Ion Chromatography)

The "dihydrochloride" label implies two moles of HCl per mole of base.

  • Method: Ion Chromatography (Conductivity detection).[1]

  • Calculation:

    
    .[1]
    
  • Failure Mode: If the result is 20%, the material is likely a mixture of mono- and dihydrochloride, or wet.

C. Workflow Visualization

AnalyticalWorkflow Start Raw Material 4-(Piperazin-1-yl)-1H-indazole 2HCl ID Identity Confirmation (1H-NMR, IR, MS) Start->ID Purity Chromatographic Purity (HPLC-UV @ 240nm) ID->Purity Regio Regioisomer Check (Phenyl-Hexyl Column) Purity->Regio Critical Step Regio->Start Fail: Isomer Mix Salt Counterion Quantitation (Ion Chromatography for Cl-) Regio->Salt Volatiles Volatiles (TGA / KF / GC-HS) Salt->Volatiles Calc Potency Calculation (Mass Balance) Volatiles->Calc

Figure 1: Analytical workflow for the qualification of a Primary Reference Standard. Note the specific "Regioisomer Check" step, crucial for indazole derivatives.

Experimental Protocols

Protocol 1: HPLC Purity & Regioisomer Separation

This method is designed to separate the 4-piperazinyl isomer from potential 5-/6- isomers.[1]

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl,

    
    , 
    
    
    
    .[1]
  • Mobile Phase A:

    
     Ammonium Bicarbonate (pH 9.0).[1]
    
  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0 min: 5% B

    • 15 min: 30% B

    • 20 min: 90% B

    • 25 min: 90% B

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (Indazole 
    
    
    
    ).[1]
  • Temperature:

    
    .
    
  • Acceptance Criteria: Resolution (

    
    ) between 4-isomer and nearest regioisomer 
    
    
    
    .
Protocol 2: Potency Calculation (Mass Balance)

Do not rely on "As Is" purity. Calculate the Assay (Dry Basis) and Assay (As Is) using the following formula:


[1]

Note: For the dihydrochloride salt, ensure the "Salt Correction" accounts for the measured Chloride content vs. the theoretical.

Safety & Handling (E-E-A-T)

  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Weighing must be performed in a humidity-controlled glove box or using a closed weighing vessel.[1] Exposure to air can increase water content by 2-5% in minutes, invalidating the standard's assigned potency.

  • Nitrosamine Risk: Avoid using this standard in the presence of nitrite sources (e.g., sodium nitrite, nitric acid) during analysis, as N-nitroso-4-(piperazin-1-yl)-1H-indazole can form rapidly.[1]

References

  • European Medicines Agency (EMA). ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] (2017).[1] Link

  • Feng, Y., et al. "Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II." Bioorganic & Medicinal Chemistry Letters, 17(8), 2355-2360 (2007).[1] Link

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs.[4][5] (2021).[1] Link

  • PubChem. Compound Summary: 4-(Piperazin-1-yl)-1H-indazole.[1][6] National Library of Medicine. Link[1]

  • Severina, H. I., et al. "Development of HPLC determination of related substances in a new CNC agent." Journal of Pharmaceutical Sciences and Research, (2017).[1] (Demonstrates HPLC separation of piperazinyl-indazoles). Link

Sources

Validation

Comparative FTIR Spectral Analysis: Indazole-Derivative Dihydrochloride Salts vs. Free Base Forms

Topic: Comparative FTIR Spectral Analysis of Indazole-Derivative Dihydrochloride Salts Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative FTIR Spectral Analysis of Indazole-Derivative Dihydrochloride Salts Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

In early-stage drug development, indazole scaffolds are ubiquitous in kinase inhibitors and GPCR ligands. While the free base forms of these molecules often exhibit poor aqueous solubility, their dihydrochloride (2HCl) salts are engineered to enhance bioavailability and dissolution rates. However, the formation of a stoichiometric 2HCl salt is non-trivial; it requires the protonation of both the strongly basic side-chain amine (e.g., piperazine, piperidine) and the weakly basic indazole core (


).

This guide provides an objective, data-driven comparison of the FTIR spectral characteristics of indazole-derivative 2HCl salts versus their free base and monohydrochloride counterparts. It establishes a self-validating protocol for confirming salt formation, assessing phase purity, and detecting hydrolytic instability.

Technical Deep Dive: The Spectroscopic Signature of Protonation

To accurately interpret the FTIR data, one must understand the structural causality behind the spectral shifts. A generic "Indazole Dihydrochloride" usually refers to a molecule containing a basic amine tail attached to an indazole core (e.g., 3-(piperidin-4-yl)-1H-indazole).

Protonation Sites and Vibrational Modes[1]
  • Primary Site (Side Chain): The aliphatic amine (piperidine/piperazine) has a

    
    . Upon salt formation, the lone pair is protonated (
    
    
    
    ), leading to the disappearance of Bohlmann bands (C-H stretches affected by lone pair anti-periplanar interaction) and the appearance of broad ammonium bands.
  • Secondary Site (Indazole Ring): The indazole

    
     nitrogen is weakly basic. In a dihydrochloride salt, this site is protonated, disrupting the aromatic 
    
    
    
    -system. This results in significant shifts in the
    
    
    and
    
    
    ring stretching vibrations, often serving as the definitive marker for the "2HCl" stoichiometry versus a monohydrochloride.
Comparative Spectral Data

The following table summarizes the diagnostic bands distinguishing the Free Base from the Dihydrochloride Salt.

Spectral RegionVibrational ModeFree Base (Frequency

)
Dihydrochloride Salt (Frequency

)
Diagnostic Note
High Frequency

(Indazole)

(Sharp/Structured)
Masked / Broad The sharp indazole N-H is often obscured by the massive ammonium envelope in the salt.
High Frequency

(Ammonium)
Absent

(Very Broad)
The "Salt Blob." A wide, jagged absorption band indicative of ionic H-bonding networks (

).
Fingerprint

(Ring)


Protonation of the indazole ring (

) typically blue-shifts this band due to kinematic coupling, though electronic effects can vary.
Fingerprint

(Aromatic)


Slight shift and intensity change due to loss of ring aromaticity/electron density upon protonation.
Fingerprint

(Bending)


In-plane bending modes shift to higher frequencies upon salt formation.
Low Frequency

(Side chain)

Shifted/Split Specific to the linker (e.g., piperidine ring breathing modes change).

Experimental Protocol: Self-Validating Characterization

To ensure data integrity (Trustworthiness), use this protocol which minimizes sampling errors common with hygroscopic salts.

Methodology: ATR-FTIR

Why ATR? Traditional KBr pellets are discouraged for hydrochloride salts because high pressure can induce ion exchange (


), shifting peaks and invalidating the comparison.

Step-by-Step Workflow:

  • Instrument Purge: Purge the FTIR bench with dry nitrogen for 15 minutes to eliminate atmospheric water vapor (critical for hygroscopic 2HCl salts).

  • Background Scan: Collect a 64-scan background of the clean Diamond/ZnSe crystal.

  • Sample Deposition:

    • Free Base: Place ~5 mg of powder; apply high pressure clamp to ensure contact.

    • 2HCl Salt: Place ~5 mg of powder; apply moderate pressure. Caution: Excessive pressure on hygroscopic salts can force lattice water into the spectral path, creating false "hydrate" peaks.

  • Acquisition: Collect 64 scans at

    
     resolution.
    
  • Validation Check: Look for the

    
     doublet (
    
    
    
    ). If significant, re-purge and re-acquire.
Stability & Hygroscopicity Stress Test

Indazole 2HCl salts are prone to deliquescence. Perform this rapid stress test:

  • Expose the salt sample to ambient air (RH > 50%) on the ATR crystal.

  • Collect spectra every 2 minutes for 10 minutes.

  • Fail Criteria: Appearance of broad water bands at

    
     and a "scissor" bending mode at 
    
    
    
    indicates instability.

Decision Logic & Visualization

The following diagram illustrates the logical pathway for identifying and validating the salt form using FTIR data.

SaltIdentification Start Unknown Indazole Sample CheckRegion1 Check 2400-3000 cm⁻¹ Region Start->CheckRegion1 IsBroad Is there a broad 'Ammonium Envelope'? CheckRegion1->IsBroad FreeBasePath Sharp peaks only (C-H stretches) IsBroad->FreeBasePath No SaltPath Broad, jagged absorption IsBroad->SaltPath Yes LikelyBase Likely Free Base FreeBasePath->LikelyBase CheckFingerprint Check C=N Region (1600-1650 cm⁻¹) SaltPath->CheckFingerprint ShiftCheck Is C=N shifted >10 cm⁻¹ vs Reference Base? CheckFingerprint->ShiftCheck MonoSalt Likely Monohydrochloride (Only side-chain protonated) ShiftCheck->MonoSalt No / Minor Shift DiSalt Likely Dihydrochloride (Ring + Side-chain protonated) ShiftCheck->DiSalt Yes (Distinct Shift) Validation Perform Hygroscopicity Stress Test DiSalt->Validation

Caption: Logic flow for distinguishing Indazole Free Base, Monohydrochloride, and Dihydrochloride salts via FTIR spectral markers.

References

  • Oomens, J., et al. (2006). "An infrared spectroscopic study of protonated and cationic indazole." International Journal of Mass Spectrometry, 249, 199-205.

  • Sperry, J. B., et al. (2021). "Salt Selection in Drug Development: The Indazole Case Study." Journal of Pharmaceutical Sciences, 110(5), 2134-2145.
  • NIST Chemistry WebBook. "Infrared Spectrum of 1-(3-Aminopropyl)imidazole" (Analogous N-heterocycle/amine salt data).

  • ChemScene. "3-(Piperidin-2-yl)-2H-indazole dihydrochloride Product Data."

  • BenchChem. "Technical Deep Dive: Buclizine Free-Base Versus Hydrochloride Salt." (Comparative methodology reference).

Comparative

Comparative Guide: Binding Affinity (IC50) of Piperazine-Indazole Analogs

Focus Application: Rho-Associated Kinase (ROCK-II) Inhibition[1][2][3] Executive Summary The piperazine-indazole scaffold represents a privileged structure in medicinal chemistry, serving as a robust bioisostere for isoq...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Application: Rho-Associated Kinase (ROCK-II) Inhibition[1][2][3]

Executive Summary

The piperazine-indazole scaffold represents a privileged structure in medicinal chemistry, serving as a robust bioisostere for isoquinoline-based inhibitors.[1] While this core is utilized in GPCR modulation (specifically 5-HT1A/2A antagonism), its most critical application lies in the inhibition of Rho-associated protein kinase (ROCK) .[1]

This guide objectively compares the binding affinity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) of second-generation piperazine-indazole analogs against the clinical standard, Fasudil . Our analysis focuses on the SR-series  (Feng et al.), demonstrating how specific substitutions at the piperazine tail modulate affinity from micromolar to low-nanomolar ranges.[1]

Key Takeaway: The transition from an isoquinoline core (Fasudil) to an indazole core, coupled with hydrophobic N-substitutions on the piperazine ring, improves ROCK-II affinity by approximately 10 to 20-fold (SR-1459 vs. Fasudil).[1]

Structural Basis of Affinity

To interpret the IC50 data, one must understand the binding mode. The indazole moiety functions as the ATP-competitive hinge binder , forming critical hydrogen bonds with the kinase backbone (typically Met156/Glu154 in ROCK-II).[1] The piperazine ring acts as a rigid linker, directing the "tail" substituents into the solvent-exposed region or adjacent hydrophobic pockets.

Figure 1: SAR Logic & Interaction Map

SAR_Logic Core Indazole Core (Hinge Binder) Linker Piperazine Ring (Rigid Spacer) Core->Linker C5 Attachment Target ROCK-II Binding Pocket Core->Target H-Bonds (Met156) Tail N-Substituent (R) (Selectivity/Potency) Linker->Tail N1 Substitution Linker->Target Orientation Control Tail->Target Hydrophobic Interaction (Critical for <20nM IC50)

Caption: Structural decomposition of the piperazine-indazole scaffold. The "Tail" modification is the primary driver for the affinity shifts observed in the comparative data below.

Comparative Analysis: Binding Affinity ( )

The following data synthesizes experimental results from standardized kinase inhibition assays (ATP concentration at


).
Table 1: Potency Landscape of Piperazine-Indazole Analogs
Compound IDCore StructureR-Substituent (Piperazine Tail)ROCK-II

(nM)
Fold Improvement vs. Fasudil
Fasudil IsoquinolineHomopiperazine (Reference)358 nM 1.0x (Baseline)
SR-899 IndazoleAlkyl-hydroxy100 nM 3.6x
SR-715 IndazoleAlkyl-amino80 nM 4.5x
SR-1459 IndazolePhenyl-substituted 13 nM 27.5x
Technical Interpretation
  • Indazole vs. Isoquinoline: Replacing the isoquinoline (Fasudil) with indazole generally improves H-bond donor capability at the hinge region, providing a baseline boost in affinity.[1]

  • The "Phenyl" Effect (SR-1459): The dramatic drop in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (from 80 nM to 13 nM) upon introducing a phenyl group at the piperazine tail indicates the capture of a specific hydrophobic pocket within the ROCK-II active site that alkyl chains (SR-715) cannot access.
    
  • Selectivity Warning: While SR-1459 is the most potent, researchers must note that increasing lipophilicity (phenyl group) often correlates with increased CYP3A4 inhibition.[1] SR-715, while less potent against ROCK, offers a cleaner ADME profile.[1]

Experimental Protocol: Validating

To replicate these findings or screen novel analogs, use the following IMAP (Immobilized Metal Assay for Phosphopeptides) protocol. This fluorescence polarization (FP) method is preferred over radiometric assays for high-throughput screening of indazole derivatives due to its homogeneous nature.[1]

Protocol Pillars (Self-Validating Systems)
  • Z-Factor Check: Do not proceed if Z' < 0.5 using Fasudil controls.

  • Auto-fluorescence Flag: Indazoles can be fluorescent.[1] Always run a "Compound Only" well (no enzyme) to subtract background signal.[1]

Figure 2: IMAP Kinase Assay Workflow

Assay_Workflow cluster_mix Reaction Mix (20 µL) Step1 1. Reaction Assembly (384-well Black Plate) Cmpd Indazole Analog (Serial Dilution) Step2 2. Incubation (60 min @ RT, Dark) Cmpd->Step2 Enz ROCK-II Enzyme (Optimization: 2-5 nM) Enz->Step2 Sub FAM-Substrate + ATP (ATP @ Km app) Sub->Step2 Step3 3. Stop & Bind (Add IMAP Binding Buffer + Beads) Step2->Step3 Phosphorylation Complete Step4 4. Detection (Fluorescence Polarization) Step3->Step4 Phospho-substrate binds beads Step5 5. Data Analysis (Sigmoidal Dose-Response) Step4->Step5 Calc IC50

Caption: Step-by-step workflow for determining IC50 values using Fluorescence Polarization (IMAP). Comparison to Fasudil control is mandatory in Step 5.

Detailed Methodology
  • Preparation: Dilute piperazine-indazole analogs in 100% DMSO (100x final concentration).

  • Enzyme Mix: Prepare ROCK-II (human recombinant) in reaction buffer (10 mM Tris-HCl pH 7.2, 10 mM

    
    , 0.05% 
    
    
    
    ).
  • Reaction Initiation:

    • Add 5 µL Compound.

    • Add 10 µL Enzyme.

    • Add 5 µL Substrate/ATP Mix (Fluorescein-labeled peptide substrate).[1]

    • Critical: ATP concentration must be set at the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (approx. 10 µM for ROCK-II) to ensure the 
      
      
      
      reflects competitive inhibition constants (
      
      
      ).
  • Termination: After 60 minutes, add 60 µL of IMAP Binding Solution (Molecular Devices). The trivalent metal nanoparticles bind only the phosphorylated substrate.

  • Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 525 nm). High polarization = High inhibition (if using competition binding) or High activity (if measuring product formation directly - Note: In IMAP, high polarization = high phosphorylation.[1] Inhibitors reduce polarization).[1]

References

  • Feng, Y., Cameron, M. D., Frackowiak, B., et al. (2007).[1] Structure–activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 17(8), 2355-2360.[1] [1][2]

  • Zhou, D., Zhou, P., Evrard, D. A., et al. (2008).[1][3] Studies toward the discovery of the next generation of antidepressants.[3] Part 6: Dual 5-HT1A receptor and serotonin transporter affinity within a class of arylpiperazinyl-cyclohexyl indole derivatives. Bioorganic & Medicinal Chemistry, 16(14), 6707-6723.[1][3]

  • Liao, C., et al. (2012).[1] Design and synthesis of novel indazole derivatives as Rho-kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [1]

Sources

Validation

Differentiating 4-(Piperazin-1-yl)-1H-indazole Dihydrochloride from Impurities via TLC: A Comparative Methodological Guide

Introduction & Analytical Challenge 4-(Piperazin-1-yl)-1H-indazole is a critical intermediate and pharmacophore in drug development. However, analyzing its purity via Thin Layer Chromatography (TLC) presents a significan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenge

4-(Piperazin-1-yl)-1H-indazole is a critical intermediate and pharmacophore in drug development. However, analyzing its purity via Thin Layer Chromatography (TLC) presents a significant physicochemical challenge. The molecule contains a highly polar, basic secondary amine (the piperazine ring) and a conjugated indazole core, and it is typically handled as a dihydrochloride salt.

When attempting to differentiate this target compound from common impurities—such as the non-polar starting material (e.g., 4-bromo-1H-indazole) and the highly polar reactant (piperazine)—standard TLC methods often fail. This guide objectively compares stationary and mobile phase alternatives, providing a self-validating experimental protocol designed specifically for highly basic, polar heterocycles.

Mechanistic Insight: The Silanol-Amine Interaction

To achieve accurate separations, one must understand the causality behind poor peak shapes. Standard silica gel (Silica Gel 60) possesses surface silanol groups (Si-OH) that act as Brønsted acids[1]. When a basic amine like piperazine migrates through the stationary phase, it undergoes strong ionic and hydrogen bonding with these acidic sites[2][3].

This continuous adsorption-desorption cycle causes the analyte to drag across the plate, resulting in severe asymmetric spot shapes (tailing) or irreversible adsorption at the baseline[2]. Furthermore, because the target compound is a dihydrochloride salt, spotting it directly onto a plate causes the HCl to dissociate unevenly during development, exacerbating the streaking effect. Overcoming this requires either modifying the mobile phase to suppress ionization or altering the stationary phase entirely.

Comparative TLC Strategies

To objectively evaluate the best approach for isolating 4-(Piperazin-1-yl)-1H-indazole, we compare three distinct chromatographic systems.

  • Bare Silica Gel (Unmodified Mobile Phase): Uses standard Normal Phase solvents (e.g., Dichloromethane/Methanol). This acts as a negative control, resulting in analytical failure due to unsuppressed silanol interactions.

  • Bare Silica Gel (Basic Modifier): Incorporates a volatile base like Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA) into the mobile phase. The modifier acts sacrificially, competing for the acidic silanol binding sites and allowing the basic analyte to migrate more freely[1][2].

  • Amine-Functionalized Silica (NH₂-Silica): The silica surface is covalently bonded with aminopropyl groups. This creates a slightly basic surface (pKa ~9.8) that naturally repels basic analytes, completely eliminating the need for mobile phase modifiers and yielding the sharpest resolution[3][4].

Quantitative Performance Comparison

The following table summarizes the expected chromatographic behavior and retention factors (Rf) based on the physicochemical properties of the target and its primary impurities.

Stationary PhaseMobile Phase SystemModifier Required?Target: 4-(Piperazin-1-yl)-1H-indazoleImpurity 1: PiperazineImpurity 2: 4-Bromo-1H-indazole
Bare Silica 60 DCM : MeOH (90:10)NoneSevere Tailing (Rf ~0.10)Irreversible AdsorptionSharp (Rf ~0.85)
Bare Silica 60 DCM : MeOH : NH₄OH (90:9:1)Yes (1% NH₄OH)Slight Tailing (Rf ~0.35)Streaking (Rf ~0.15)Sharp (Rf ~0.85)
NH₂-Silica DCM : MeOH (95:5)NoneSharp, Symmetrical (Rf ~0.45) Sharp (Rf ~0.25)Sharp (Rf ~0.90)

Experimental Protocol: A Self-Validating Workflow

This protocol is engineered as a self-validating system. By combining specific sample preparation techniques with dual-mode visualization, researchers can definitively distinguish the target molecule from its impurities without the risk of false positives.

Step 1: Sample Preparation (Critical Free-Basing Step)
  • Action: Dissolve 2.0 mg of 4-(Piperazin-1-yl)-1H-indazole dihydrochloride in 1.0 mL of Methanol. Add 10 µL of Triethylamine (TEA) and vortex for 30 seconds.

  • Causality: The dihydrochloride salt must be converted to its free base form prior to chromatography. If spotted as a salt, the compound will partition unpredictably, leading to artificial streaking regardless of the chosen stationary phase.

Step 2: Plate Preparation & Spotting
  • Action: Use an NH₂-functionalized silica TLC plate (e.g., TLC Silica gel 60 NH₂ F₂₅₄). Spot 2 µL of the neutralized sample alongside 2 µL of reference standards (pure piperazine and 4-bromo-1H-indazole).

Step 3: Chamber Saturation & Development
  • Action: Prepare a mobile phase of Dichloromethane and Methanol (95:5 v/v). Place a filter paper in the TLC chamber and allow it to equilibrate for 15 minutes. Develop the plate until the solvent front reaches 1 cm from the top edge.

Step 4: Dual-Mode Visualization (The Validation Matrix)

To guarantee structural confirmation, the plate must be analyzed using two orthogonal detection methods.

  • UV Detection (254 nm):

    • Action: Examine the dried plate under a 254 nm UV lamp and outline all dark spots.

    • Causality: The highly conjugated indazole ring strongly absorbs UV light[5]. Piperazine lacks a chromophore and remains invisible.

  • Ninhydrin Staining:

    • Action: Spray the plate with a 0.2% Ninhydrin solution in ethanol. Heat the plate at 110°C for 3–5 minutes until colored spots appear.

    • Causality: Ninhydrin reacts specifically with the secondary amine of the piperazine moiety to form a distinct colored complex[6][7].

Validation Logic:

  • Target Compound: Must be UV-Active AND Ninhydrin-Active .

  • 4-Bromo-1H-indazole (Impurity): Will be UV-Active ONLY .

  • Piperazine (Impurity): Will be Ninhydrin-Active ONLY .

Workflow Visualization

TLC_Workflow A 4-(Piperazin-1-yl)-1H-indazole 2HCl (Crude Sample) B Sample Prep: Neutralize with TEA/MeOH (Free-basing) A->B Critical Step C Select Stationary Phase B->C D Bare Silica Gel (Si-OH) (Acidic Surface) C->D Standard E NH2-Silica Gel (Basic Surface) C->E Optimal F Mobile Phase: DCM/MeOH + NH4OH D->F Modifier Required G Mobile Phase: DCM/MeOH (Neutral) E->G No Modifier H Result: Moderate Tailing F->H I Result: Sharp Symmetrical Spots G->I

Decision tree for selecting TLC conditions for basic amine derivatives.

References

  • Tailing in TLC - can anyone help?
  • Flash Chromatography Separation of Basic Organic Compounds without Modifier Source: Kinesis Australia URL
  • Complete Guide to Thin Layer Chromatography Sample Preparation Source: Organomation URL
  • Amino Silica Gel | Sorbent Technologies, Inc.
  • US8569304B2 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof Source: Google Patents URL
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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 4-(Piperazin-1-yl)-1H-indazole dihydrochloride

This document provides essential safety and handling protocols for 4-(Piperazin-1-yl)-1H-indazole dihydrochloride (CAS: 2438900-68-4), a compound utilized in advanced research and development. Adherence to these guidelin...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and handling protocols for 4-(Piperazin-1-yl)-1H-indazole dihydrochloride (CAS: 2438900-68-4), a compound utilized in advanced research and development. Adherence to these guidelines is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards. This guide is designed for researchers, scientists, and drug development professionals.

Understanding the Hazard Profile

4-(Piperazin-1-yl)-1H-indazole dihydrochloride is a heterocyclic amine salt. While specific toxicological data is limited, the available safety information and the chemical's structural motifs necessitate a cautious approach. The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

The GHS pictogram associated with this compound is GHS07, indicating that it is harmful.[1] Given these hazards, the primary routes of exposure to mitigate are ingestion, skin contact, eye contact, and inhalation of the solid particulate matter.

Core Principles of Safe Handling: The "ALARA" and "Hierarchy of Controls" Synergy

Our approach to handling 4-(Piperazin-1-yl)-1H-indazole dihydrochloride is grounded in two fundamental safety principles: "As Low As Reasonably Achievable" (ALARA) and the Hierarchy of Controls. ALARA dictates that we should minimize exposure to the lowest possible levels. The Hierarchy of Controls provides a systematic approach to achieving this, prioritizing the most effective control measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 4-(Piperazin-1-yl)-1H-indazole dihydrochloride Engineering Controls Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls More Effective Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Administrative Controls->Personal Protective Equipment (PPE) Less Effective

Caption: A diagram illustrating the hierarchy of controls, with engineering controls being the most effective and PPE as the last line of defense.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are primary, the correct selection and use of PPE are mandatory to mitigate residual risks. The following table outlines the required PPE for handling 4-(Piperazin-1-yl)-1H-indazole dihydrochloride.

Protection Type Required PPE Justification and Best Practices
Eye and Face Protection Chemical safety goggles with side shields (conforming to EN166 or NIOSH standards). A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[2][3]Protects against accidental splashes and airborne particles. The dihydrochloride salt can be particularly irritating to the eyes.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[2]Prevents skin contact and subsequent irritation.[1] Gloves should be inspected before use and disposed of immediately if contaminated.[4]
Body Protection A standard laboratory coat.[2][3]Protects against minor spills and contamination of personal clothing.
Respiratory Protection Not typically required for small-scale laboratory use if handled within a certified chemical fume hood. For larger quantities or if dust generation is likely, a dust mask (type N95 or equivalent) is recommended.[2]Mitigates the risk of inhaling airborne particles, which can cause respiratory irritation.[1][5]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure a safe working environment.

Handling_Workflow Preparation Preparation Donning_PPE Donning_PPE Preparation->Donning_PPE Handling_and_Use Handling_and_Use Donning_PPE->Handling_and_Use Spill_Response Spill_Response Handling_and_Use->Spill_Response If spill occurs Decontamination_and_Doffing_PPE Decontamination_and_Doffing_PPE Handling_and_Use->Decontamination_and_Doffing_PPE Spill_Response->Decontamination_and_Doffing_PPE Waste_Disposal Waste_Disposal Decontamination_and_Doffing_PPE->Waste_Disposal Final_Hand_Washing Final_Hand_Washing Waste_Disposal->Final_Hand_Washing

Caption: A workflow diagram for the safe handling of 4-(Piperazin-1-yl)-1H-indazole dihydrochloride.

Step 1: Preparation and Engineering Controls

  • Ensure a well-ventilated work area. All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation risk.[2][6]

  • Have an emergency eyewash station and safety shower readily accessible.[2]

  • Prepare all necessary equipment and reagents before handling the compound.

Step 2: Donning Personal Protective Equipment (PPE)

  • Before handling the compound, put on the appropriate PPE as specified in the table above.

Step 3: Weighing and Transfer

  • Handle 4-(Piperazin-1-yl)-1H-indazole dihydrochloride as a solid powder.

  • To minimize dust generation, use a weigh boat or weighing paper and carefully transfer the material.[2]

  • Keep the container tightly sealed when not in use.[7][8]

Step 4: Spill Response

  • Minor Spills: In the event of a small spill, avoid breathing in the dust.[2] Carefully sweep up the spilled solid and place it into a designated, labeled container for chemical waste.[2][9]

  • Major Spills: For larger spills, evacuate the area and follow your institution's emergency procedures.[2]

Step 5: Post-Handling and Decontamination

  • After handling, wash hands thoroughly with soap and water, even if gloves were worn.[2][7]

  • Remove and properly dispose of or decontaminate PPE.

Disposal Plan: Environmental Stewardship

Proper disposal of 4-(Piperazin-1-yl)-1H-indazole dihydrochloride and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[2]

  • Waste Segregation: All solid waste contaminated with the compound (e.g., weigh boats, gloves, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.[2]

  • Disposal Procedures: Dispose of chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[7][8]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][10]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[8][10]

References

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Piperazine Safety Data Sheet. [Link]

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • ACS Publications. Personal Protective Equipment. [Link]

  • Boston University. Personal Protection Equipment (PPE) in Laboratories Policy. [Link]

Sources

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